Product packaging for Nickel sulfite(Cat. No.:CAS No. 7757-95-1)

Nickel sulfite

Cat. No.: B1257373
CAS No.: 7757-95-1
M. Wt: 138.76 g/mol
InChI Key: LONQOCRNVIZRSA-UHFFFAOYSA-L
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Description

Nickel sulfite, also known as this compound, is a useful research compound. Its molecular formula is NiO3S and its molecular weight is 138.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NiO3S B1257373 Nickel sulfite CAS No. 7757-95-1

Properties

CAS No.

7757-95-1

Molecular Formula

NiO3S

Molecular Weight

138.76 g/mol

IUPAC Name

nickel(2+);sulfite

InChI

InChI=1S/Ni.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2

InChI Key

LONQOCRNVIZRSA-UHFFFAOYSA-L

SMILES

[O-]S(=O)[O-].[Ni+2]

Canonical SMILES

[O-]S(=O)[O-].[Ni+2]

Other CAS No.

7757-95-1

Synonyms

nickel sulfite
nickel(II) sulfite

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Nickel Sulfite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nickel sulfite (NiSO₃), detailing its synthesis, chemical and physical properties, and relevant experimental protocols. The information is curated for professionals in research and development who require precise and well-documented data.

Introduction to this compound

Nickel(II) sulfite is an inorganic compound with the chemical formula NiSO₃. It is typically found as a green crystalline solid and exists in various hydrated forms.[1] While not naturally occurring in the same way as nickel sulfide minerals, this compound is a relevant compound in inorganic chemistry and material science.[1] It serves as a precursor in the synthesis of other nickel compounds and is utilized as a laboratory reagent.[1] The hexahydrate form, in particular, is noted for its significant piezoelectric properties.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving aqueous chemistry. The choice of method can influence the resulting form of the this compound, whether it be a specific hydrate or an amorphous precipitate.

2.1 Precipitation from Nickel Salt Solutions A common and straightforward method for synthesizing this compound is through precipitation. This involves reacting a soluble nickel salt with a sulfite source, such as sodium sulfite.[3] This method can readily produce amorphous this compound hydrate.[3]

2.2 Reaction of Nickel Carbonate with Sulfur Dioxide Crystalline this compound hexahydrate can be prepared by bubbling sulfur dioxide gas through a suspension of nickel carbonate in water.[1][2] This process forms a solution from which star-shaped crystals of NiSO₃·6H₂O can be crystallized as the solution slowly loses sulfur dioxide.[1][2]

2.3 Formation as a Reaction Intermediate this compound can also be formed as a surface species or an intermediate product in more complex chemical systems. For instance, it can be generated during the oxidation of nickel sulfide in an environment containing sulfur dioxide.[1] Additionally, a non-radical mechanism has been proposed for its formation during the simultaneous autoxidation of nickel(II) and sulfur(IV) in alkaline solutions (pH > 8.4), where sulfite ions and oxygen are adsorbed onto the surface of nickel(II) hydroxide particles.[1]

A general workflow for the synthesis and characterization of this compound via the precipitation method is outlined below.

G start_end start_end process process reagents reagents product product analysis analysis start Start: Prepare Reagents Ni_sol Concentrated Nickel Salt Solution start->Ni_sol Na2SO3_sol Sodium Sulfite Solution (105% Stoichiometric) start->Na2SO3_sol mix Mix at Room Temperature with Mechanical Stirring Ni_sol->mix Na2SO3_sol->mix precipitate Formation of NiSO₃ Hydrate Precipitate mix->precipitate wash Wash with Deoxygenated Distilled Water precipitate->wash dry Dry Precipitate wash->dry final_product Final Product: This compound Hydrate dry->final_product characterize Characterization (XRD, TG, etc.) final_product->characterize end End characterize->end

Diagram 1: Synthesis Workflow for this compound.

Properties of this compound

The properties of this compound are influenced by its hydration state. The anhydrous compound and its various hydrates exhibit distinct physical and chemical characteristics.

3.1 Physical Properties this compound is a green crystalline solid that can exist in several hydrated forms, with the hexahydrate being common at room temperature.[1][3] The hexahydrate crystals are often star-shaped and are known to be highly piezoelectric.[1][2] Comprehensive crystallographic data such as the specific crystal system and lattice parameters are not widely reported in readily available literature.[1]

3.2 Chemical Properties this compound is slightly soluble in water and its solubility is temperature-dependent.[1][3] It is, however, readily soluble in sulfurous acid and other acids, though this process is accompanied by decomposition.[1][3] In aqueous solutions, it can undergo hydrolysis to form nickel hydroxide and sulfurous acid.[1]

3.2.1 Thermal Decomposition Heating this compound leads to its decomposition. The primary decomposition pathway involves the release of sulfur dioxide (SO₂) gas, yielding nickel oxide (NiO).[1] For hydrated forms, the process begins with dehydration. A secondary pathway for the hexahydrate involves the formation of both nickel oxide and nickel sulfate upon heating.[1][2]

G reactant reactant intermediate intermediate product product condition condition start1 NiSO₃ (s) heat1 Heat (Δ) start1->heat1 product1a NiO (s) heat1->product1a Pathway 1 product1b SO₂ (g) heat1->product1b start2 NiSO₃·6H₂O (s) heat2 Heat (Δ) start2->heat2 intermediate2 NiSO₃ (s) + 6H₂O (g) heat2->intermediate2 Dehydration product2a NiO (s) intermediate2->product2a Pathway 2 product2b NiSO₄ (s) intermediate2->product2b product2c SO₂ (g)

Diagram 2: Thermal Decomposition Pathways of this compound.

3.2.2 Aqueous Behavior In water, this compound is slightly soluble and can hydrolyze. This equilibrium is important for understanding its environmental fate and mobility.[1]

G reactant reactant solvent solvent product product NiSO3 NiSO₃ (s) NiOH2 Ni(OH)₂ (s) NiSO3->NiOH2 H2SO3 H₂SO₃ (aq) NiSO3->H2SO3 Hydrolysis H2O H₂O (l) H2O->NiOH2 H2O->H2SO3

Diagram 3: Hydrolysis of this compound in Water.

Data Summary

The following tables summarize the key quantitative data for this compound and its hydrated forms.

Table 1: General and Computed Properties of this compound (NiSO₃)

Property Value Source(s)
Molecular Weight 138.76 g/mol [4][5][6]
Exact Mass 137.892157 Da [7]
Appearance Green crystalline solid [1]

| Canonical SMILES | [O-]S(=O)[O-].[Ni+2] |[7] |

Table 2: Hydrated Forms of this compound

Hydrate Formula Temperature of Formation Source(s)
NiSO₃·6H₂O Room Temperature [1][3]
NiSO₃·3H₂O > 40 °C [3]
NiSO₃·2.5H₂O > 55 °C [3]

| NiSO₃·2H₂O | > 85 °C |[3] |

Table 3: Solubility of this compound Pentahalf-hydrate (NiSO₃·2.5H₂O) in Water

Temperature (K) Temperature (°C) Solubility (mass % NiSO₃) Source(s)
293 20 0.190 [3]
323 50 0.215 [3]
343 70 0.254 [3]

| 363 | 90 | 0.286 |[3] |

Table 4: Optical and Physical Properties of this compound Hexahydrate (NiSO₃·6H₂O)

Property Description / Value Source(s)
Crystal Shape Star-shaped [1][2]
Piezoelectric Property Highly piezoelectric [1][2]
Optical Property Uniaxial negative [1][2]
Refractive Index (ω) 1.552 [1][2]
Refractive Index (ε) 1.509 [1][2]
Solubility in Water Nearly insoluble [3]

| Solubility in Acids | Readily soluble (with decomposition) |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

5.1 Protocol for Synthesis by Precipitation This protocol is adapted from the work of Margulis et al. as cited in the IUPAC-NIST Solubility Data Series.[3]

  • Materials: A concentrated solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel sulfate), sodium sulfite (Na₂SO₃), and deoxygenated distilled water.

  • Procedure:

    • Prepare a concentrated aqueous solution of the nickel(II) salt.

    • At room temperature and with continuous mechanical stirring, add a solution of sodium sulfite, corresponding to 105% of the stoichiometric quantity required for the reaction: Ni²⁺(aq) + SO₃²⁻(aq) → NiSO₃(s).

    • Continue stirring to ensure complete precipitation. A solid precipitate of this compound hydrate will form.

    • Isolate the precipitate by filtration.

    • Wash the obtained sulfite precipitate thoroughly with distilled water that has been deoxygenated by boiling. This step is crucial to prevent the oxidation of the sulfite.

    • Dry the washed precipitate under appropriate conditions (e.g., in a desiccator or under a vacuum) to obtain the final product.

5.2 Protocol for Solubility Determination This protocol outlines a method to determine the solubility of this compound in water at various temperatures.[3]

  • Apparatus: A temperature-controlled water thermostat, closed flasks, mechanical stirrer, and equipment for colorimetric and iodometric analysis.

  • Procedure:

    • Prepare a suspension of this compound in deoxygenated distilled water within a closed flask. A solid-to-liquid ratio of 1:4 is recommended.

    • Place the flask in a water thermostat set to the desired temperature and stir the suspension mechanically.

    • Allow the system to equilibrate. A duration of 3 hours is reported to be sufficient to reach saturation.[3]

    • After equilibration, carefully extract a sample of the supernatant liquid, ensuring no solid particles are carried over.

    • Determine the concentration of nickel ions (Ni²⁺) in the saturated solution using a suitable analytical method, such as colorimetry.

    • Optionally, determine the concentration of sulfite ions (SO₃²⁻) using iodometric titration as a cross-verification.

    • Repeat the procedure at different temperatures to establish the solubility curve.

References

nickel sulfite crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Nickel Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of nickel(II) sulfite, with a focus on its hexahydrate form (NiSO₃·6H₂O). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed structural and methodological information.

Introduction

Nickel(II) sulfite is an inorganic compound that typically exists as a green crystalline solid.[1] Its hydrated form, this compound hexahydrate, is of particular interest due to its distinct crystalline properties. Understanding the precise three-dimensional arrangement of atoms within this crystal is crucial for predicting its physical and chemical behavior, which is essential for its application in various scientific and industrial fields.

Synthesis of this compound Hexahydrate Crystals

The synthesis of this compound hexahydrate crystals can be achieved through the reaction of a nickel salt with a sulfite source. A common laboratory-scale preparation involves the following steps:

Experimental Protocol: Synthesis
  • Reaction Setup: A suspension of nickel carbonate (NiCO₃) is prepared in water.

  • Gas Introduction: Sulfur dioxide (SO₂) gas is bubbled through the aqueous suspension.[2]

  • Dissolution: The nickel carbonate reacts with the sulfurous acid (formed from SO₂ and water) to form a solution of this compound.

  • Crystallization: The resulting solution is allowed to stand, during which the sulfur dioxide slowly evaporates. This gradual process leads to the crystallization of this compound hexahydrate (NiSO₃·6H₂O).[2] The crystals that form often exhibit a distinctive star-like shape.[1]

An alternative synthesis method involves the reaction of a soluble nickel salt, such as nickel sulfate (NiSO₄), with sodium sulfite (Na₂SO₃) under controlled pH and temperature conditions.[1]

Crystal Structure Analysis by X-ray Diffraction

The definitive determination of the crystal structure of this compound hexahydrate was accomplished through single-crystal X-ray diffraction techniques. The following protocol is based on the work of Baggio and Becka (1969), who provided a detailed refinement of the structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal of NiSO₃·6H₂O is mounted for analysis.

  • Data Collection: Integrated precession and Weissenberg patterns are recorded to collect diffraction data. Modern studies would typically employ an automated four-circle diffractometer.

  • Intensity Measurement: The intensities of the diffraction spots are measured using a microdensitometer. In contemporary practice, this is done with a CCD or other area detector.

  • Structure Solution and Refinement: The collected intensity data is used to solve the crystal structure. The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors. The refinement by Baggio and Becka yielded a final discrepancy index (R-value) of 0.058 for 383 independent reflections.[1]

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound hexahydrate.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis NiCO3 Nickel Carbonate Suspension Reaction Reaction in Aqueous Solution NiCO3->Reaction SO2 Sulfur Dioxide Gas SO2->Reaction Crystallization Slow Evaporation & Crystallization Reaction->Crystallization Crystals NiSO3·6H2O Crystals Crystallization->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Crystal Selection Data Diffraction Data Collection (Weissenberg/Precession) XRD->Data Refinement Structure Solution & Least-Squares Refinement Data->Refinement Structure Crystallographic Data Refinement->Structure

Experimental workflow for this compound hexahydrate.

Crystallographic Data

The crystal structure of this compound hexahydrate (NiSO₃·6H₂O) has been determined to be rhombohedral, belonging to the space group R3. The crystallographic data can also be represented in a hexagonal setting for convenience.

Table 1: Crystallographic Data for NiSO₃·6H₂O

ParameterRhombohedral SettingHexagonal Setting
Crystal System RhombohedralHexagonal
Space Group R3R3
a 5.898 Å8.794 Å
c 9.002 Å
α 95.4°
Z 1
Measured Density (Dₘ) 2.03 g·cm⁻³
Calculated Density (Dₓ) 2.04 g·cm⁻³
Data from Baggio & Becka, 1969.[1]

Molecular Structure and Bonding

The crystal structure of this compound hexahydrate is composed of two primary ionic units: the hexaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and the sulfite anion, (SO₃)²⁻.

The [Ni(H₂O)₆]²⁺ complex forms a distorted octahedron with the nickel atom at the center coordinated to six water molecules.[1] The sulfite ion adopts a pyramidal geometry, as expected from VSEPR theory.

Table 2: Selected Interatomic Distances and Angles in NiSO₃·6H₂O

Bond/AngleValue
[Ni(H₂O)₆]²⁺ Octahedron
Ni-O Bond Length (1)2.043 Å
Ni-O Bond Length (2)2.076 Å
(SO₃)²⁻ Pyramidal Ion
S-O Bond Length1.536 Å
O-S-O Angle103.6°
Data from Baggio & Becka, 1969.[1]

The arrangement of these ions in the crystal lattice is stabilized by a network of hydrogen bonds between the water molecules of the nickel complex and the oxygen atoms of the sulfite ions.

Conclusion

The crystal structure of this compound hexahydrate has been well-characterized by single-crystal X-ray diffraction. The rhombohedral lattice is constructed from distorted [Ni(H₂O)₆]²⁺ octahedra and pyramidal (SO₃)²⁻ ions. The detailed structural parameters and experimental protocols provided in this guide offer a solid foundation for further research and application involving this compound. The precise knowledge of its atomic arrangement is fundamental for understanding its material properties and potential utility in various chemical and pharmaceutical contexts.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nickel Sulfite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfite (NiSO₃) is an inorganic compound of nickel that exists in various hydrated forms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its synthesis, characterization, and thermal decomposition. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is typically encountered as a green crystalline solid. Its properties are summarized in the tables below. Data for the anhydrous form is limited, so properties of the more common hydrated forms are also presented.

General Properties
PropertyValueSource
Chemical Formula NiSO₃[1]
Molar Mass 138.76 g/mol [1]
Appearance Green crystalline solid[2][3]
CAS Number 7757-95-1[4]
Physical Properties of this compound and Its Hydrates
PropertyAnhydrous NiSO₃NiSO₃·6H₂O (Hexahydrate)
Density Data not readily availableData not readily available
Melting Point Data not readily availableDecomposes
Boiling Point Data not readily availableDecomposes
Solubility in Water Slightly solubleNearly insoluble
Solubility in Other Solvents Soluble in sulfurous acid and other acids with decomposition.[5]Soluble in sulfurous acid and other acids with decomposition.[5]
Solubility of this compound Hydrates in Water

The solubility of this compound is temperature-dependent. The following table presents data for this compound pentahydrate/dihydrate in water.

Temperature (°C)Mass % NiSO₃Molality (mol/kg)
200.1900.0137
500.2150.0155
700.2540.0184
900.2860.0207
Data for NiSO₃·2.5H₂O[5]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. The following sections provide methodologies based on established procedures for nickel compounds.

Synthesis of this compound Hexahydrate (NiSO₃·6H₂O)

This protocol describes the precipitation method for synthesizing this compound hexahydrate.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare a concentrated aqueous solution of nickel(II) sulfate hexahydrate.

  • In a separate beaker, prepare a stoichiometric excess (approximately 105%) aqueous solution of sodium sulfite.[5]

  • While vigorously stirring the nickel(II) sulfate solution at room temperature, slowly add the sodium sulfite solution. A green precipitate of this compound will form.[5]

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

  • Pour the reaction mixture into the funnel to collect the this compound precipitate.

  • Wash the precipitate several times with deoxygenated deionized water to remove soluble impurities. Deoxygenate the water by boiling it prior to use to prevent oxidation of the sulfite.[5]

  • Dry the collected this compound hexahydrate in a drying oven at a low temperature (e.g., 40-50 °C) to avoid dehydration.

Characterization of this compound

XRD is used to determine the crystalline structure of the synthesized this compound.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

  • Grind a small amount of the dried this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[2][6]

  • Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.[7]

Data Collection:

  • Set the 2θ scan range from 10° to 90°.[4]

  • Use a step size of 0.02° and a scan speed of 1-2°/minute.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a reference database (e.g., JCPDS) to confirm the phase of this compound.

TGA is employed to study the thermal decomposition of this compound and determine the content of water of hydration.

Instrumentation:

  • Thermogravimetric analyzer.

Procedure:

  • Place a small, accurately weighed amount of the this compound sample (5-10 mg) into an alumina crucible.

  • Heat the sample from room temperature to 900 °C at a constant heating rate of 10 °C/min.[8]

  • Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

  • Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

Chemical Reactions

Thermal Decomposition

Upon heating, this compound hexahydrate first dehydrates and then decomposes to form nickel(II) oxide (NiO) and sulfur dioxide (SO₂) gas.[2]

Reaction Pathway: NiSO₃·6H₂O(s) → NiSO₃(s) + 6H₂O(g) NiSO₃(s) → NiO(s) + SO₂(g)

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization NiSO4_sol NiSO4 Solution Mixing Mixing & Precipitation NiSO4_sol->Mixing Na2SO3_sol Na2SO3 Solution Na2SO3_sol->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying Filtration->Drying NiSO3_6H2O NiSO3·6H2O Powder Drying->NiSO3_6H2O XRD XRD Analysis NiSO3_6H2O->XRD TGA TGA Analysis NiSO3_6H2O->TGA

Caption: Workflow for the synthesis and characterization of this compound.

Thermal Decomposition Pathway

The following diagram illustrates the thermal decomposition pathway of this compound hexahydrate.

Decomposition_Pathway NiSO3_6H2O NiSO3·6H2O (s) Heat1 Heat NiSO3_6H2O->Heat1 NiSO3 NiSO3 (s) Heat1->NiSO3 H2O 6H2O (g) Heat1->H2O Heat2 Further Heat NiSO3->Heat2 NiO NiO (s) Heat2->NiO SO2 SO2 (g) Heat2->SO2

Caption: Thermal decomposition pathway of this compound hexahydrate.

References

Thermal Decomposition Pathway of Nickel Sulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of nickel sulfite (NiSO₃). Due to the limited availability of detailed thermoanalytical data for this compound in publicly available literature, this guide summarizes the known decomposition behavior of this compound and presents a detailed analysis of the closely related and well-documented thermal decomposition of nickel sulfate (NiSO₄) as an illustrative example. This guide includes known synthesis methods for this compound, general decomposition reactions, and detailed experimental protocols and quantitative data for the thermal analysis of nickel sulfate. Visualizations of the decomposition pathways and experimental workflows are provided to facilitate a deeper understanding.

Introduction to this compound

Nickel(II) sulfite is an inorganic compound with the chemical formula NiSO₃. It is known to exist in various hydrated forms, with the hexahydrate, NiSO₃·6H₂O, being a common form at room temperature.[1] Other reported hydrates include NiSO₃·3H₂O, NiSO₃·2.5H₂O, and NiSO₃·2H₂O, which form at progressively higher temperatures.[1] Amorphous this compound hydrate can also be readily formed by the precipitation of nickel salts with sulfites.[1] Upon heating, this compound undergoes thermal decomposition.[2]

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is understood to proceed with the evolution of sulfur dioxide (SO₂) gas, leaving behind a residue of nickel oxide (NiO).[2] For the hydrated forms, the decomposition process is expected to begin with dehydration. One reported pathway for this compound hexahydrate involves an initial dehydration step, followed by the formation of nickel oxide and nickel sulfate (NiSO₄).[2]

The overall decomposition reaction for anhydrous this compound is:

NiSO₃(s) → NiO(s) + SO₂(g)

For the hexahydrated form, a proposed pathway is:

NiSO₃·6H₂O(s) → NiSO₃(s) + 6H₂O(g) 2NiSO₃(s) → NiO(s) + NiSO₄(s) + SO₂(g) (This represents a possible disproportionation reaction) NiSO₄(s) → NiO(s) + SO₃(g)

It is important to note that detailed quantitative data, such as specific decomposition temperatures and mass loss percentages for each step of this compound decomposition, are not extensively reported in the available scientific literature.

Illustrative Example: Thermal Decomposition of Nickel Sulfate (NiSO₄)

Due to the scarcity of detailed thermoanalytical data for this compound, the well-studied thermal decomposition of nickel sulfate hexahydrate (NiSO₄·6H₂O) is presented here as a detailed illustrative example. The experimental approach and the nature of the multi-stage decomposition can provide insights into the expected behavior of this compound.

Quantitative Data for Nickel Sulfate Hexahydrate Decomposition

The thermal decomposition of NiSO₄·6H₂O proceeds in multiple steps, involving dehydration followed by the decomposition of the anhydrous salt. The following table summarizes the key stages of decomposition in an air atmosphere.

StageTemperature Range (°C)ProcessTheoretical Mass Loss (%)Observed Mass Loss (%)Intermediate/Final Product
1~100 - 350Dehydration40.9%~41%Anhydrous NiSO₄
2> 810Decomposition30.5% (from NiSO₄)~30% (from NiSO₄)NiO

Note: The temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis of Nickel Sulfate

The following provides a typical experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on nickel salt hydrates.

Objective: To determine the thermal stability and decomposition pathway of nickel sulfate hexahydrate.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Experimental Parameters:

  • Sample: Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), powdered.

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: Flowing air or inert gas (e.g., Nitrogen, Argon)

  • Flow Rate: 50-100 mL/min

  • Temperature Range: Ambient to 1200°C

  • Heating Rate: 10°C/min

  • Analysis Software: For data acquisition and analysis of mass change and heat flow.

Procedure:

  • Calibrate the TGA/DSC instrument for temperature and mass.

  • Accurately weigh 5-10 mg of the powdered sample into the crucible.

  • Place the crucible in the instrument's furnace.

  • Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

  • Begin the heating program from ambient temperature to 1200°C at a rate of 10°C/min.

  • Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting TGA and DSC curves to identify dehydration and decomposition steps, corresponding temperature ranges, and mass losses.

  • The solid residue after decomposition can be analyzed by techniques such as X-ray Diffraction (XRD) to confirm the final product (e.g., NiO).[3][4]

Synthesis of this compound

This compound can be synthesized through a precipitation reaction.[1]

Protocol:

  • Prepare a concentrated aqueous solution of a soluble nickel(II) salt (e.g., nickel sulfate).

  • Separately, prepare a solution of sodium sulfite (Na₂SO₃).

  • Slowly add the sodium sulfite solution to the nickel salt solution with constant stirring at room temperature. An excess of sodium sulfite (e.g., 105% of the stoichiometric amount) can be used to ensure complete precipitation.[1]

  • A precipitate of this compound hydrate will form.

  • Wash the precipitate with deoxygenated distilled water to remove soluble impurities. Deoxygenating the water (e.g., by boiling) is crucial to prevent the oxidation of the sulfite.[1]

  • Dry the resulting this compound hydrate.

Visualizations

The following diagrams illustrate the proposed decomposition pathways and a general experimental workflow.

Thermal_Decomposition_of_Nickel_Sulfite NiSO3_6H2O NiSO₃·6H₂O(s) NiSO3 NiSO₃(s) NiSO3_6H2O->NiSO3 Dehydration H2O 6H₂O(g) NiSO3_6H2O->H2O Dehydration NiO NiO(s) NiSO3->NiO Decomposition SO2 SO₂(g) NiSO3->SO2 Decomposition

Caption: Proposed thermal decomposition pathway of this compound hexahydrate.

Thermal_Decomposition_of_Nickel_Sulfate NiSO4_6H2O NiSO₄·6H₂O(s) NiSO4 NiSO₄(s) NiSO4_6H2O->NiSO4 Dehydration (~100-350°C) H2O 6H₂O(g) NiSO4_6H2O->H2O Dehydration NiO NiO(s) NiSO4->NiO Decomposition (>810°C) SO3 SO₃(g) NiSO4->SO3 Decomposition (>810°C)

Caption: Thermal decomposition pathway of nickel sulfate hexahydrate.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization synthesis Synthesis of This compound Hydrate tga_dsc TGA/DSC Analysis synthesis->tga_dsc Heating Program xrd XRD of Solid Residue tga_dsc->xrd Post-Decomposition

Caption: General experimental workflow for the analysis of thermal decomposition.

References

An In-depth Technical Guide to the Solubility of Nickel Sulfite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel sulfite (NiSO₃) is an inorganic compound with relevance in various chemical processes, including as an intermediate in the production of other nickel-based materials. Its solubility in aqueous solutions is a critical parameter influencing its reactivity, bioavailability, and environmental fate. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, consolidating available quantitative data, outlining experimental methodologies for its determination, and illustrating the key chemical equilibria involved.

Physicochemical Properties of this compound

This compound is a green crystalline solid that typically exists in various hydrated forms. The most common hydrate at room temperature is this compound hexahydrate (NiSO₃·6H₂O). At higher temperatures, other hydrates such as NiSO₃·3H₂O, NiSO₃·5/2H₂O, and NiSO₃·2H₂O are formed.[1] The hexahydrate is reported to be nearly insoluble in water but readily dissolves in sulfurous acid and other acids, where it undergoes decomposition.

Aqueous Solubility of this compound

The dissolution of this compound in water is an equilibrium process governed by its solubility product constant (Ksp).

3.1. Solubility Product Constant (Ksp)

NiSO₃(s) ⇌ Ni²⁺(aq) + SO₃²⁻(aq)

Ksp = [Ni²⁺][SO₃²⁻]

The absence of a reported Ksp value in standard chemical data compilations suggests that this value has not been extensively studied or is not consistently reported.

3.2. Solubility in Pure Water

While a Ksp value is elusive, some quantitative data on the solubility of a specific hydrate of this compound in water at various temperatures has been reported.

Table 1: Solubility of this compound (NiSO₃·5/2H₂O) in Water

Temperature (°C)Temperature (K)Solubility (mass % NiSO₃)Molar Solubility (mol/kg)
202930.1900.0137
50323--
70343--
903630.2860.0207

Data sourced from Margulis et al. (1981) as cited in Lutz (1983).[2] The data indicates that the solubility of this particular hydrate of this compound increases with temperature.

Factors Influencing the Aqueous Solubility of this compound

The solubility of this compound is significantly influenced by the chemical composition of the aqueous medium, particularly pH and the presence of common ions.

4.1. Effect of pH

In acidic solutions, the sulfite ion (SO₃²⁻) reacts with hydrogen ions (H⁺) to form bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃), which in turn can decompose to sulfur dioxide (SO₂) and water. This consumption of sulfite ions shifts the dissolution equilibrium of this compound to the right, leading to a significant increase in its solubility, in accordance with Le Châtelier's principle.

NiSO₃(s) ⇌ Ni²⁺(aq) + SO₃²⁻(aq)

SO₃²⁻(aq) + H⁺(aq) ⇌ HSO₃⁻(aq)

HSO₃⁻(aq) + H⁺(aq) ⇌ H₂SO₃(aq) ⇌ H₂O(l) + SO₂(g)

Due to a lack of specific experimental data in the reviewed literature, a quantitative summary of this compound solubility at different pH values cannot be provided. However, it is well-established that the solubility of this compound is markedly higher in acidic environments compared to neutral or alkaline conditions.

4.2. Common Ion Effect

The common ion effect describes the decrease in the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[3][4] For this compound, adding a soluble salt containing either nickel(II) ions (e.g., nickel chloride, NiCl₂) or sulfite ions (e.g., sodium sulfite, Na₂SO₃) will suppress the dissolution of NiSO₃.

The addition of a common ion increases the concentration of that ion in the solution, causing the equilibrium to shift to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[3][4]

Table 2: Qualitative Effect of Common Ions on this compound Solubility

Added SoluteCommon IonEffect on [Ni²⁺]Effect on [SO₃²⁻]Overall Effect on NiSO₃ Solubility
NiCl₂Ni²⁺IncreasesDecreasesDecreases
Na₂SO₃SO₃²⁻DecreasesIncreasesDecreases

Quantitative data illustrating the common ion effect on the solubility of this compound is not available in the surveyed literature.

Experimental Determination of this compound Solubility

The solubility of a sparingly soluble salt like this compound can be determined through various experimental techniques. Below is a generalized protocol that can be adapted for this purpose.

5.1. Protocol: Determination of Molar Solubility and Ksp of this compound

Objective: To determine the molar solubility and calculate the solubility product constant (Ksp) of this compound in water at a constant temperature.

Materials:

  • This compound (NiSO₃) solid

  • Deionized water

  • Thermostatically controlled water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Ni²⁺ analysis

  • Ion chromatography or a titration method (e.g., iodometric titration) for SO₃²⁻ analysis

  • Calibrated pH meter

  • Standard solutions for instrument calibration

Procedure:

  • Saturation: a. Add an excess amount of solid this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure that the solution becomes saturated. b. Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). c. Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of dissolved this compound remains constant to confirm equilibrium.

  • Sample Collection and Preparation: a. Once equilibrium is established, cease stirring and allow the undissolved solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a fine-pore filter (≤ 0.22 µm) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility. d. Dilute the filtered saturated solution with deionized water to a concentration range suitable for the analytical instrumentation.

  • Analysis of Ion Concentrations: a. Determine the concentration of nickel(II) ions ([Ni²⁺]) in the diluted saturated solution using ICP-OES or AAS. b. Determine the concentration of sulfite ions ([SO₃²⁻]) in a separate aliquot of the diluted saturated solution using ion chromatography or a suitable titration method.

  • Calculation: a. Use the measured concentrations of Ni²⁺ and SO₃²⁻ in the diluted solution and the dilution factor to calculate their concentrations in the original saturated solution. These concentrations represent the molar solubility of the respective ions. b. Calculate the solubility product constant (Ksp) using the equilibrium concentrations: Ksp = [Ni²⁺][SO₃²⁻].

5.2. Considerations for pH and Common Ion Effect Studies:

  • pH Effect: To study the effect of pH, the deionized water can be replaced with buffer solutions of known pH. The same experimental procedure would be followed to determine the solubility at each pH value.

  • Common Ion Effect: To investigate the common ion effect, the experiment can be repeated using solutions containing a known concentration of a soluble nickel salt (e.g., NiCl₂) or a soluble sulfite salt (e.g., Na₂SO₃) instead of pure water.

Visualizing Aqueous Equilibria and Experimental Workflow

6.1. Chemical Equilibria in an Aqueous Solution of this compound

The following diagram illustrates the key equilibria involved when this compound is in contact with an aqueous solution, and how these equilibria are affected by changes in pH.

G Figure 1. Aqueous Equilibria of this compound NiSO3_solid NiSO₃(s) Ni2_aq Ni²⁺(aq) NiSO3_solid->Ni2_aq Dissolution SO3_2_aq SO₃²⁻(aq) NiSO3_solid->SO3_2_aq Dissolution HSO3_aq HSO₃⁻(aq) SO3_2_aq->HSO3_aq Protonation H_ion H⁺(aq) (from acid) H2SO3_aq H₂SO₃(aq) HSO3_aq->H2SO3_aq Protonation SO2_g SO₂(g) + H₂O(l) H2SO3_aq->SO2_g Decomposition

Caption: Aqueous equilibria of this compound.

6.2. Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of the solubility of this compound.

G Figure 2. Experimental Workflow for Solubility Determination start Start prepare_suspension Prepare Suspension (Excess NiSO₃ in Water) start->prepare_suspension equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare_suspension->equilibrate settle Allow Solid to Settle equilibrate->settle filter Filter Supernatant (≤ 0.22 µm filter) settle->filter analyze_Ni Analyze [Ni²⁺] (e.g., ICP-OES) filter->analyze_Ni analyze_SO3 Analyze [SO₃²⁻] (e.g., Ion Chromatography) filter->analyze_SO3 calculate Calculate Molar Solubility and Ksp analyze_Ni->calculate analyze_SO3->calculate end End calculate->end

Caption: Experimental workflow for solubility.

Conclusion

The aqueous solubility of this compound is a complex property influenced by temperature, pH, and the presence of common ions. While quantitative data, particularly a definitive Ksp value, is not widely reported in the literature, the qualitative effects of these factors are well understood based on fundamental chemical principles. The solubility of this compound increases with temperature and is significantly enhanced in acidic conditions. Conversely, the presence of common ions, either Ni²⁺ or SO₃²⁻, will suppress its dissolution. The experimental protocols and workflows outlined in this guide provide a framework for the systematic determination of the solubility of this compound, which is essential for its application in scientific research and industrial processes. Further research is warranted to establish a reliable Ksp value for this compound and to quantify its solubility across a range of pH values and in the presence of various common ions.

References

An In-depth Technical Guide on the Optical and Piezoelectric Properties of Nickel Sulfite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel sulfite (NiSO₃), particularly in its hydrated forms, presents potential for specialized applications owing to its optical and piezoelectric properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding these characteristics. Due to the limited availability of extensive research on this compound, this document also draws comparisons with the more thoroughly studied nickel sulfate (NiSO₄) and nickel sulfide (NiS) to provide a broader context for its potential properties. This guide includes a summary of known quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key processes to support further research and development.

Introduction

Nickel-containing compounds are of significant interest across various scientific disciplines, from materials science to catalysis and drug development. While nickel oxides and sulfides are extensively studied, this compound (NiSO₃) remains a less-explored material. The hydrated form, this compound hexahydrate (NiSO₃·6H₂O), has been noted for its piezoelectric nature, suggesting potential applications in sensors, actuators, and other electromechanical devices. Understanding its optical properties is also crucial for applications in optical devices and for characterization purposes. This guide aims to consolidate the available information on the optical and piezoelectric properties of this compound and to provide a framework for future experimental investigations.

Synthesis of this compound

The most common method for synthesizing this compound is through a precipitation reaction.

Experimental Protocol: Precipitation of this compound Hydrate

This protocol is adapted from the method described for the synthesis of this compound hydrates.[1]

Materials:

  • A concentrated solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel nitrate)

  • Sodium sulfite (Na₂SO₃) solution

  • Deoxygenated distilled water (prepared by boiling)

  • Mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Prepare a concentrated aqueous solution of the nickel(II) salt.

  • While mechanically stirring the nickel salt solution at room temperature, slowly add a stoichiometric excess (approximately 105%) of the sodium sulfite solution.

  • A precipitate of this compound hydrate will form. Continue stirring for a sufficient time to ensure complete precipitation (e.g., 3 hours).

  • Filter the precipitate using a filtration apparatus.

  • Wash the precipitate thoroughly with deoxygenated distilled water to remove any unreacted salts and byproducts. The use of deoxygenated water is crucial to prevent the oxidation of the sulfite.

  • Dry the resulting this compound hydrate precipitate. The drying temperature should be controlled to obtain the desired hydrate form, as different hydrates exist at different temperatures (e.g., NiSO₃·6H₂O at room temperature).[1]

G cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_purification Purification and Drying Ni_Salt_Sol Concentrated Ni(II) Salt Solution Mixing Combine solutions with mechanical stirring at room temperature Ni_Salt_Sol->Mixing Na2SO3_Sol Na2SO3 Solution (105% Stoichiometric) Na2SO3_Sol->Mixing Precipitation Formation of NiSO3·xH2O precipitate Mixing->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with deoxygenated distilled water Filtration->Washing Drying Dry the purified precipitate Washing->Drying Final_Product This compound Hydrate Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound hydrate.

Optical Properties

Direct and comprehensive data on the optical properties of this compound are scarce in the existing literature. However, some data for this compound hexahydrate is available, and for a comparative understanding, data for the related compounds nickel sulfate hexahydrate and various forms of nickel sulfide are presented.

Quantitative Data on Optical Properties
CompoundPropertyValueCitation
This compound Hexahydrate (NiSO₃·6H₂O) Optical PropertyUniaxial negative[2]
Refractive Index (ω)1.552[2]
Refractive Index (ε)1.509[2]
Nickel Sulfate Hexahydrate (α-NiSO₄·6H₂O) Refractive Index (n)~1.5
Band Gap (Eg)6.43–6.47 eV
Nickel Sulfide (NiS) Thin Film Band Gap (Eg)1.03 eV[3]
Refractive Index (n)1.25–3.0[4]
Extinction Coefficient (k)0.01–0.13[4]
Experimental Protocol: UV-Vis Spectroscopy for Optical Property Characterization

This is a generalized protocol for determining the absorbance, transmittance, and band gap of a solid-state material like this compound.

Instrumentation:

  • UV-Vis-NIR Spectrophotometer with a solid-state sample holder.

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of this compound on a transparent substrate (e.g., quartz) or press a fine powder of the material into a thin pellet.

  • Baseline Correction: Perform a baseline measurement with a blank substrate or an empty sample holder to account for any background absorbance.

  • Spectral Acquisition: Mount the this compound sample in the spectrophotometer and record the absorbance or transmittance spectrum over a suitable wavelength range (e.g., 200-1100 nm).

  • Data Analysis:

    • The absorbance (A) and transmittance (T) spectra provide information about the material's transparency and color.

    • The optical band gap (Eg) can be determined using a Tauc plot. The absorption coefficient (α) is calculated from the absorbance data. For a direct band gap material, a plot of (αhν)² versus photon energy (hν) should yield a straight line. The extrapolation of this linear portion to the x-axis gives the band gap energy.

G Sample_Prep Prepare thin film or pellet of NiSO3 Spectrophotometer UV-Vis-NIR Spectrophotometer Sample_Prep->Spectrophotometer Baseline Perform baseline correction Spectrophotometer->Baseline Acquire_Spectrum Record Absorbance/Transmittance Spectrum Baseline->Acquire_Spectrum Data_Analysis Analyze spectral data Acquire_Spectrum->Data_Analysis Tauc_Plot Construct Tauc Plot ((αhν)² vs. hν) Data_Analysis->Tauc_Plot Band_Gap Determine Optical Band Gap (Eg) Tauc_Plot->Band_Gap G cluster_sample_prep Sample Preparation cluster_direct_method Direct Piezoelectric Measurement cluster_inverse_method Inverse Piezoelectric Measurement (PFM) Crystal_Prep Prepare oriented NiSO3 single crystal with electrodes Apply_Force Apply known mechanical stress Crystal_Prep->Apply_Force Apply_Voltage Apply AC voltage via AFM tip Crystal_Prep->Apply_Voltage Measure_Charge Measure generated electric charge Apply_Force->Measure_Charge Calculate_d33_direct Calculate d33 = Charge / Force Measure_Charge->Calculate_d33_direct Result Piezoelectric Coefficient (d33) Calculate_d33_direct->Result Measure_Deformation Measure resulting mechanical deformation Apply_Voltage->Measure_Deformation Calculate_d33_inverse Calculate d33 = Deformation / Voltage Measure_Deformation->Calculate_d33_inverse Calculate_d33_inverse->Result

References

An In-depth Technical Guide on the Phase Transitions of Nickel Sulfite and a Comparative Analysis of Nickel Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Phase Transitions of Nickel Sulfite (NiSO₃) and a Comparative Review of Nickel Sulfide (NiS)

This technical guide addresses the topic of this compound (NiSO₃) phase transitions. Initial research indicates that detailed information, particularly quantitative data regarding the phase transitions of anhydrous this compound, is notably scarce in publicly available scientific literature. The majority of research focuses on the synthesis and behavior of its various hydrated forms and the more extensively studied nickel sulfide (NiS).

This document is structured to first provide a thorough overview of the available knowledge on this compound, including its synthesis, known hydrated phases, and a proposed, general pathway for its thermal decomposition based on analogous compounds. Subsequently, this guide offers an in-depth analysis of the well-documented phase transitions of nickel sulfide (NiS), a closely related compound, to provide a comprehensive resource for researchers in this field.

Part 1: this compound (NiSO₃)

This compound is an inorganic compound, typically found as a green crystalline solid. Its primary relevance in the literature is in the context of its hydrated forms, which precipitate from aqueous solutions under varying temperature conditions.

Data Presentation: Known Hydrates of this compound

The stable hydrated form of this compound is dependent on the crystallization temperature. The following table summarizes the known hydrates and their corresponding formation temperatures.

Hydrate FormulaMolar Mass ( g/mol )Formation Temperature (°C)
NiSO₃·6H₂O246.85Room Temperature
NiSO₃·3H₂O192.80> 40 °C
NiSO₃·2.5H₂O183.80> 55 °C
NiSO₃·2H₂O174.79> 85 °C

Data compiled from various sources.[1]

Experimental Protocols

A common method for the synthesis of this compound hydrate involves the precipitation from an aqueous solution of a nickel salt and a sulfite.[1]

Materials:

  • Nickel(II) salt (e.g., Nickel(II) chloride, NiCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Deoxygenated distilled water

  • Methanol

Procedure:

  • Prepare an aqueous solution of the Nickel(II) salt.

  • In a separate vessel, prepare an aqueous solution of sodium sulfite.

  • Slowly add the sodium sulfite solution to the Nickel(II) salt solution with constant stirring at a controlled temperature to target the desired hydrate. For NiSO₃·6H₂O, this is typically performed at room temperature.

  • A green precipitate of this compound hydrate will form.

  • Allow the reaction to proceed to completion.

  • Filter the precipitate from the solution.

  • Wash the precipitate with deoxygenated distilled water to remove any unreacted salts, followed by a wash with methanol to aid in drying.

  • Dry the resulting solid in a desiccator.

Apparatus:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

  • A small, accurately weighed sample of the synthesized this compound hydrate is placed in an inert crucible (e.g., alumina).

  • The sample is heated in the TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss (TGA) and heat flow (DSC) are monitored as a function of temperature.

  • The TGA curve will indicate the temperatures at which dehydration and subsequent decomposition occur, characterized by mass loss.

  • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions, dehydration, and decomposition.

Mandatory Visualizations

G Conceptual Synthesis of this compound Hydrate A Nickel(II) Salt Solution (e.g., NiCl₂) C Precipitation Reaction (Aqueous Phase) A->C B Sodium Sulfite Solution (Na₂SO₃) B->C D This compound Hydrate (NiSO₃·nH₂O) (Solid Precipitate) C->D Filtration & Drying G Proposed Thermal Decomposition Pathway for this compound Hydrate A NiSO₃·nH₂O (s) B Anhydrous NiSO₃ (s) A->B Dehydration (Heat) C NiO (s) + SO₂(g) B->C Decomposition (Higher Heat) G Phase Transition of Nickel Sulfide (NiS) A β-NiS (Rhombohedral) Semiconducting B α-NiS (Hexagonal) Metallic A->B Heating (Endothermic) B->A Cooling (Exothermic)

References

An In-depth Technical Guide to the Formation Mechanisms of Different Nickel Sulfide Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of various nickel sulfide (NiₓSᵧ) phases. Nickel sulfides are a fascinating class of materials with diverse crystal structures and properties, making them promising for applications ranging from catalysis and energy storage to drug delivery systems. Understanding and controlling the synthesis of specific nickel sulfide phases is paramount for harnessing their full potential. This document details the key synthetic methodologies, the thermodynamic and kinetic factors governing phase formation, and provides specific experimental protocols.

Introduction to Nickel Sulfide Polymorphs

Nickel and sulfur can combine in various stoichiometric ratios to form a rich variety of crystalline phases.[1] Each phase possesses a unique crystal structure and, consequently, distinct physical and chemical properties. The most commonly encountered nickel sulfide phases include NiS (millerite and the high-temperature α-NiS phase), NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[2][3] The formation of a particular phase is highly dependent on the synthetic conditions, which allows for selective synthesis through careful control of experimental parameters.

General Formation Mechanisms

The formation of nickel sulfide nanocrystals and bulk materials can be broadly categorized into two primary mechanisms:

  • Direct Combination/Precipitation: In this mechanism, nickel ions (Ni²⁺) react directly with a sulfur source in a solution or solid-state reaction to form a nickel sulfide phase. The specific phase that nucleates and grows is determined by the local concentration of precursors, temperature, and the presence of capping agents or solvents that can influence the surface energy of the nascent crystals. Many solvothermal and hydrothermal syntheses follow this pathway.

  • Phase Transformation: This mechanism involves the initial formation of a metastable nickel sulfide phase, which then transforms into a more thermodynamically stable phase under the given reaction conditions.[4] A classic example is the transformation of the high-temperature α-NiS phase to the rhombohedral β-NiS phase at lower temperatures.[5] The stoichiometry of the initial phase and the surrounding environment heavily influence the transformation pathway.[4] For instance, in overstoichiometric α-NiS, the transformation to β-NiS is controlled by a long-range diffusion mechanism.[5]

Key Synthetic Methodologies and Phase Control

The selective synthesis of different nickel sulfide phases can be achieved through various methods, with solvothermal and hydrothermal techniques being particularly prevalent.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods involve chemical reactions in a closed system (autoclave) using an organic solvent or water, respectively, at temperatures above their boiling points. These methods are highly effective for producing crystalline nanomaterials. The key parameters influencing phase formation in these syntheses are:

  • Temperature: Temperature plays a crucial role in determining the crystalline phase. For example, in the decomposition of nickel bis(dithiocarbamate) precursors, lower temperatures (e.g., 150 °C) can yield pure α-NiS, while higher temperatures (e.g., 280 °C) favor the formation of β-NiS.[6]

  • Solvent: The choice of solvent can direct the formation of specific phases. For instance, using absolute ethyl alcohol as a solvent in a solvothermal synthesis can produce α-NiS, whereas using distilled water under similar conditions can lead to the formation of β-NiS.[7]

  • Ni:S Precursor Ratio: Adjusting the molar ratio of the nickel and sulfur precursors is a powerful tool for phase control. A simple solvothermal method using nickel chloride and elemental sulfur in oleylamine has been shown to produce different phases by varying the Ni/S ratio; specific ratios can target the formation of NiS₂, NiS, Ni₇S₆, and Ni₃S₂.[2][8]

  • Sulfur Source: The reactivity of the sulfur source can significantly impact the resulting nickel sulfide phase. More reactive sulfur sources tend to produce sulfur-rich phases. For example, using N,N'-diphenyl thiourea, a more reactive precursor, leads to the formation of Ni₃S₄ and NiS phases.[9]

  • Additives and Capping Agents: Surfactants and capping agents can influence the morphology and, in some cases, the crystal phase of the resulting nickel sulfide.

Colloidal Synthesis

Colloidal synthesis methods offer excellent control over the size, shape, and phase of nanocrystals. In a typical colloidal synthesis of nickel sulfides, a nickel precursor is reacted with a sulfur source in the presence of a capping agent in a high-boiling point organic solvent. Phase control in colloidal synthesis is often achieved by:

  • Precursor Reactivity: The choice of the sulfur precursor is critical. For instance, N,N'-disubstituted thioureas with varying reactivity can be used to selectively synthesize different nickel sulfide phases. Less reactive thioureas, like N,N'-dibutyl thiourea, tend to form sulfur-poor phases such as Ni₉S₈ and Ni₃S₂.[9]

  • Temperature and Time: The reaction temperature and duration influence the kinetics of crystal growth and can be tuned to favor the formation of a specific phase.

  • Secondary Reactivity-Directing Agents: The addition of a secondary agent, such as 1-dodecanethiol, can further direct the phase formation towards more sulfur-deficient phases.[9]

Quantitative Data on Nickel Sulfide Formation

The following tables summarize the quantitative data from various studies on the formation of different nickel sulfide phases.

Table 1: Solvothermal Synthesis of Various Nickel Sulfide Phases

Target PhaseNickel PrecursorSulfur SourceNi:S Molar RatioSolventTemperature (°C)Time (h)Reference
NiS₂NiCl₂·6H₂OElemental Sulfur1:10Oleylamine2601[8]
NiSNiCl₂·6H₂OElemental Sulfur1:1Oleylamine2601[8]
Ni₇S₆NiCl₂·6H₂OElemental Sulfur7:6Oleylamine2601[8]
Ni₃S₂NiCl₂·6H₂OElemental Sulfur3:2Oleylamine2601[8]
α-NiSNi(CH₃COO)₂·4H₂OThiourea1:3Ethyl Alcohol20048[7]
β-NiSNi(CH₃COO)₂·4H₂OThiourea1:3Distilled Water20048[7]
o-Ni₉S₈Ni(acac)₂1-Dodecanethiol-N-methyl-2-pyrrolidone100 W (MW)1[1]
h-NiSNi(acac)₂Thiourea-N-methyl-2-pyrrolidone100 W (MW)1[1]

Table 2: Phase Control using Nickel Bis(dithiocarbamate) Precursors [6]

PrecursorTemperature (°C)Concentration (mM)Resulting Phase(s)
[Ni(S₂CNⁱBu₂)₂]1505α-NiS
[Ni(S₂CNⁱBu₂)₂]2805β-NiS
[Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂18010α-NiS + Ni₃S₄
[Ni(S₂CNⁱBu₂)₂] + (ⁱBu₂NCS₂)₂18020NiS₂

Detailed Experimental Protocols

Protocol for Solvothermal Synthesis of α-NiS and β-NiS[7]
  • Preparation of Precursor Solution:

    • For α-NiS: Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of absolute ethyl alcohol.

    • For β-NiS: Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of distilled water.

  • Sonication: Sonicate the resulting solution for 20 minutes with thorough magnetic stirring.

  • Solvothermal Reaction:

    • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and maintain it at 200 °C for 48 hours.

  • Product Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product with distilled water and absolute ethanol several times.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol for Hydrothermal Synthesis of NiS Nanospheres[10]
  • Preparation of Precursor Solution:

    • Dissolve 2 mmol of nickel acetate and 4 mmol of thiourea in 60 mL of deionized water.

  • Stirring: Stir the solution for 30 minutes to form a homogeneous mixture.

  • Hydrothermal Reaction:

    • Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and maintain it at 180 °C for 12 hours.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the black precipitate by filtration.

    • Wash the product with deionized water and ethanol.

    • Dry the product at 60 °C for 12 hours.

Protocol for Colloidal Synthesis of Phase-Pure Nickel Sulfide Nanocrystals[11]
  • Preparation of Nickel Precursor Solution:

    • In a three-neck flask, combine NiI₂ and oleylamine.

    • Degas the mixture under vacuum at 120 °C for 1 hour.

    • Switch to an inert atmosphere (e.g., argon) and heat to the desired injection temperature (e.g., 180 °C).

  • Preparation of Sulfur Precursor Solution:

    • In a separate vial, dissolve the desired N,N'-disubstituted thiourea (e.g., N,N'-diphenyl thiourea or N,N'-dibutyl thiourea) in oleylamine. If required, add a secondary agent like 1-dodecanethiol.

  • Hot Injection and Growth:

    • Rapidly inject the sulfur precursor solution into the hot nickel precursor solution under vigorous stirring.

    • Allow the reaction to proceed at the set temperature for a specific duration (e.g., 4 hours).

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of a non-solvent (e.g., ethanol) to precipitate the nanocrystals.

    • Centrifuge the mixture to collect the nanocrystals.

    • Redisperse the nanocrystals in a solvent like toluene and re-precipitate with a non-solvent. Repeat this washing step multiple times.

    • Dry the purified nanocrystals under vacuum.

Visualizing Formation Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships in the formation of different nickel sulfide phases and a general experimental workflow.

G Simplified Phase Selection in Solvothermal Synthesis cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_phases Resulting Phases Ni_Source Nickel Source (e.g., NiCl₂) Ratio Ni:S Ratio Ni_Source->Ratio S_Source Sulfur Source (e.g., S, Thiourea) S_Source->Ratio NiS2 NiS₂ Ratio->NiS2 Varying Ratio NiS NiS Ratio->NiS Varying Ratio Ni3S2 Ni₃S₂ Ratio->Ni3S2 Varying Ratio Other Other Phases (Ni₇S₆, Ni₃S₄, etc.) Ratio->Other Varying Ratio Temp Temperature Temp->NiS2 Influences Kinetics & Stability Temp->NiS Influences Kinetics & Stability Temp->Ni3S2 Influences Kinetics & Stability Temp->Other Influences Kinetics & Stability Solvent Solvent Solvent->NiS2 Directs Phase Formation Solvent->NiS Directs Phase Formation Solvent->Ni3S2 Directs Phase Formation Solvent->Other Directs Phase Formation G General Workflow for Hydrothermal/Solvothermal Synthesis start Start prep_solution Prepare Precursor Solution start->prep_solution mix_sonicate Mix / Sonicate prep_solution->mix_sonicate autoclave Transfer to Autoclave mix_sonicate->autoclave reaction Hydrothermal/ Solvothermal Reaction autoclave->reaction cool Cool to Room Temperature reaction->cool separate Separate Product (Centrifuge/Filter) cool->separate wash Wash Product separate->wash dry Dry Product wash->dry characterize Characterize (XRD, SEM, etc.) dry->characterize end End characterize->end

References

An In-depth Technical Guide on the Redox Chemistry of Nickel(II) Sulfite Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox chemistry of nickel(II) sulfite complexes. It covers their synthesis, characterization, electrochemical behavior, and role in catalytic sulfite oxidation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms. This guide is intended to be a valuable resource for researchers in inorganic chemistry, catalysis, and drug development who are interested in the complex interplay between nickel and sulfur-containing species.

Introduction

The redox chemistry of nickel complexes is of significant interest due to the accessibility of multiple oxidation states (Ni(I), Ni(II), Ni(III), and Ni(IV)), which enables their participation in a wide range of catalytic processes.[1] Nickel(II) sulfite complexes are particularly relevant in the context of industrial processes, environmental chemistry, and potentially in biological systems where sulfite is present. Understanding the electrochemical behavior and reactivity of these complexes is crucial for harnessing their catalytic potential and for elucidating their role in various chemical transformations.

This guide will delve into the core aspects of nickel(II) sulfite redox chemistry, providing a foundation for further research and application.

Synthesis and Characterization of Nickel(II) Sulfite Complexes

Simple nickel(II) sulfite can be synthesized by precipitation from an aqueous solution.[2] The hydrated form, nickel(II) sulfite hexahydrate (NiSO₃·6H₂O), is a common product.[2]

Experimental Protocol: Synthesis of Nickel(II) Sulfite Hydrate[2]

Objective: To synthesize nickel(II) sulfite hydrate by precipitation.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) chloride, NiCl₂·6H₂O or Nickel(II) sulfate, NiSO₄·6H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Deoxygenated distilled water

  • Mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare a concentrated aqueous solution of the nickel(II) salt.

  • In a separate beaker, prepare a solution of sodium sulfite. An excess of sulfite (e.g., 105% of the stoichiometric amount) is recommended to ensure complete precipitation of nickel.[2]

  • While stirring the nickel(II) salt solution vigorously with a mechanical stirrer, slowly add the sodium sulfite solution at room temperature.[2]

  • A precipitate of nickel(II) sulfite hydrate will form. Continue stirring for a sufficient time to ensure complete reaction.

  • Filter the precipitate using a Büchner funnel and wash it thoroughly with deoxygenated distilled water to remove any soluble impurities.[2] The use of deoxygenated water is crucial to prevent oxidation of the sulfite.[2]

  • Dry the collected precipitate in an oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization: The resulting nickel(II) sulfite hydrate can be characterized by various techniques, including:

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the sulfite ion and water molecules.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and the decomposition temperature.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

Redox Chemistry and Electrochemistry

The redox chemistry of nickel(II) sulfite complexes is dominated by the Ni(II)/Ni(III) couple. The presence of sulfite ligands can significantly influence the redox potential of this couple and facilitate the oxidation of Ni(II) to Ni(III), which is often a key step in catalytic cycles.

Nickel-Catalyzed Sulfite Oxidation

Nickel(II) ions are known to catalyze the autoxidation of sulfite (S(IV)) to sulfate (S(VI)) in the presence of molecular oxygen. This process is of great importance in industrial flue gas desulfurization and in understanding the atmospheric chemistry of sulfur dioxide.

The mechanism of this catalytic oxidation is complex and can involve the formation of higher oxidation state nickel species and sulfur-centered radicals. In alkaline media (pH > 8.4), a non-radical mechanism has been proposed involving the adsorption of both sulfite and oxygen onto the surface of nickel(II) hydroxide particles. At lower pH, radical pathways are more likely.

Formation of Ni(III) Intermediates

Spectroscopic studies have provided evidence for the formation of transient Ni(III) species during the oxidation of Ni(II) in the presence of sulfite and oxygen.[3] The stability of these Ni(III) intermediates is highly dependent on the nature of the other ligands coordinated to the nickel center.[3] For instance, in the presence of certain macrocyclic ligands, the Ni(III) species can be stable enough to be observed and characterized.[3]

Electrochemical Data

Obtaining precise redox potentials for simple nickel(II) sulfite complexes from cyclic voltammetry is challenging due to the complex solution chemistry and the potential for ligand oxidation. However, studies on related nickel complexes provide a useful reference for the expected potential range of the Ni(II)/Ni(III) couple.

Table 1: Redox Potentials of Selected Nickel(II) Complexes

ComplexRedox CouplePotential (V vs. reference electrode)Solvent/ElectrolyteReference
[Ni(H₂O)₆]²⁺Ni(II)/Ni(I)~ -0.5 to -0.6 (vs. Ag/AgCl)Water / KCl[1]
[Ni(bpy)₃]²⁺ (bpy = 2,2'-bipyridine)Ni(II)/Ni(I)-1.18 (vs. SCE)Acetonitrile / TEAP
Ni(II) Schiff Base ComplexesNi(II)/Ni(I)-1.883 to -2.071 (vs. Ag/AgCl)Acetonitrile
Ni(II) dithiocarbamateNi(II)/Ni(III)+0.58 (vs. Ag/AgCl)DMSO / N(Et)₄ClO₄

Kinetics of Nickel-Catalyzed Sulfite Oxidation

The kinetics of nickel-catalyzed sulfite autoxidation have been studied under various conditions. The reaction order with respect to the concentrations of nickel, sulfite, and oxygen can vary depending on the pH and the presence of other coordinating species.

Experimental Protocol: Kinetic Study of Sulfite Oxidation

Objective: To determine the rate of nickel-catalyzed sulfite oxidation by monitoring the consumption of dissolved oxygen.

Materials:

  • Nickel(II) salt solution of known concentration

  • Sodium sulfite solution, freshly prepared

  • Buffer solutions of desired pH

  • Deionized water, saturated with air or a specific O₂/N₂ mixture

  • Dissolved oxygen (DO) probe and meter

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • Set up the thermostatted reaction vessel at the desired temperature.

  • Add a known volume of the buffer solution to the vessel.

  • Saturate the buffer with air or the desired oxygen-containing gas mixture by bubbling the gas through the solution until a stable DO reading is obtained.

  • Initiate the reaction by injecting a known amount of the nickel(II) catalyst solution, followed immediately by the sodium sulfite solution.

  • Start recording the dissolved oxygen concentration as a function of time.

  • The initial rate of reaction can be determined from the initial slope of the DO concentration versus time plot.

  • Repeat the experiment with varying concentrations of nickel, sulfite, and oxygen to determine the reaction orders.

Data Analysis: The rate law for the reaction can be expressed as: Rate = k[Ni]ᵃ[SO₃²⁻]ᵇ[O₂]ᶜ where k is the rate constant and a, b, and c are the reaction orders with respect to nickel, sulfite, and oxygen, respectively. These orders can be determined by analyzing the dependence of the initial rate on the initial concentrations of the reactants.

Table 2: Kinetic Data for Metal-Catalyzed Sulfite Oxidation

Catalyst[S(IV)] (M)[O₂] (M)pHRate LawReference
Ni(II)VariableVariable>8.4Rate = k[Ni(OH)₂][SO₃²⁻][O₂] / (1 + K[SO₃²⁻])
Co(II)VariableVariable~8.5Complex kinetics, often involving radical chains

Note: Specific rate constants are highly dependent on the experimental conditions (temperature, ionic strength, etc.) and are therefore not listed here. The rate laws are simplified representations.

Mechanistic Pathways

The mechanism of nickel-catalyzed sulfite oxidation is multifaceted and can proceed through different pathways depending on the reaction conditions.

Radical Chain Mechanism

At near-neutral pH, a radical chain mechanism is often proposed, involving the following key steps:

  • Initiation: Formation of a sulfur-centered radical (SO₃•⁻) through the interaction of the Ni(II)-sulfite complex with an initiator (which could be a trace amount of Ni(III) or another oxidant).

  • Propagation: The SO₃•⁻ radical reacts with O₂ to form the peroxomonosulfate radical (SO₅•⁻). This highly oxidizing radical can then oxidize another Ni(II) ion to Ni(III) or react with another sulfite ion.

  • Termination: Combination of two radical species.

Non-Radical Mechanism in Alkaline Media

In alkaline solutions, a non-radical mechanism is favored. This pathway involves the formation of a surface complex on nickel(II) hydroxide particles, where both sulfite and oxygen are coordinated to the nickel center, facilitating the direct oxidation of sulfite to sulfate.

Conclusion

The redox chemistry of nickel(II) sulfite complexes is a rich and complex field with implications for catalysis and environmental science. While the formation of Ni(III) intermediates is evident, and mechanistic pathways have been proposed, a significant gap remains in the availability of specific quantitative electrochemical and stability data for well-defined nickel(II) sulfite complexes. Further research, including detailed electrochemical studies and the isolation and characterization of key intermediates, is necessary to fully elucidate the intricate redox behavior of these systems. Such knowledge will be invaluable for the rational design of more efficient catalysts and for a deeper understanding of the role of nickel in sulfur chemistry.

References

The Occurrence and Implications of Nickel Sulfite in Industrial Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Nickel sulfite (NiSO₃) is a compound that can be unintentionally formed in various industrial processes, leading to both operational challenges and opportunities. Its presence is most notable in hydrometallurgical refining of nickel, certain electroplating applications, and potentially in flue gas desulfurization systems. The formation of this compound precipitates can lead to scaling, impacting equipment efficiency, while its controlled use is critical in specific plating processes to achieve desired coating characteristics. This technical guide provides an in-depth analysis of the occurrence, formation, and quantification of this compound in key industrial settings. It summarizes available quantitative data, details experimental protocols for its determination, and presents logical diagrams to illustrate its formation and impact.

Introduction

This compound is an inorganic compound that, while not a primary industrial product, emerges as a significant intermediate or byproduct in several chemical and metallurgical processes. Its formation is primarily governed by the presence of nickel(II) ions and sulfite ions (SO₃²⁻) or sulfur dioxide (SO₂) in aqueous environments under specific pH and temperature conditions. Understanding the fundamentals of this compound chemistry is crucial for process optimization, quality control, and environmental management in industries where its occurrence is prevalent.

Occurrence of this compound in Industrial Processes

The formation of this compound is a concern and a process parameter in the following key industrial sectors:

  • Hydrometallurgy: In the processing of nickel sulfide ores, leaching and subsequent solution purification steps can create conditions favorable for the precipitation of this compound.[1][2] This can occur when sulfur dioxide is used as a reducing agent or when the partial oxidation of sulfide minerals leads to the formation of sulfite ions. This precipitation can lead to the unintended scaling of pipes and vessels, hindering process flow and heat transfer.[3]

  • Electroplating: Nickel sulfamate (Ni(SO₃NH₂)₂) baths are extensively used for engineering applications due to the low internal stress and high ductility of the resulting nickel deposits.[4][5] During the electroplating process, anodic decomposition of the sulfamate ion can produce sulfite ions, which can influence the properties of the nickel coating.[4] Additionally, "black nickel" decorative coatings are primarily composed of nickel sulfide, formed by the deliberate addition of a sulfur-containing compound.[6]

  • Flue Gas Desulfurization (FGD): Wet scrubbing systems used to remove sulfur dioxide from flue gases often utilize alkaline slurries. While the primary products are calcium sulfite and sulfate, the presence of nickel in the flue gas from the combustion of certain fossil fuels could potentially lead to the formation of this compound in the scrubber slurry, although this is less commonly reported than its occurrence in hydrometallurgy and electroplating.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Solubility of Nickel(II) Sulfite Hydrates in Water [9]

Temperature (°C)NiSO₃·5/2H₂O (mass %)
200.190
50Not specified
70Not specified
900.286

Table 2: Hydrated Forms of Nickel(II) Sulfite [9]

Hydrate FormulaTemperature Range for Crystallization
NiSO₃·6H₂ORoom temperature
NiSO₃·3H₂O> 40°C
NiSO₃·5/2H₂O> 55°C
NiSO₃·2H₂O> 85°C

Experimental Protocols

The quantification of this compound in industrial processes typically involves the separate determination of nickel and sulfite ions. The following protocols are based on established analytical methods.

Determination of Total Nickel Concentration by Photometric Titration

This method is suitable for determining the total nickel concentration in a solution, such as an electroplating bath.[10]

Principle: Nickel(II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at a specific pH. A photometric indicator is used to determine the endpoint of the titration.[10]

Reagents:

  • 0.1 mol/L EDTA standard solution

  • Diluted ammonia solution (1:1, v/v)

  • Murexide (MX) indicator

  • Deionized (DI) water

Procedure:

  • Pipette 1 mL of the sample into a 100 mL beaker.

  • Add 60 mL of DI water.

  • Add 20 mL of diluted ammonia solution to buffer the sample.

  • Add approximately 0.2 g of MX indicator.

  • Immerse a photometric probe (set to 530 nm) into the solution.

  • Titrate with the 0.1 mol/L EDTA standard solution until the endpoint is detected by the photometer.

Calculation: The total nickel concentration is calculated based on the volume of EDTA titrant consumed.

Determination of Sulfite Concentration by Iodometric Titration (EPA Method 377.1)

This method is applicable to the determination of sulfite in water and industrial wastes.[11][12]

Principle: In an acidic solution, sulfite is titrated with a standard potassium iodide-iodate titrant. The titrant liberates iodine, which oxidizes the sulfite. When all the sulfite has been oxidized, the excess iodine reacts with a starch indicator to produce a distinct blue color, signaling the endpoint.[11][13]

Reagents:

  • Standard potassium iodide-iodate titrant

  • Sulfuric acid (H₂SO₄)

  • Starch indicator solution

  • EDTA solution (to complex interfering metals)

  • Sulfamic acid (to remove nitrite interference)

  • Zinc acetate (to remove sulfide interference)

Procedure:

  • Collect the sample, minimizing contact with air. The sample temperature should be below 50°C.

  • Add EDTA solution to the sample to complex any metal ions that could catalyze sulfite oxidation.

  • If nitrite is present, add sulfamic acid.

  • If sulfide is present, add zinc acetate to precipitate it, and then filter.

  • Acidify the sample with sulfuric acid.

  • Add a few drops of starch indicator.

  • Titrate with the standard potassium iodide-iodate titrant until a faint, permanent blue color appears.

Calculation: The sulfite concentration is calculated from the volume of titrant used. The minimum detection limit is 2-3 mg/L sulfite.[11][12]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

cluster_0 Hydrometallurgical Processing of Nickel Sulfide Ore Ore Nickel Sulfide Ore (e.g., Pentlandite) Leaching Leaching (e.g., Acid Leaching) Ore->Leaching PLS Pregnant Leach Solution (Contains Ni²⁺, Fe²⁺, SO₄²⁻, etc.) Leaching->PLS Purification Solution Purification PLS->Purification Sulfite_Formation This compound Precipitation (NiSO₃) Purification->Sulfite_Formation Addition of SO₂ or Partial Sulfide Oxidation Product Purified Nickel Solution Purification->Product Scaling Equipment Scaling Sulfite_Formation->Scaling cluster_1 Nickel Sulfamate Electroplating Process Bath Nickel Sulfamate Bath (Ni(SO₃NH₂)₂) Cathode Workpiece (Cathode) Bath->Cathode Ni²⁺ migration Anode Nickel Anode Anode->Bath Ni²⁺ replenishment Decomposition Anodic Decomposition of Sulfamate Anode->Decomposition Ni_Deposit Nickel Deposit Cathode->Ni_Deposit Power Power Supply Power->Anode Power->Cathode Sulfite_Ion Sulfite Ion (SO₃²⁻) Formation Decomposition->Sulfite_Ion Deposit_Properties Influence on Deposit Properties (e.g., Stress, Hardness) Sulfite_Ion->Deposit_Properties Deposit_Properties->Ni_Deposit cluster_2 Analytical Workflow for this compound Quantification Sample Industrial Process Sample Split Sample Splitting Sample->Split Ni_Analysis Total Nickel Analysis (e.g., Photometric Titration) Split->Ni_Analysis Sulfite_Analysis Sulfite Analysis (e.g., Iodometric Titration) Split->Sulfite_Analysis Ni_Result [Ni²⁺] Concentration Ni_Analysis->Ni_Result Sulfite_Result [SO₃²⁻] Concentration Sulfite_Analysis->Sulfite_Result Correlation Data Correlation and Speciation Modeling Ni_Result->Correlation Sulfite_Result->Correlation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nickel Oxide from Nickel Sulfite & Sulfide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel oxide (NiO), a transition metal oxide, has garnered significant attention in various scientific and industrial fields due to its unique electronic, magnetic, and catalytic properties. These properties make it a promising material for applications in batteries, gas sensors, electrochromic devices, and as a catalyst. The characteristics of NiO nanoparticles, such as their size, morphology, and surface area, are highly dependent on the synthesis method and the precursor used. While precursors like nickel nitrate, acetate, and chloride are commonly employed, the use of sulfur-containing nickel compounds like nickel sulfite (NiSO₃) and nickel sulfide (NiS) offers an alternative route to NiO nanostructures. This document provides detailed application notes and protocols for the synthesis of nickel oxide using these less common, yet potentially advantageous, precursors. The thermal decomposition of these sulfur-based precursors can yield NiO with distinct properties, making this a valuable area of investigation for materials scientists and researchers in drug development who may utilize nanoparticles as carriers or catalysts.

Application Notes

The synthesis of nickel oxide from this compound or sulfide precursors is primarily achieved through thermal decomposition. This method involves heating the precursor material in a controlled atmosphere to a temperature where it decomposes, leaving behind nickel oxide and releasing gaseous byproducts.

Key Advantages of Using Sulfur-Based Precursors:

  • Morphology Control: The morphology of the final NiO product can be influenced by the structure of the precursor.

  • Alternative Synthesis Route: Provides an alternative to the more common nitrate and acetate precursors, potentially avoiding nitrate or carbon residues.

  • Exploration of Novel Properties: NiO synthesized from these precursors may exhibit different catalytic or electronic properties compared to those prepared by other methods.

Challenges:

  • Limited Literature: The use of this compound specifically is not well-documented in peer-reviewed literature, requiring more exploratory research to optimize synthesis parameters. Nickel sulfide is more commonly referenced.

  • Gaseous Byproducts: The thermal decomposition of this compound and sulfide will release sulfur oxides (SO₂ and SO₃), which are corrosive and require appropriate ventilation and safety measures.

The most critical parameter in the thermal decomposition process is the temperature. A thermogravimetric analysis (TGA) of the precursor is highly recommended to determine the precise decomposition temperature. For instance, the transformation of nickel sulfide (Ni₉S₈) to NiO has been observed to occur at around 600°C.[1]

Experimental Protocols

Protocol 1: Synthesis of Nickel Oxide Nanoparticles from Nickel Sulfide Precursor

This protocol is based on the reported thermal oxidation of nickel sulfide nanoparticles.[1][2]

1. Synthesis of Nickel Sulfide (Ni₉S₈) Nanoparticle Precursor (Chemical Precipitation Method)

  • Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Thioacetamide (CH₃CSNH₂), Triethanolamine (TEA), Ethanol, Deionized water.

  • Procedure:

    • Prepare an aqueous solution of nickel(II) chloride.

    • Prepare an ethanolic solution of thioacetamide.

    • Add triethanolamine (TEA) to the nickel chloride solution as a capping agent and stir.

    • Slowly add the thioacetamide solution to the nickel chloride solution under constant stirring.

    • A precipitate of nickel sulfide will form. Continue stirring for a set period (e.g., 2 hours) to ensure a complete reaction.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

    • Dry the resulting nickel sulfide nanoparticles in an oven at a low temperature (e.g., 60-80°C).

2. Thermal Decomposition of Nickel Sulfide to Nickel Oxide

  • Materials: Dried nickel sulfide nanoparticles.

  • Equipment: Tube furnace with temperature and atmosphere control, ceramic boat.

  • Procedure:

    • Place the dried nickel sulfide powder in a ceramic boat.

    • Insert the ceramic boat into the center of the tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove air.

    • Heat the furnace to the desired annealing temperature. Based on literature, a temperature of 700°C is effective for the conversion of Ni₉S₈ to NiO.[1] The phase transformation is reported to begin around 600°C.[1]

    • Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion.

    • Allow the furnace to cool down to room temperature under the inert atmosphere.

    • The resulting powder is nickel oxide (NiO).

3. Characterization

  • The synthesized NiO nanoparticles can be characterized using various techniques:

    • X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the formation of Ni-O bonds.

    • UV-Vis Spectroscopy: To determine the optical properties and bandgap energy.

Protocol 2: Generalized Protocol for Nickel Oxide Synthesis via Thermal Decomposition of this compound

As specific literature on the thermal decomposition of this compound is scarce, this generalized protocol provides a framework for researchers to develop a specific synthesis method.

1. Preliminary Analysis: Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature of the this compound precursor.

  • Procedure:

    • Place a small amount of the this compound powder in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

    • The TGA curve will show a weight loss at the temperature where the this compound decomposes to nickel oxide. This temperature will be the basis for the calcination temperature in the synthesis protocol.

2. Thermal Decomposition

  • Materials: this compound (NiSO₃) powder.

  • Equipment: Muffle furnace or tube furnace.

  • Procedure:

    • Place the this compound powder in a crucible or ceramic boat.

    • Place the container in the furnace.

    • Ramp the temperature to the decomposition temperature determined by TGA. It is advisable to use a temperature slightly above the decomposition onset to ensure complete reaction.

    • Hold at this temperature for 2-4 hours.

    • Allow the furnace to cool to room temperature.

    • The resulting powder should be nickel oxide.

3. Characterization

  • Follow the same characterization steps as outlined in Protocol 1 to analyze the synthesized NiO.

Data Presentation

The properties of nickel oxide nanoparticles are highly dependent on the synthesis route and parameters. The following table summarizes some reported properties of NiO nanoparticles synthesized using various methods for comparison.

PrecursorSynthesis MethodCalcination Temperature (°C)Average Crystallite/Particle Size (nm)Crystal StructureReference
Nickel Sulfide (Ni₉S₈)Thermal Oxidation700Not Specified in AbstractNot Specified[1]
Nickel(II) ChlorideCo-precipitation50026Face-Centered Cubic (FCC)
Nickel(II) AcetateWet Chemical3005-15Hexagonal[3]
Nickel(II) AcetateWet Chemical60040-120Hexagonal[3]

Visualizations

Experimental Workflow for NiO Synthesis from Nickel Sulfide

experimental_workflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition cluster_characterization Characterization NiCl2 Nickel(II) Chloride Solution Precipitation Chemical Precipitation NiCl2->Precipitation Thioacetamide Thioacetamide Solution Thioacetamide->Precipitation Washing Washing & Drying Precipitation->Washing NiS Nickel Sulfide (NiS) Nanoparticles Washing->NiS Furnace Tube Furnace (700°C, Inert Atmosphere) NiS->Furnace NiO Nickel Oxide (NiO) Nanoparticles Furnace->NiO XRD XRD NiO->XRD SEM_TEM SEM/TEM NiO->SEM_TEM FTIR FTIR NiO->FTIR UV_Vis UV-Vis NiO->UV_Vis

Caption: Workflow for NiO synthesis from a nickel sulfide precursor.

Logical Relationship for Generalized Thermal Decomposition

logical_relationship Precursor This compound (NiSO3) Precursor TGA Thermogravimetric Analysis (TGA) Precursor->TGA Thermal_Decomposition Thermal Decomposition (Calcination) Precursor->Thermal_Decomposition Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Decomposition_Temp->Thermal_Decomposition NiO_Product Nickel Oxide (NiO) Product Thermal_Decomposition->NiO_Product Characterization Characterization (XRD, SEM, etc.) NiO_Product->Characterization

Caption: Generalized workflow for NiO synthesis via thermal decomposition.

References

Application Notes and Protocols: Nickel Sulfide in Catalysis and Electrocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel sulfide (NiSₓ) in various catalytic and electrocatalytic applications. Detailed experimental protocols, performance data, and visual representations of workflows and mechanisms are included to facilitate research and development in these areas.

Section 1: Electrocatalytic Applications of Nickel Sulfide

Nickel sulfides, with their diverse stoichiometries (e.g., NiS, NiS₂, Ni₃S₂, Ni₇S₆, Ni₉S₈), have emerged as highly promising, cost-effective, and efficient electrocatalysts for several key energy-related reactions. Their excellent electrical conductivity and tunable electronic structures make them viable alternatives to precious metal catalysts.[1]

Hydrogen Evolution Reaction (HER)

Nickel sulfides are extensively studied for the HER in alkaline media, a crucial process for producing green hydrogen through water splitting.[1] The catalytic activity is highly dependent on the specific crystalline phase of the nickel sulfide.

Table 1: Performance of Nickel Sulfide-Based Catalysts for HER in Alkaline Media

CatalystSubstrateElectrolyteOverpotential at 10 mA/cm² (mV vs. RHE)Tafel Slope (mV/dec)StabilityReference
h-NiSNi foam1 M KOH16389.310 h[2]
o-Ni₉S₈Ni foam1 M KOH266113.010 h[2]
Ni₃S₂Ni foam1 M KOH223--[3]
Cu-Ni₃S₂Ni foam1 M KOH121--[4]
Mo-Ni₃S₂ NRs-1.0 M KOH37.7-24 h[4]
NiS/NiCarbon cloth-16174-[5]

Experimental Protocol: Synthesis of h-NiS and o-Ni₉S₈ Nanoparticles for HER

This protocol describes a microwave-assisted solvothermal method for the selective synthesis of hexagonal NiS (h-NiS) and orthorhombic Ni₉S₈ (o-Ni₉S₈).[2]

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • 1-dodecanethiol (DDT) or Thiourea

  • N-methyl-2-pyrrolidone (NMP)

  • Ethanol

  • Hexane

  • Microwave reactor (e.g., Anton Paar Monowave 300)

Procedure:

  • Precursor Solution: In a typical synthesis, prepare a solution of Ni(acac)₂ in NMP.

  • Sulfur Source Addition:

    • For o-Ni₉S₈: Add 1-dodecanethiol (DDT) to the precursor solution.

    • For h-NiS: Add thiourea to the precursor solution.

  • Microwave Synthesis: Place the reaction mixture in the microwave reactor and irradiate at 100 W for 1 hour.[2]

  • Purification: After the reaction, centrifuge the mixture to collect the product. Wash the precipitate several times with an ethanol/water or ethanol/hexane mixture to remove unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 24 hours.[2]

Experimental Protocol: Electrochemical Measurement of HER Activity

This protocol outlines a standard three-electrode setup for evaluating the HER performance of the synthesized nickel sulfide catalysts.[1][6]

Setup:

  • Working Electrode: Nickel sulfide catalyst loaded onto a conductive substrate (e.g., nickel foam, glassy carbon).

  • Counter Electrode: Graphite rod or platinum wire.[2][6]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M KOH solution.[3]

Procedure:

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity water.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the electrolyte.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Record polarization curves at a scan rate of, for example, 10 mV/s to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).[6]

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|) to obtain the Tafel slope, which provides insight into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS to analyze the electrode kinetics and charge transfer resistance.

    • Chronoamperometry or Chronopotentiometry: Conduct long-term tests at a constant potential or current to evaluate the stability of the catalyst.

Diagram: HER Experimental Workflow

HER_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Electrochemical Testing S1 Precursor Solution (Ni(acac)₂ in NMP) S2 Add Sulfur Source (DDT or Thiourea) S1->S2 S3 Microwave Irradiation (100W, 1h) S2->S3 S4 Purification (Centrifugation & Washing) S3->S4 S5 Drying (60°C, 24h) S4->S5 T1 Three-Electrode Cell Assembly S5->T1 Catalyst Loading on Electrode T2 Linear Sweep Voltammetry (LSV) T1->T2 T3 Tafel Analysis T2->T3 T4 Stability Test (Chronoamperometry) T3->T4

Caption: Workflow for NiSₓ HER catalyst synthesis and testing.

Oxygen Evolution Reaction (OER)

Nickel sulfides also serve as efficient pre-catalysts for the OER, the anodic half-reaction in water splitting. During the OER process in alkaline media, the surface of nickel sulfide often transforms into the catalytically active nickel (oxy)hydroxide (NiOOH).[7]

Table 2: Performance of Nickel Sulfide-Based Catalysts for OER in Alkaline Media

CatalystSubstrateElectrolyteOverpotential at 10 mA/cm² (mV vs. RHE)Tafel Slope (mV/dec)StabilityReference
Dual-phase NiS/Ni₇S₆Ni foil1 M KOH290-50 h[2][6]
NiO/NiS Heterostructure-1 M KOH209 (at 40 mA/cm²)60Several hours[7]
Fe-Ni₃S₂Ni foam1.0 M KOH230 (at 100 mA/cm²)43100 h[8]
NiS/NiCarbon cloth-30146-[5]
Ni₃S₂--350--[9]

Experimental Protocol: Synthesis of Dual-Phase NiS/Ni₇S₆ on Ni Foil for OER

This protocol describes a vapor-phase deposition method to grow dual-phase nickel sulfide directly on a nickel foil substrate.[6]

Materials:

  • Nickel foil

  • Hydrogen sulfide (H₂S) gas

  • Tube furnace

Procedure:

  • Substrate Preparation: Clean the nickel foil to remove any surface impurities.

  • Vapor Phase Deposition: Place the nickel foil in a tube furnace. Heat the furnace to 200 °C in the presence of H₂S gas.[6]

  • Cooling: After the desired reaction time, cool the furnace down to room temperature under an inert atmosphere.

Experimental Protocol: Electrochemical Measurement of OER Activity

The experimental setup for OER is similar to that for HER, with adjustments to the potential window.

Setup:

  • Working Electrode: Nickel sulfide-coated nickel foil.

  • Counter Electrode: Graphite rod.[2]

  • Reference Electrode: Hg/HgO.[2]

  • Electrolyte: 1.0 M KOH solution.[2]

Procedure:

  • Catalyst Activation: Before OER measurements, activate the catalyst by performing multiple cyclic voltammetry (CV) scans until a stable voltammogram is obtained. This in-situ activation is crucial for forming the active NiOOH layer.[2]

  • LSV Measurement: Record the OER polarization curve by sweeping the potential to anodic values (e.g., from 1.0 V to 1.8 V vs. RHE) at a scan rate of 10 mV/s.[10]

  • Tafel and Stability Analysis: Perform Tafel analysis and long-term stability tests as described for the HER protocol.

Diagram: OER Catalyst Activation and Reaction

OER_Mechanism Precatalyst NiSₓ Pre-catalyst ActiveSpecies NiOOH Active Species Precatalyst->ActiveSpecies Electrochemical Activation (in KOH) OER Oxygen Evolution (4OH⁻ → O₂ + 2H₂O + 4e⁻) ActiveSpecies->OER Catalyzes

Caption: In-situ activation of NiSₓ to NiOOH for OER.

Urea Oxidation Reaction (UOR)

The electro-oxidation of urea is a promising alternative to the OER for energy-saving hydrogen production, as it has a lower theoretical cell potential. Nickel sulfide-based materials have shown excellent activity for the UOR in alkaline media.[11]

Table 3: Performance of Nickel Sulfide-Based Catalysts for UOR in Alkaline Media

CatalystElectrolytePotential at 100 mA/cm² (V vs. RHE)Onset Potential (V vs. RHE)Tafel Slope (mV/dec)Reference
Nanoflower β-NiS1 M KOH + 0.33 M Urea1.45 (at 50 mA/cm²)1.4066
NiS nanotubes1 M KOH + 0.33 M Urea~1.39--[12]
Ni-Sn sulfide-1.36 (at 10 mA/cm²)--[12]
Sv-CoNiS@NF-1.397--

Experimental Protocol: Hydrothermal Synthesis of Nanoflower β-NiS for UOR

This protocol describes a facile hydrothermal method for synthesizing nanoflower-like β-NiS.[13]

Materials:

  • Nickel salt (e.g., Nickel(II) nitrate hexahydrate)

  • Sulfur source (e.g., Thiourea)

  • Coordination agent/solvent (e.g., Diethanolamine - DEA)

  • Teflon-lined autoclave

Procedure:

  • Precursor Solution: Dissolve the nickel salt and thiourea in DEA.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at a specific temperature for a set duration.

  • Product Recovery: After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.

Experimental Protocol: Electrochemical Measurement of UOR Activity

Setup:

  • Standard three-electrode cell.

  • Electrolyte: 1 M KOH with 0.33 M urea.[13]

Procedure:

  • LSV Measurement: Record the polarization curves in the electrolyte with and without urea to determine the onset potential and current density for UOR.

  • Kinetic Analysis: Perform Tafel analysis to evaluate the reaction kinetics.

  • Stability Test: Conduct chronoamperometric or chronopotentiometric measurements to assess the long-term stability of the catalyst.

Diagram: UOR vs. OER for H₂ Production

UOR_vs_OER cluster_anode Anode Reactions cluster_cathode Cathode Reaction UOR Urea Oxidation (UOR) CO(NH₂)₂ + 6OH⁻ → N₂ + CO₂ + 5H₂O + 6e⁻ E⁰ = 0.37 V vs. RHE HER Hydrogen Evolution (HER) 2H₂O + 2e⁻ → H₂ + 2OH⁻ UOR->HER Lower Cell Voltage OER Oxygen Evolution (OER) 4OH⁻ → O₂ + 2H₂O + 4e⁻ E⁰ = 1.23 V vs. RHE OER->HER Higher Cell Voltage

Caption: UOR offers a more energy-efficient route to H₂.

CO₂ Reduction

The electrochemical reduction of CO₂ into valuable fuels and chemicals is a key strategy for carbon capture and utilization. While research in this area is dominated by other materials, some nickel sulfide-based composites have shown promise.

Table 4: Performance of a Nickel Sulfide-Containing Catalyst for CO₂ Reduction

CatalystProductElectrolytePotential (V vs. RHE)Faradaic Efficiency (%)Current Density (mA/cm²)StabilityReference
FeS₂/NiS NanocompositeCH₃OH0.5 M KHCO₃-0.6643.14 h[14]

Experimental Protocol: Synthesis of FeS₂/NiS Nanocomposite for CO₂ Reduction

This protocol describes the hydrothermal synthesis of a FeS₂/NiS nanocomposite.[14]

Materials:

  • Iron and nickel precursors (e.g., nitrates or chlorides)

  • Sulfur source (e.g., thiourea or sodium sulfide)

  • Teflon-lined autoclave

Procedure:

  • Precursor Solution: Dissolve the iron and nickel precursors and the sulfur source in a suitable solvent (e.g., deionized water).

  • Hydrothermal Synthesis: Transfer the solution to a Teflon-lined autoclave and heat it to a specified temperature for a certain duration.

  • Product Recovery: Collect, wash, and dry the resulting nanocomposite powder as described in previous protocols.

Experimental Protocol: Electrochemical Measurement of CO₂ Reduction

Setup:

  • Gas-tight two-compartment electrochemical cell separated by an anion exchange membrane.[15]

  • Working Electrode: Catalyst ink drop-casted onto a gas diffusion layer.

  • Counter Electrode: Platinum foil.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: CO₂-saturated 0.5 M KHCO₃.[14]

Procedure:

  • Electrolyte Saturation: Purge the catholyte with CO₂ for at least 30 minutes before the experiment.

  • Controlled Potential Electrolysis: Apply a constant potential (e.g., -0.6 V vs. RHE) for a set period.[14]

  • Product Analysis: Analyze the gas and liquid products using gas chromatography (GC) and high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to determine the Faradaic efficiency for each product.

Diagram: CO₂ Reduction Experimental Setup

CO2_Reduction_Setup cluster_cathode Cathode Compartment cluster_anode Anode Compartment Potentiostat Potentiostat WE Working Electrode (NiSₓ on GDL) Potentiostat->WE CE Counter Electrode (Pt foil) Potentiostat->CE Cell Gas-Tight H-Cell Products_out Gas/Liquid Products (to GC/HPLC) WE->Products_out Membrane Anion Exchange Membrane WE->Membrane CO2_in CO₂ Inlet CO2_in->WE Membrane->CE

Caption: Schematic of a CO₂ reduction electrolysis cell.

Section 2: Catalytic Applications of Nickel Sulfide in Organic Synthesis

While less explored than their electrocatalytic applications, nickel sulfides have demonstrated utility in certain organic transformations.

Hydrogenation of Cyclohexanone

Unsupported nickel sulfide catalysts have been used for the hydrogenation of cyclohexanone.

Table 5: Catalytic Performance of Nickel Sulfide in Cyclohexanone Hydrogenation

CatalystReaction ConditionsConversion (%)SelectivityReference
Unsupported Ni-W sulfideAtmospheric pressure-High selectivity to cyclohexene
Ni/Al₂O₃200-300 °C-Cyclohexanone from phenol and cyclohexanol

Experimental Protocol: Cyclohexanone Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of cyclohexanone.

Materials:

  • Unsupported nickel sulfide catalyst

  • Cyclohexanone

  • Hydrogen gas

  • Fixed-bed tubular flow reactor

Procedure:

  • Catalyst Loading: Load the nickel sulfide catalyst into the reactor.

  • Reaction: Introduce cyclohexanone and hydrogen gas into the reactor at the desired temperature and pressure.

  • Product Analysis: Analyze the product stream using techniques like gas chromatography to determine conversion and selectivity.

Reduction of 4-Nitrophenol

Nickel sulfide nanoparticles have been shown to catalyze the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like NaBH₄.

Experimental Protocol: Reduction of 4-Nitrophenol

This protocol outlines the catalytic reduction of 4-nitrophenol.

Materials:

  • Nickel sulfide nanoparticle catalyst

  • 4-nitrophenol (4-NP) solution

  • Sodium borohydride (NaBH₄) solution

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, mix the 4-NP solution with a freshly prepared NaBH₄ solution.

  • Catalyst Addition: Add a specific amount of the nickel sulfide catalyst suspension to the mixture to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by recording the UV-Vis absorption spectrum of the solution over time. The peak corresponding to 4-nitrophenolate ions will decrease as the reaction proceeds.

Diagram: Catalytic Reduction of 4-Nitrophenol

Nitrophenol_Reduction Reactants 4-Nitrophenol + NaBH₄ Product 4-Aminophenol Reactants->Product Catalytic Reduction Catalyst NiSₓ Nanoparticles

Caption: NiSₓ-catalyzed reduction of 4-nitrophenol.

Conclusion

Nickel sulfide-based materials are versatile catalysts and electrocatalysts with significant potential in renewable energy technologies and organic synthesis. Their performance is highly dependent on their phase, morphology, and the presence of dopants or heterostructures. The protocols and data presented here provide a foundation for researchers to explore and optimize the use of nickel sulfides in their specific applications. Further research into tuning the active sites and understanding the reaction mechanisms will undoubtedly lead to the development of even more efficient and robust nickel sulfide catalysts.

References

Application Notes and Protocols: The Role of Nickel Sulfide in Rechargeable Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of nickel sulfide (NiS) as a high-performance anode material in rechargeable lithium-ion batteries (LIBs). The document details the synthesis of NiS nanospheres via a hydrothermal method, the preparation of electrodes, and the electrochemical characterization protocols.

Introduction

Nickel sulfide has emerged as a promising anode material for next-generation lithium-ion batteries due to its high theoretical capacity, excellent electrical conductivity, and cost-effectiveness.[1][2][3] Unlike traditional graphite anodes, which rely on an intercalation mechanism, NiS utilizes a conversion reaction, enabling higher energy storage densities.[4] These notes are intended to provide researchers with the necessary protocols to synthesize, fabricate, and evaluate NiS-based anodes for LIBs.

Data Presentation

The electrochemical performance of nickel sulfide-based anodes is summarized in the tables below.

Table 1: Electrochemical Performance of Hydrothermally Synthesized NiS Nanosphere Anode

ParameterValueConditionsReference
Initial Discharge Capacity1418.5 mAh g⁻¹0.2 A g⁻¹[1][2]
Initial Charge Capacity778.3 mAh g⁻¹0.2 A g⁻¹[1][2]
Reversible Capacity1402.3 mAh g⁻¹After 280 cycles at 200 mA g⁻¹[1][2][3][5]
Rate Capability814.8 mAh g⁻¹0.8 A g⁻¹[1][2][3][5]
Capacity Retention70%From 0.2 to 5.0 A g⁻¹[4]

Experimental Protocols

Synthesis of NiS Nanospheres via Hydrothermal Method

This protocol describes the synthesis of nickel sulfide nanospheres with diameters ranging from 100 to 500 nm.[1][2][3][5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-cysteine

  • Ethylene glycol

  • Deionized water

  • Ethanol

Equipment:

  • Magnetic stirrer

  • Teflon-sealed autoclave

  • Centrifuge (capable of 10,000 rpm)

  • Vacuum oven

Procedure:

  • In a beaker, dissolve 475.38 mg (2 mmol) of NiCl₂·6H₂O and 244.85 mg (2 mmol) of L-cysteine in 35 ml of ethylene glycol.[1][5]

  • Stir the mixture vigorously using a magnetic stirrer for at least 2 hours to ensure homogeneity.[1][5]

  • Transfer the resulting mixture into a Teflon-sealed autoclave.

  • Seal the autoclave and heat it at 200°C for 24 hours.[1][5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.[1][5]

  • Wash the product alternately with deionized water and ethanol for a total of six cycles to remove any unreacted precursors and byproducts.[1][5]

  • Dry the final NiS nanosphere powder in a vacuum oven at 70°C for 12 hours.[1][5]

Preparation of NiS Anode and Coin Cell Assembly

This protocol outlines the fabrication of a NiS anode and its assembly into a CR2032 coin cell for electrochemical testing.

Materials:

  • Synthesized NiS nanospheres (active material)

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Lithium foil (counter and reference electrode)

  • Celgard 2400 separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume)

  • CR2032 coin cell components (casings, spacers, spring)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Electrode punching machine

  • Coin cell crimper

  • Argon-filled glovebox

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the synthesized NiS nanospheres, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

    • First, dissolve the PVDF binder in an appropriate amount of NMP solvent.

    • Add the NiS active material and carbon black to the PVDF solution.

    • Mix the components thoroughly in a mortar and pestle or a planetary ball mill for at least 30 minutes to form a homogeneous slurry.[6]

  • Electrode Casting:

    • Use a doctor blade to cast the prepared slurry onto a clean copper foil.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours to completely remove the NMP solvent.[7]

  • Electrode Punching:

    • Punch the dried electrode sheet into circular discs with a diameter of 13 mm.[8]

  • Coin Cell Assembly:

    • Transfer all components into an argon-filled glovebox.

    • Assemble a CR2032 coin cell in the following sequence: anode casing, NiS electrode, separator, a few drops of electrolyte, lithium foil, spacer, spring, and cathode casing.

    • Crimp the assembled cell using a coin cell crimper to ensure a proper seal.

Electrochemical Characterization

This section details the protocols for evaluating the electrochemical performance of the assembled NiS anode coin cells.

Equipment:

  • Battery testing system (e.g., NEWARE, Landt)

  • Electrochemical workstation with frequency response analyzer (for EIS)

3.3.1. Cyclic Voltammetry (CV)

  • Objective: To investigate the redox reactions and electrochemical reversibility of the NiS anode.

  • Procedure:

    • Connect the assembled coin cell to the electrochemical workstation.

    • Set the potential window between 0.01 V and 3.0 V versus Li/Li⁺.

    • Apply a scan rate of 0.1 mV s⁻¹.

    • Run the CV for at least three initial cycles to observe the formation of the solid electrolyte interphase (SEI) and the stability of the redox peaks.[9]

3.3.2. Galvanostatic Cycling

  • Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the NiS anode.

  • Procedure:

    • Connect the coin cell to the battery testing system.

    • Charge and discharge the cell at a constant current density (e.g., 100 mA g⁻¹) within a voltage range of 0.01 V to 3.0 V.

    • The specific capacity is calculated based on the mass of the active material (NiS).

    • Repeat the charge-discharge cycles for a desired number of cycles (e.g., 100 or more) to evaluate the capacity retention.

3.3.3. Rate Capability Testing

  • Objective: To assess the performance of the NiS anode at various current densities.

  • Procedure:

    • Cycle the cell at a low current density (e.g., 0.1 C) for a few cycles to stabilize the performance.

    • Subsequently, cycle the cell at progressively increasing current densities (e.g., 0.2 C, 0.5 C, 1 C, 2 C, 5 C).

    • Finally, return the current density to the initial low rate (0.1 C) to check the capacity recovery.[10]

    • Maintain each current density for a set number of cycles (e.g., 10 cycles).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis NiS Nanosphere Synthesis cluster_fabrication Electrode and Cell Fabrication cluster_characterization Electrochemical Characterization s1 Dissolve NiCl2·6H2O and L-cysteine in Ethylene Glycol s2 Stir for 2 hours s1->s2 s3 Hydrothermal Reaction (200°C, 24h) s2->s3 s4 Wash and Centrifuge s3->s4 s5 Vacuum Dry (70°C) s4->s5 f1 Prepare Slurry (NiS, Carbon, PVDF) s5->f1 NiS Powder f2 Cast on Cu Foil f1->f2 f3 Vacuum Dry (120°C) f2->f3 f4 Punch Electrodes f3->f4 f5 Assemble Coin Cell f4->f5 c1 Cyclic Voltammetry f5->c1 c2 Galvanostatic Cycling f5->c2 c3 Rate Capability Testing f5->c3

Caption: Experimental workflow for NiS anode preparation and testing.

Conversion Reaction Mechanism of NiS Anode

Conversion_Reaction cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) d1 NiS d2 Ni3S2 + Li2S d1->d2 + 2Li+ + 2e- d3 Ni + Li2S d2->d3 + 4Li+ + 4e- c1 Ni + Li2S c2 NiS c1->c2 - 2Li+ - 2e-

Caption: Conversion reaction mechanism of NiS anode during lithiation/delithiation.

References

Application Notes and Protocols for Solvothermal Synthesis of Nickel Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel sulfide (NiS) nanoparticles via solvothermal methods. The ability to control the size, phase, and morphology of NiS nanoparticles is critical for their application in various fields, including catalysis, energy storage, and biomedicine.

Introduction to Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing a wide range of nanomaterials. The process involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to high pressure. These conditions facilitate the dissolution and reaction of precursors, promoting the nucleation and growth of crystalline nanoparticles. Key advantages of this method include the ability to control particle size and morphology by tuning reaction parameters such as temperature, time, solvent, and precursors.[1][2]

Key Parameters Influencing Nickel Sulfide Nanoparticle Synthesis

The properties of the resulting nickel sulfide nanoparticles are highly dependent on the experimental conditions. Understanding the influence of each parameter is crucial for achieving the desired material characteristics.

  • Precursors: Both single-source and dual-source precursors can be used. Single-source precursors, such as nickel dithiocarbamate complexes, contain both nickel and sulfur in a single molecule and offer better control over stoichiometry.[1] Common dual-source precursors involve a nickel salt (e.g., nickel chloride, nickel acetate) and a separate sulfur source (e.g., elemental sulfur, thiourea, 1-dodecanethiol).[3][4][5] The choice of precursor can significantly impact the resulting phase and morphology of the nickel sulfide nanoparticles.[3]

  • Solvent: The solvent not only acts as a reaction medium but can also function as a capping agent or a reactant.[1] Different solvents, such as oleylamine, ethylenediamine, and water, can lead to different phases and morphologies of NiS.[1][5][6] For instance, using absolute ethyl alcohol as a solvent can favor the formation of α-NiS, while distilled water can lead to β-NiS.[5]

  • Temperature and Time: Reaction temperature and duration are critical parameters for controlling the crystalline phase and size of the nanoparticles.[1] For example, in the decomposition of [Ni(S2CNiBu2)2], lower temperatures (e.g., 150 °C) favor the formation of α-NiS, while higher temperatures (e.g., 280 °C) lead to the formation of pure β-NiS.[1] Increasing the reaction time can sometimes lead to a phase transformation to a more thermodynamically stable phase.[1]

  • Concentration: The concentration of precursors can influence the size and even the phase of the resulting nanoparticles.[1] In some systems, higher concentrations can lead to larger particles.[1] At certain temperatures, varying the precursor concentration can also result in the formation of different nickel sulfide phases, such as NiS2 or a mixture of α-NiS and Ni3S4.[1]

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Properties

The following table summarizes the quantitative data from various solvothermal synthesis methods for nickel sulfide nanoparticles, providing a clear comparison of how different experimental conditions affect the final product.

Nickel PrecursorSulfur PrecursorSolventTemperature (°C)Time (h)Resulting PhaseParticle Size/MorphologyReference
[Ni(S2CNiBu2)2](Single Source)Oleylamine150-α-NiS~100 nm hexagonal plates[1]
[Ni(S2CNiBu2)2](Single Source)Oleylamine280-β-NiSAgglomerated larger particles[1]
Ni(CH3COO)2·4H2OThioureaAbsolute Ethyl Alcohol20048α-NiSAgglomerated nanoparticles[5]
Ni(CH3COO)2·4H2OThioureaDistilled Water20048β-NiSNanorods (2-5 µm length, 1000 nm diameter)[5]
Ni(acac)21-Dodecanethiol (DDT)N-methyl-2-pyrrolidone (NMP)- (Microwave)1o-Ni9S89.7 nm crystallite size[3]
Ni(acac)2ThioureaN-methyl-2-pyrrolidone (NMP)- (Microwave)1h-NiS38 nm crystallite size[3]
NiCl2·6H2OElemental SulfurOleylamine260-NiS2, NiS, Ni7S6, Ni3S2Near-spherical (3-4 nm for NiS)[4]
Ni(NO3)2·6H2OH2NC(S)NH2Benzene--NiS2-[6]
Ni(NO3)2·6H2OH2NC(S)NH2Ethylenediamine (EDA)--NiS-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of α-NiS and β-NiS Nanoparticles using a Single-Source Precursor [1]

  • Objective: To synthesize phase-pure α-NiS or β-NiS by controlling the reaction temperature.

  • Materials: Nickel(II) bis(diisobutyldithiocarbamate) ([Ni(S2CNiBu2)2]), Oleylamine.

  • Procedure:

    • In a typical synthesis, dissolve a specific amount of [Ni(S2CNiBu2)2] in oleylamine to achieve the desired concentration (e.g., 5 mM).

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • For the synthesis of α-NiS, heat the autoclave to 150 °C and maintain for a set period.

    • For the synthesis of β-NiS, heat the autoclave to 280 °C and maintain for a set period.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation.

    • Wash the product multiple times with ethanol and acetone to remove any unreacted precursors and solvent.

    • Dry the final product in a vacuum oven at 60 °C.

Protocol 2: Synthesis of α-NiS and β-NiS Nanorods using Dual-Source Precursors [5]

  • Objective: To synthesize α-NiS and β-NiS by using different solvents.

  • Materials: Nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O), Thiourea, Absolute Ethyl Alcohol, Distilled Water.

  • Procedure:

    • Dissolve 0.001 mol of Ni(CH3COO)2·4H2O and 0.003 mol of thiourea in 30 mL of either absolute ethyl alcohol (for α-NiS) or distilled water (for β-NiS) with vigorous magnetic stirring.

    • Sonicate the resulting solution for 20 minutes.

    • Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 200 °C for 48 hours.

    • After cooling to room temperature, filter the black precipitate.

    • Wash the product several times with absolute ethanol and distilled water.

    • Dry the final product in a vacuum at 60 °C for 12 hours.

Protocol 3: Microwave-Assisted Solvothermal Synthesis of Nickel Sulfide Nanoparticles [3]

  • Objective: To rapidly synthesize different phases of nickel sulfide using microwave irradiation.

  • Materials: Nickel(II) acetylacetonate [Ni(acac)2], 1-Dodecanethiol (DDT), Thiourea, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • For the synthesis of o-Ni9S8, mix Ni(acac)2 and 1-dodecanethiol in NMP.

    • For the synthesis of h-NiS, mix Ni(acac)2 and thiourea in NMP.

    • Transfer the reaction mixture to a microwave reactor vessel.

    • Irradiate the mixture with a microwave power of 100 W for 1 hour.

    • After the reaction, cool the vessel and collect the product by centrifugation.

    • Wash the nanoparticles with an appropriate solvent (e.g., ethanol) to remove impurities.

    • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and the resulting nanoparticle properties.

G cluster_workflow General Solvothermal Synthesis Workflow P Precursor(s) Preparation (Nickel and Sulfur Source) S Solvent Addition and Mixing P->S A Transfer to Autoclave S->A H Heating and Reaction (Controlled Temperature and Time) A->H C Cooling to Room Temperature H->C W Washing and Purification C->W D Drying W->D NP Nickel Sulfide Nanoparticles D->NP

Caption: General experimental workflow for the solvothermal synthesis of nickel sulfide nanoparticles.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties Temp Temperature Phase Crystalline Phase (α-NiS, β-NiS, NiS2, etc.) Temp->Phase Size Particle Size Temp->Size Solvent Solvent Solvent->Phase Morphology Morphology (Spheres, Rods, Plates) Solvent->Morphology Precursor Precursor Precursor->Phase Precursor->Morphology Time Time Time->Phase Time->Size

Caption: Relationship between synthesis parameters and resulting nickel sulfide nanoparticle properties.

References

Microwave-Assisted Synthesis of Nickel Sulfide Nanostructures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel sulfide (NiS) nanostructures using microwave-assisted methods. This technique offers a rapid, efficient, and scalable route to produce various nickel sulfide phases (e.g., NiS, Ni₃S₂, Ni₉S₈) with controlled morphologies, which are promising for a range of applications including energy storage, catalysis, and biomedicine.[1][2][3][4][5]

Introduction

Nickel sulfide nanostructures are of significant interest due to their unique electronic, optical, and catalytic properties.[1][2] Traditional synthesis methods such as hydrothermal and solvothermal routes often require long reaction times.[1][3] Microwave-assisted synthesis presents a compelling alternative, offering advantages like rapid and uniform heating, which can lead to shorter reaction times and consistent product quality in terms of size, shape, and composition.[4] These nanomaterials are being explored for their potential in various fields, including as electrode materials in supercapacitors and batteries, as catalysts, and in biomedical applications like photothermal therapy and drug delivery.[4][5][6][7]

Applications

The unique properties of microwave-synthesized nickel sulfide nanostructures make them suitable for a variety of applications:

  • Energy Storage: As electrode materials in supercapacitors and lithium-ion batteries, they exhibit high specific capacitance and good cycling stability.[8][9][10]

  • Catalysis: They can act as efficient catalysts for various chemical reactions, including the reduction of nitroarenes.[11]

  • Biomedical Applications: The strong near-infrared (NIR) absorbance of some nickel sulfide nanostructures makes them promising candidates for photothermal therapy in cancer treatment.[6] Their high surface area also suggests potential for use as drug delivery carriers.[6][7]

  • Electrocatalysis: They have shown superior activity for the hydrogen evolution reaction (HER) in alkaline electrolytes.[3]

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of different nickel sulfide nanostructures.

Protocol 1: Synthesis of NiS Nanoparticles for Supercapacitor Applications

This protocol is adapted from a method for synthesizing NiS nanoparticles that demonstrate excellent electrochemical performance.[8][10]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thioacetamide (TAA, C₂H₅NS)

  • Ethylene glycol (EG)

  • Ethanol

  • Deionized water

Equipment:

  • Domestic microwave oven (e.g., 900 W)

  • Beakers and magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar ratio of Nickel(II) acetate tetrahydrate and thioacetamide in ethylene glycol. For example, a 1:2 molar ratio can be used.

    • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Microwave Irradiation:

    • Place the beaker containing the precursor solution in the center of the microwave oven.

    • Irradiate the solution at a set power (e.g., 600 W) for a short duration (e.g., 2.5 to 15 minutes).[2] The reaction time can be optimized to control particle size.[2]

    • Safety Note: Ensure the beaker is loosely covered to prevent pressure buildup and potential splashing. Conduct the experiment in a well-ventilated area.

  • Product Collection and Washing:

    • After the reaction, allow the solution to cool to room temperature.

    • Collect the black precipitate by centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain the NiS nanoparticle powder.

Protocol 2: Synthesis of Flower-like NiSb/NiSe Nanostructures on Nickel Foam

This protocol describes the in-situ growth of nickel antimony selenide nanostructures on a nickel foam substrate, suitable for direct use as an electrode.[12][13]

Materials:

  • Nickel foam (NF)

  • Selenium powder (Se)

  • Nickel(II) chloride powder (NiCl₂)

  • Antimony(III) chloride powder (SbCl₃)

  • Potassium hydroxide (KOH)

  • Ethylenediamine (C₂H₈N₂)

  • Ethylene glycol ((CH₂OH)₂)

  • Deionized water

  • Anhydrous ethanol

Equipment:

  • Microwave oven (e.g., 800 W)

  • Heat-resistant crucible (10 mL)

  • Ultrasonic bath

  • Stirrer

Procedure:

  • Substrate Preparation:

    • Cut a piece of nickel foam to the desired dimensions.

    • Clean the nickel foam by sonicating it in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

  • Precursor Solution Preparation:

    • In a beaker, dissolve 15 mg of selenium powder, 13 mg of nickel chloride powder, and 3 mg of antimony chloride powder in a mixture of 2 mL of ethylenediamine and 1 mL of ethylene glycol by stirring.[13]

    • Add 300 µL of 6 M potassium hydroxide solution to the mixture.[13]

  • Microwave Synthesis:

    • Immerse the cleaned nickel foam into the precursor solution and sonicate for 15 minutes to ensure the substrate is well-soaked.[13]

    • Transfer the immersed nickel foam to a 10 mL heat-resistant crucible.[13]

    • Place the crucible in a microwave oven and irradiate at a specific power and time, for example, 800 W for 150 seconds.[13]

  • Washing and Drying:

    • After the microwave treatment, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol.

    • Dry the sample in an oven at 80 °C for 12 hours.[13] The active material is now grown directly on the nickel foam.

Data Presentation

The properties of microwave-synthesized nickel sulfide nanostructures can be tailored by adjusting the synthesis parameters. Below is a summary of representative data from the literature.

PrecursorsMicrowave Power (W)Time (s)Resulting PhaseMorphologyApplicationSpecific Capacitance (F/g)Reference
Ni(OAc)₂ + TAA in EG600150NiSNanoparticles--[2]
NiCl₂ + Se + SbCl₃ on Ni Foam800150NiSb/NiSeFlower-like nanostructuresSupercapacitor525 mAh/g[13]
Ni(OAc)₂ + TAA in EG--NiSNanoparticlesSupercapacitor845 at 1 A/g[8][10]
Ni(OAc)₂ + Co(OAc)₂ + Se in C₂H₈N₂/(CH₂OH)₂900120Ni₀.₅Co₀.₅Se₂NanospheresSupercapacitor752.4 at 1 A/g[14]

Characterization of Nickel Sulfide Nanostructures

To analyze the synthesized materials, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): To determine the crystal phase and purity of the nickel sulfide nanostructures.[15][16]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and size of the nanostructures.[16][17]

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, revealing their internal structure and crystal lattice.

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To confirm the elemental composition of the synthesized material.[17]

  • UV-Vis Spectroscopy: To study the optical properties, such as the band gap.[15][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and residual organic species.[16][17]

  • Raman Spectroscopy: To investigate the vibrational modes and confirm the phase of the nickel sulfide.[15][17]

Visualized Workflows

General Workflow for Microwave-Assisted Synthesis of NiS Nanoparticles

G cluster_prep Precursor Preparation cluster_synthesis Microwave Synthesis cluster_purification Product Purification cluster_final Final Product start Start precursors Mix Nickel and Sulfur Precursors in Solvent start->precursors stir Stir for Homogeneous Solution precursors->stir microwave Microwave Irradiation (Controlled Power and Time) stir->microwave cool Cool to Room Temperature microwave->cool centrifuge Centrifugation to Collect Precipitate cool->centrifuge wash Wash with Water and Ethanol centrifuge->wash dry Dry Under Vacuum wash->dry product NiS Nanoparticle Powder dry->product

Caption: General workflow for the microwave-assisted synthesis of NiS nanoparticles.

Workflow for In-Situ Growth of Nanostructures on Nickel Foam

G cluster_prep Substrate and Solution Preparation cluster_synthesis Microwave Synthesis cluster_purification Post-Processing cluster_final Final Product start Start clean_nf Clean Nickel Foam start->clean_nf prep_sol Prepare Precursor Solution start->prep_sol immerse Immerse Nickel Foam in Solution clean_nf->immerse prep_sol->immerse sonicate Sonicate for Impregnation immerse->sonicate microwave Microwave Irradiation sonicate->microwave wash Wash with Solvents microwave->wash dry Dry in Oven wash->dry product Nanostructures on Nickel Foam dry->product

Caption: In-situ microwave synthesis of nanostructures on a nickel foam substrate.

References

Preparation of Nickel Sulfide Conductive Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nickel sulfide (NiS) conductive films, a material of growing interest for various applications, including as electrodes in supercapacitors, catalysts, and sensors. The following sections outline four common deposition techniques: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), Electrodeposition, and Spray Pyrolysis. Each protocol is accompanied by a summary of the resulting film properties and a visual representation of the experimental workflow and reaction mechanism.

Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a simple and inexpensive method that involves the controlled precipitation of a thin film from a solution onto a substrate. The formation of NiS film occurs when the ionic product of Ni²⁺ and S²⁻ ions exceeds the solubility product.

Experimental Protocol

1. Substrate Cleaning:

  • Immerse glass substrates in a solution of detergent and water and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Sonicate the substrates in ethanol for 15 minutes.

  • Finally, dry the substrates in an oven.

2. Precursor Solution Preparation:

  • Prepare a 0.1 M aqueous solution of nickel sulfate (NiSO₄) or nickel chloride (NiCl₂).

  • Prepare a 0.1 M aqueous solution of thioacetamide (CH₃CSNH₂) or sodium thiosulfate (Na₂S₂O₃) as the sulfur source.

  • Triethanolamine (TEA) can be used as a complexing agent to control the release of Ni²⁺ ions.

3. Deposition Process:

  • Mix the nickel salt solution and the sulfur source solution in a beaker.

  • Add the complexing agent (if used) and adjust the pH of the solution to the desired value (typically between 2.5 and 10) by adding hydrochloric acid (HCl) or ammonia (NH₃).[1][2]

  • Immerse the cleaned substrates vertically into the deposition bath.

  • Maintain the bath at a constant temperature, typically between 50°C and 80°C, for a duration ranging from 1 to 3 hours.[3][4]

  • After deposition, remove the substrates, rinse them with deionized water, and dry them in air.

4. Post-Deposition Annealing (Optional):

  • For improved crystallinity, the deposited films can be annealed in a nitrogen atmosphere at temperatures ranging from 300°C to 500°C for 1 to 4 hours.[3]

Data Presentation
Deposition ParameterValueResulting Film PropertyValueReference
Precursors Nickel sulfate, Sodium thiosulfateStructure Hexagonal[5]
Complexing Agent TriethanolamineCrystallite Size ~22 nm[1]
pH 2.5 - 10Band Gap 0.4 - 3.8 eV[1][2]
Temperature 50 - 80 °CTransmittance ~80%[2]
Deposition Time 1 - 3 hoursRefractive Index 1.56 - 1.82[1][2]

Visualizations

CBD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation deposition Immersion in Chemical Bath sol_prep->deposition rinsing Rinsing deposition->rinsing drying Drying rinsing->drying annealing Annealing (Optional) drying->annealing

Caption: Chemical Bath Deposition Workflow.

CBD_Mechanism Ni_complex [Ni(Complex)]^2+ Ni_ion Ni^2+ Ni_complex->Ni_ion Release of Ni^2+ S_source Sulfur Source (e.g., Thioacetamide) hydrolysis Hydrolysis S_source->hydrolysis S_ion S^2- hydrolysis->S_ion Release of S^2- NiS_precipitate NiS (film) Ni_ion->NiS_precipitate S_ion->NiS_precipitate

Caption: CBD Reaction Mechanism.

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between to remove excess ions. The film thickness is controlled by the number of deposition cycles.[6]

Experimental Protocol

1. Substrate Cleaning:

  • Follow the same procedure as for CBD.

2. Precursor Solution Preparation:

  • Prepare a cationic precursor solution, for example, 0.1 M nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂).

  • Prepare an anionic precursor solution, for example, 0.1 M sodium sulfide (Na₂S) or thioacetamide (CH₃CSNH₂).

3. Deposition Cycle:

  • Step 1 (Adsorption): Immerse the substrate in the cationic precursor solution for a specific duration (e.g., 20-30 seconds) to allow the adsorption of Ni²⁺ ions.

  • Step 2 (Rinsing): Rinse the substrate with deionized water for a set time (e.g., 20-30 seconds) to remove loosely bound ions.

  • Step 3 (Reaction): Immerse the substrate in the anionic precursor solution for a specific duration (e.g., 20-30 seconds) for the reaction to form NiS.

  • Step 4 (Rinsing): Rinse the substrate again with deionized water for a set time (e.g., 20-30 seconds) to remove unreacted species.

  • Repeat this cycle for a desired number of times (e.g., 30-60 cycles) to achieve the desired film thickness.[7][8]

4. Post-Deposition Annealing (Optional):

  • Anneal the films as described in the CBD protocol.

Data Presentation
Deposition ParameterValueResulting Film PropertyValueReference
Cationic Precursor Nickel nitrateStructure Hexagonal[9]
Anionic Precursor Sodium sulfideFilm Thickness ~350 nm (for a set number of cycles)[10]
Immersion Time 20 - 30 sBand Gap 0.45 - 2.6 eV[9][11]
Rinsing Time 20 - 30 sTransmittance Low (<1%)[9]
Number of Cycles 30 - 60Activation Energy 0.15 eV[11]

Visualizations

SILAR_Workflow start Start cation_dip Immerse in Cationic Solution start->cation_dip rinse1 Rinse with Deionized Water cation_dip->rinse1 anion_dip Immerse in Anionic Solution rinse1->anion_dip rinse2 Rinse with Deionized Water anion_dip->rinse2 cycle_decision Desired Cycles? rinse2->cycle_decision cycle_decision->cation_dip No end End cycle_decision->end Yes

Caption: SILAR Experimental Workflow.

SILAR_Mechanism Substrate Substrate Ni_ads Substrate-Ni^2+ (ads) Substrate->Ni_ads + Ni^2+ (aq) Ni_ads->Substrate Rinsing NiS_layer Substrate-NiS Ni_ads->NiS_layer + S^2- (aq) NiS_layer->NiS_layer

Caption: SILAR Reaction Mechanism.

Electrodeposition

Electrodeposition utilizes an electric current to reduce cations of a desired material from an electrolyte solution and deposit them as a thin film onto a conductive substrate.

Experimental Protocol

1. Substrate Cleaning:

  • Use conductive substrates like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass.

  • Clean the substrates as described for CBD.

2. Electrolyte Preparation:

  • Prepare an aqueous electrolyte solution containing a nickel salt (e.g., 5.0 mM NiCl₂·6H₂O) and a sulfur source (e.g., 100 mM thiourea).[12]

3. Deposition Process:

  • Use a three-electrode setup with the cleaned substrate as the working electrode, a platinum wire or sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • The deposition can be carried out potentiostatically (constant potential) or galvanostatically (constant current). A potentiodynamic method involving cyclic voltammetry can also be used.[12]

  • For potentiodynamic deposition, scan the potential between -1.0 V and 0.2 V vs Ag/AgCl for a set number of cycles (e.g., 20 cycles) at a scan rate of 20 mV/s.[12]

  • For galvanostatic deposition, apply a constant current density, for example, in the range of 5 to 30 mA/cm².[13]

  • The deposition time can vary from minutes to hours depending on the desired thickness.

  • After deposition, rinse the electrode with deionized water.

4. Post-Deposition Annealing (Optional):

  • Annealing can be performed as described in the CBD protocol.

Data Presentation
Deposition ParameterValueResulting Film PropertyValueReference
Electrolyte NiCl₂, ThioureaStructure Amorphous or crystalline (Ni₃S₂, Ni₃S₄)[12][13]
Deposition Method PotentiodynamicSulfur Content Varies with current density[13]
Scan Rate 20 mV/sTafel Slope (for HER) ~79.9 mV/dec[14]
Current Density 5 - 30 mA/cm²Overpotential (at 10 mA/cm²) ~43.8 mV[14]
Number of Cycles 20Composition Ni₃S₂, Ni₃S₄[12]

Visualizations

Electrodeposition_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment sub_clean Substrate Cleaning elec_prep Electrolyte Preparation electrodep Electrodeposition (Three-electrode setup) elec_prep->electrodep rinsing Rinsing electrodep->rinsing drying Drying rinsing->drying

Caption: Electrodeposition Workflow.

Electrodeposition_Mechanism cluster_cathode Cathode (Working Electrode) cluster_anode Anode (Counter Electrode) Ni_red Ni^2+ + 2e- -> Ni NiS_form Ni + S^2- -> NiS (film) Ni_red->NiS_form S_red Sulfur Source + ne- -> S^2- S_red->NiS_form H2O_ox 2H₂O -> O₂ + 4H⁺ + 4e⁻

Caption: Electrodeposition Reactions.

Spray Pyrolysis

Spray pyrolysis is a technique where a thin film is deposited by spraying a solution onto a heated substrate, causing the constituents to react and form a chemical compound.

Experimental Protocol

1. Substrate Cleaning:

  • Clean glass substrates as described for CBD.

2. Precursor Solution Preparation:

  • Prepare a solution containing a nickel salt (e.g., nickel nitrate hexahydrate, Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea, CS(NH₂)₂) dissolved in a suitable solvent like deionized water.

  • A typical molar concentration might be around 0.15 mol/L.

  • The solution is often stirred and heated (e.g., at 70°C) to ensure homogeneity.

3. Deposition Process:

  • The substrate is placed on a heater and its temperature is maintained at a high value, typically between 250°C and 623 K.[15]

  • The precursor solution is atomized into fine droplets using a sprayer (nebulizer).

  • A carrier gas (e.g., compressed air or nitrogen) is used to direct the aerosol towards the heated substrate.

  • Key parameters to control are the substrate temperature, solution flow rate (e.g., 2-4 ml/min), nozzle-to-substrate distance (e.g., 23-25 cm), and carrier gas pressure.[16][17]

4. Post-Deposition Cooling:

  • After deposition, the films are allowed to cool down to room temperature.

Data Presentation
Deposition ParameterValueResulting Film PropertyValueReference
Precursors Nickel nitrate, ThioureaStructure Orthorhombic (Ni₃S₂), Hexagonal (Ni₁₇S₁₈, NiS₂)[15]
Substrate Temperature 250 - 350 °C (523 - 623 K)Crystallite Size 9.9 - 45.9 nm[15]
Solution Flow Rate 2 - 4 ml/minElectrical Conductivity up to 2.43 x 10³ S/cm
Nozzle-to-Substrate Distance 23 - 25 cmSheet Resistance 5.304 - 6.230 Ω
Carrier Gas Nitrogen/AirOptical Band Gap 0.86 - 0.92 eV
Transmittance ~20%[15]

Visualizations

SprayPyrolysis_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Treatment sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation spraying Spraying of Aerosol sol_prep->spraying heating Substrate Heating heating->spraying cooling Cooling spraying->cooling

Caption: Spray Pyrolysis Workflow.

SprayPyrolysis_Mechanism Aerosol Aerosol Droplet (Ni(NO₃)₂, CS(NH₂)₂) Heated_Substrate Heated Substrate Aerosol->Heated_Substrate Decomposition Pyrolytic Decomposition Heated_Substrate->Decomposition NiS_Film NiS Film Formation Decomposition->NiS_Film Byproducts Volatile Byproducts (e.g., H₂O, CO₂, N₂) Decomposition->Byproducts

Caption: Spray Pyrolysis Mechanism.

References

Application Notes and Protocols: Electrocatalytic Hydrogen Evolution with Nickel Sulfide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of nickel sulfide-based electrocatalysts for the hydrogen evolution reaction (HER). Nickel sulfides, including various stoichiometries like NiS, NiS₂, and Ni₃S₂, are promising, cost-effective alternatives to precious metal catalysts for producing hydrogen through water electrolysis.[1][2]

Introduction to Nickel Sulfide Electrocatalysts for HER

The electrocatalytic splitting of water to produce hydrogen is a cornerstone of renewable energy strategies.[1] The hydrogen evolution reaction (HER), the cathodic half-reaction, requires efficient catalysts to minimize the energy input.[3] While platinum-group metals are highly effective, their scarcity and high cost impede large-scale application.[4] Earth-abundant transition metal sulfides, particularly nickel sulfides, have emerged as excellent candidates due to their high catalytic activity, stability in alkaline media, and cost-effectiveness.[2][5]

Different phases of nickel sulfide exhibit distinct electrocatalytic properties. The intrinsic activity of various nickel sulfide phases for HER in alkaline conditions follows the order Ni₃S₂ > NiS₂ > NiS.[1] The superior performance of Ni₃S₂ is attributed to its metallic conductivity and large electrochemically active surface area.[1][6] Strategies to further enhance the HER performance of nickel sulfides include heteroatom doping, creating heterostructures, and introducing vacancies.[2]

Performance Data of Nickel Sulfide Catalysts

The following tables summarize the electrocatalytic HER performance of various nickel sulfide-based catalysts in alkaline media (typically 1.0 M KOH). The key performance metrics are the overpotential required to achieve a current density of 10 mA cm⁻² (η₁₀), which is relevant for solar fuel applications, and the Tafel slope, which provides insight into the reaction mechanism.[7]

Table 1: HER Performance of Single-Phase Nickel Sulfide Catalysts

CatalystSubstrateOverpotential (η₁₀) (mV)Tafel Slope (mV dec⁻¹)Reference
NiSGlassy Carbon Electrode336-[8][9]
NiS₂/Ni₃C@C-78-[2]
Ni₃S₂-298-[2]
o-Ni₉S₈-163-[10]
Na-NiSGlassy Carbon Electrode446-[9]

Table 2: HER Performance of Heterostructured and Doped Nickel Sulfide Catalysts

CatalystSubstrateOverpotential (η₁₀) (mV)Tafel Slope (mV dec⁻¹)Reference
MoS₂/NiSNickel Foam87-[2]
ReS₂/NiSNickel Foam78-[2]
NC/NiS–CeO₂-47-[2]
vₛ-NiS₂/NiS HSs-4442[11]
Ni₃S₄@Ni(OH)₂---[2]
Mn–NiS/Mn–Ni₃S₄-94.2-[2]
Ni₃S₂@NiSNickel Foam129-[2]
CeO₂-LDH/Ni₃S₂/MoS₂-116-[12]
Ru@Ni₃S₂Ni₃S₂ Nanorod Arrays19.833.2[13]
V-doped Ni₃S₂Nickel Foam68112[14]
Ni₃S₂–Fe–Ni-83-[15]
Co-Ni-2 (Co₃O₄–NiS₂)-8467.5[16]

Experimental Protocols

Catalyst Synthesis

This protocol describes a general method for the direct growth of nickel sulfide nanowire arrays on nickel foam (NF), a common substrate for electrocatalysis.

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Thioacetamide (TAA) or Sodium Sulfide (Na₂S) as sulfur source[17]

  • Sodium orthovanadate (for V-doping, optional)[14]

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl) for cleaning NF

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).

    • Clean the NF by sequential ultrasonication in 3 M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.

    • Dry the cleaned NF in an oven or under vacuum.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the nickel precursor (e.g., 0.1 M NiCl₂·6H₂O) and the sulfur source (e.g., 0.2 M TAA).

    • For doped catalysts, add the doping agent to the precursor solution (e.g., sodium orthovanadate for V-doping).[14]

  • Hydrothermal Reaction:

    • Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined duration (e.g., 6-24 hours). The specific temperature and time will influence the phase and morphology of the resulting nickel sulfide.

  • Product Recovery and Cleaning:

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the nickel foam, which is now coated with the nickel sulfide catalyst.

    • Rinse the catalyst-coated NF thoroughly with DI water and ethanol to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at 60 °C for several hours.

This protocol is for synthesizing nickel sulfide nanoparticles, which can then be used to prepare a catalyst ink.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Thiourea ((NH₂)₂CS)

  • Ethylene glycol (EG)

  • Ethanol

Procedure:

  • Precursor Dissolution:

    • In a typical synthesis, dissolve a specific molar ratio of the nickel precursor and thiourea in ethylene glycol in a flask with magnetic stirring.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a set temperature (e.g., 180-220 °C) for a specified time (e.g., 12-24 hours).

  • Product Collection:

    • After cooling to room temperature, collect the product by centrifugation.

    • Wash the collected nanoparticles repeatedly with ethanol and DI water to remove residual reactants.

    • Dry the final nickel sulfide powder in a vacuum oven.

Working Electrode Preparation

This protocol is for preparing a working electrode using synthesized nickel sulfide powder.

Materials:

  • Synthesized nickel sulfide catalyst powder

  • Conductive carbon black (e.g., Vulcan XC-72)

  • Nafion solution (5 wt%)

  • Isopropanol and DI water mixture (e.g., 1:1 v/v)

  • Glassy carbon electrode (GCE) or other desired substrate

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the catalyst powder (e.g., 5 mg) and carbon black (e.g., 1 mg) in a solvent mixture of isopropanol and DI water.

    • Add a small volume of Nafion solution (e.g., 20 µL) as a binder.

    • Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Coating:

    • Polish the glassy carbon electrode with alumina slurry, then sonicate in DI water and ethanol, and finally dry it.

    • Drop-cast a precise volume of the catalyst ink (e.g., 5-10 µL) onto the surface of the GCE to achieve a desired catalyst loading (e.g., up to 4 mg cm⁻²).[18]

    • Allow the electrode to dry at room temperature.

Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode setup and electrochemical measurements for assessing HER activity.[18]

Apparatus and Materials:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Prepared nickel sulfide catalyst electrode

  • Counter Electrode (CE): Platinum wire or graphite rod

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Electrolyte: 1.0 M KOH solution in DI water

  • High-purity hydrogen and nitrogen or argon gas

Procedure:

  • Cell Assembly and Electrolyte Purging:

    • Assemble the three-electrode cell with the WE, CE, and RE.

    • Fill the cell with the 1.0 M KOH electrolyte.

    • Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes to remove dissolved oxygen. Maintain a gas blanket over the electrolyte during measurements.

  • Potential Calibration:

    • All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref). In 1.0 M KOH, the pH is approximately 14.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Perform CV scans to activate the catalyst and to determine the electrochemical double-layer capacitance (Cdl) for estimating the electrochemical active surface area (ECSA).

    • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from 0 V vs. RHE to a negative potential (e.g., -0.5 V vs. RHE) at a slow scan rate (e.g., 5 mV s⁻¹).[18] The overpotential (η) is the potential required to drive the HER.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot gives the Tafel slope, which provides insight into the HER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.

    • Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding a constant potential or current density for an extended period (e.g., 12-24 hours) and monitoring the current or potential change.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor & Substrate Preparation s2 Hydrothermal/ Solvothermal Reaction s1->s2 s3 Washing & Drying s2->s3 e1 Catalyst Ink Formulation s3->e1 Synthesized Catalyst e2 Substrate Coating (e.g., Drop-casting) e1->e2 t1 Three-Electrode Cell Assembly e2->t1 Working Electrode t2 Electrochemical Measurements (LSV, EIS) t1->t2 t3 Data Analysis (Overpotential, Tafel Slope) t2->t3 end end t3->end Performance Evaluation

Caption: Experimental workflow for the synthesis and electrochemical evaluation of nickel sulfide HER catalysts.

HER Mechanism in Alkaline Media

The HER in alkaline media on a catalyst surface proceeds through the following steps:

  • Volmer step: Adsorption of a water molecule and its dissociation into an adsorbed hydrogen atom (H*) and a hydroxide ion (OH⁻).

  • Heyrovsky step: Reaction of an adsorbed hydrogen atom with another water molecule to produce a hydrogen molecule (H₂) and a hydroxide ion.

  • Tafel step: Recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.

The dominant pathway depends on the catalyst material.

HER_mechanism cluster_pathways Hydrogen Formation Pathways H2O + e- H2O + e- H* + OH- H* + OH- H2O + e-->H* + OH- Volmer Step (Water Dissociation) H2 + OH- H2 + OH- H* + OH-->H2 + OH- Heyrovsky Step (+ H2O + e-) H2 H2 H* + OH-->H2 Tafel Step (+ H*)

References

Application Notes and Protocols: Arrested Precipitation of Nickel Sulfide Nanocrystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arrested precipitation is a colloidal synthesis technique that allows for precise control over the nucleation and growth of nanocrystals, enabling the production of nanoparticles with well-defined sizes, shapes, and crystal structures.[7][8] This method typically involves the rapid injection of precursors into a hot solvent containing coordinating ligands. The ligands adsorb to the surface of the growing nanocrystals, preventing aggregation and controlling the final morphology. This document provides detailed protocols for the synthesis of various nickel sulfide phases via arrested precipitation and related solution-phase methods, summarizes key experimental parameters, and outlines applications relevant to drug development.

Experimental Protocols

This protocol describes a common method for synthesizing cubic Ni₃S₄ (polydymite) nanocrystals using oleylamine as both a solvent and a capping agent.[7]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Elemental sulfur (S)

  • Oleylamine (OLA)

  • Trioctylphosphine (TOP) (optional, can influence particle shape)[7]

  • Methanol (for purification)

  • Toluene or Chloroform (for redispersion)

  • Three-neck flask, heating mantle, condenser, thermocouple, Schlenk line

Procedure:

  • Precursor Preparation:

    • In a three-neck flask, dissolve 0.13 g (1 mmol) of NiCl₂ in 7 mL of oleylamine.

    • In a separate flask, dissolve 0.064 g (2 mmol) of elemental sulfur in 2 mL of oleylamine at room temperature.[7]

  • Inert Atmosphere: Purge both flasks with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes to remove oxygen.

  • Heating and Injection:

    • Heat the nickel-oleylamine mixture to 110 °C under inert gas flow.[7]

    • Separately, heat the sulfur-oleylamine mixture to 110 °C.

    • Rapidly inject the hot sulfur solution into the nickel solution.

  • Nanocrystal Growth:

    • Raise the temperature of the combined reaction mixture to 220 °C and maintain it for 1 hour.[7] Reactions at temperatures below 180 °C result in very low yields, while temperatures above 220 °C can produce insoluble bulk material.[7]

  • Quenching and Purification:

    • After 1 hour, quench the reaction by removing the heating mantle and allowing the solution to cool, or by injecting the hot solution into a vial.

    • Add excess methanol to the colloidal solution to precipitate the nanocrystals.

    • Centrifuge the mixture to pellet the nanocrystals and discard the supernatant.

    • Wash the nanocrystals by redispersing them in toluene or chloroform and precipitating again with methanol. Repeat this step 2-3 times to remove excess ligands and unreacted precursors.

  • Storage: Dry the purified nanocrystals under vacuum and store them as a powder or dispersed in a nonpolar solvent.

This protocol demonstrates how to achieve different nickel sulfide phases by tuning the reactivity of the sulfur precursor and using a secondary reactivity-directing agent (1-dodecanethiol).[8] More reactive precursors generally yield sulfur-rich phases, while less reactive ones produce sulfur-poor phases.[8]

Materials:

  • Nickel(II) iodide (NiI₂)

  • N,N'-diphenyl thiourea (more reactive sulfur precursor)

  • N,N'-dibutyl thiourea (less reactive sulfur precursor)

  • 1-dodecanethiol (DDT)

  • Oleylamine (OLA)

  • Methanol, Toluene/Chloroform

Procedure for Sulfur-Rich Phases (e.g., α-NiS):

  • In a three-neck flask, combine NiI₂ and oleylamine. Purge with inert gas.

  • Heat the mixture to the desired reaction temperature (e.g., 180-240 °C).

  • Rapidly inject a solution of N,N'-diphenyl thiourea in oleylamine. The S:Ni precursor ratio can be adjusted (e.g., 6.0) to target specific phases.[8]

  • Allow the reaction to proceed for a set time (e.g., 4 hours) to form the nanocrystals.

  • Follow the quenching and purification steps outlined in Protocol 1.

Procedure for Sulfur-Poor Phases (e.g., Ni₉S₈ or Ni₃S₂):

  • Follow steps 1 and 2 from the sulfur-rich procedure.

  • Use the less reactive N,N'-dibutyl thiourea as the primary sulfur precursor.

  • For the most sulfur-deficient phase (Ni₃S₂), inject 1-dodecanethiol 5 minutes after the injection of the primary sulfur precursor.[8]

  • Allow the reaction to proceed for the desired time.

  • Follow the quenching and purification steps outlined in Protocol 1.

Data Presentation: Synthesis Parameters

The tables below summarize quantitative data from various synthesis methods, illustrating the relationship between experimental conditions and the resulting nanocrystal characteristics.

Table 1: Hot-Injection Synthesis Parameters for Ni₃S₄

Ni Precursor S Precursor Ligands/Solvent Ni:S Ratio Temperature (°C) Time (h) Resulting Phase Avg. Size / Morphology Reference
NiCl₂ Elemental Sulfur Oleylamine (OLA) 1:2 220 1 Cubic Ni₃S₄ Irregular Prisms [7]
NiCl₂ Elemental Sulfur OLA, TOP 1:1 220 1 Cubic Ni₃S₄ + Ni - [7]
NiCl₂ Elemental Sulfur OLA, TOP 1:2 220 1 Cubic Ni₃S₄ - [7]

| NiCl₂ | Elemental Sulfur | OLA, TOP | 1:4 | 220 | 1 | Cubic Ni₃S₄ | - |[7] |

Table 2: Phase-Controlled Synthesis Using Thiourea Precursors

Ni Precursor S Precursor Additive S:Ni Ratio Temperature (°C) Time (h) Resulting Phase Avg. Size / Morphology Reference
NiI₂ N,N'-diphenyl thiourea None 1.5 180 4 Cubic Ni₃S₄ 12.4 ± 2.4 nm (diagonal) [8]
NiI₂ N,N'-diphenyl thiourea None 6.0 240 4 Hexagonal α-NiS 8.9 nm (diameter) [8]
NiI₂ N,N'-dibutyl thiourea 1-dodecanethiol - - - Orthorhombic Ni₉S₈ - [8]

| NiI₂ | N,N'-dibutyl thiourea | 1-dodecanethiol | - | - | - | Rhombohedral Ni₃S₂ | - |[8] |

Characterization Protocols

Standard characterization is crucial for confirming the synthesis of desired nanocrystals.

  • Transmission Electron Microscopy (TEM): Used to determine the size, shape, and morphology of the nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[7][9]

  • X-ray Diffraction (XRD): The primary technique for identifying the crystal phase (e.g., cubic Ni₃S₄, hexagonal NiS) and determining the average crystallite size using the Scherrer equation.[1][7][10][11]

  • UV-Vis Spectroscopy: Provides information on the optical properties of the nanocrystals, including their bandgap energy.[2][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of capping ligands (like oleylamine) on the nanocrystal surface by identifying their characteristic vibrational modes.[6][9]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification p1 Dissolve NiCl₂ in Oleylamine r1 Heat Ni solution to 110 °C (Inert Atmosphere) p1->r1 p2 Dissolve Sulfur in Oleylamine r2 Rapidly Inject Sulfur Solution p2->r2 r1->r2 r3 Heat to 220 °C for 1 hour (Growth) r2->r3 r4 Quench Reaction (Cool Down) r3->r4 u1 Precipitate with Methanol r4->u1 u2 Centrifuge to Isolate Nanocrystals u1->u2 u3 Wash & Redissolve (Toluene/Methanol) u2->u3 u4 Final Product: Ni₃S₄ Nanocrystals u3->u4

Caption: Workflow for the hot-injection synthesis of Ni₃S₄ nanocrystals.

G cluster_precursors Sulfur Precursor Reactivity cluster_conditions Reaction Conditions cluster_phases Resulting Nickel Sulfide Phase high_react High Reactivity (N,N'-diphenyl thiourea) no_thiol No Thiol Present high_react->no_thiol leads to low_react Low Reactivity (N,N'-dibutyl thiourea) with_thiol Add 1-dodecanethiol low_react->with_thiol combined with low_temp Low Temp (e.g., 180 °C) no_thiol->low_temp high_temp High Temp (e.g., 240 °C) no_thiol->high_temp s_rich Sulfur-Rich (Ni₃S₄, α-NiS) no_thiol->s_rich s_poor Sulfur-Poor (Ni₉S₈, Ni₃S₂) with_thiol->s_poor low_temp->s_rich favors Ni₃S₄ high_temp->s_rich favors α-NiS

Caption: Logical diagram of phase control in NiS nanocrystal synthesis.

Application in Drug Development: Photothermal Therapy

Hollow mesoporous nickel sulfide (hm-NiS) nanoparticles have been developed as agents for the combinatorial photothermal-chemotherapy of cancer.[4] Their strong optical absorption in the near-infrared (NIR) region makes them excellent photothermal agents, converting light energy into heat to ablate tumor cells.

Protocol for Functionalization of hm-NiS for Drug Delivery:

  • Synthesis of Core Nanoparticles: Synthesize hm-NiS nanoparticles using a modified solvothermal reaction technique.[4]

  • Polydopamine (PDA) Coating: Seed dopamine onto the surface of the hm-NiS nanoparticles and allow it to polymerize in situ to form a PDA shell (hm-NiS@PDA). This shell enhances stability and provides a platform for further functionalization.

  • PEGylation: Functionalize the PDA surface with thiol-polyethylene glycol (SH-PEG) to improve biocompatibility and circulation time in vivo.

  • Drug Loading: Encapsulate a chemotherapeutic drug, such as doxorubicin (DOX), into the mesoporous structure and onto the PDA shell. The final product is designated hm-NiS@PDA/PEG/DOX.[4]

  • Mechanism of Action:

    • Photothermal Therapy (PTT): Upon irradiation with an NIR laser, the hm-NiS core and PDA shell generate localized hyperthermia, killing cancer cells.

    • Chemotherapy: The loaded DOX is released in a stimulus-responsive manner. The acidic tumor microenvironment can trigger release, and the laser-induced heat can further accelerate drug delivery, achieving a synergistic anti-tumor effect.[4]

G start Synthesized Hollow Mesoporous NiS NP pda Dopamine Polymerization start->pda step1 hm-NiS@PDA pda->step1 peg PEGylation with SH-PEG step2 hm-NiS@PDA/PEG peg->step2 dox Drug Loading (Doxorubicin) final Final Nanodrug hm-NiS@PDA/PEG/DOX dox->final step1->peg step2->dox tumor Tumor Site final->tumor Systemic Administration ptt Photothermal Therapy (PTT) tumor->ptt NIR Laser Irradiation chemo Chemotherapy tumor->chemo Acidic pH + Heat-Triggered Drug Release effect Synergistic Tumor Ablation ptt->effect chemo->effect

Caption: Workflow for NiS nanoparticle functionalization for cancer therapy.

References

Troubleshooting & Optimization

troubleshooting common issues in nickel sulfite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of nickel sulfite. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound synthesis, offering potential causes and solutions.

1. Issue: The precipitate is amorphous or poorly crystalline.

  • Question: My this compound precipitate appears amorphous or is poorly defined under XRD analysis. What could be the cause, and how can I obtain a crystalline product?

  • Answer: The crystallinity of this compound is highly dependent on the reaction's pH.[1][2] Synthesis performed under highly acidic (pH ≤ 2) or basic (pH ≥ 7) conditions often yields amorphous or poorly crystalline products.[2][3] To obtain crystalline this compound, it is crucial to control the pH of the reaction medium.

    Troubleshooting Steps:

    • Monitor and Adjust pH: Maintain the pH of the reaction mixture within a moderately acidic to neutral range. For the synthesis of some crystalline nickel sulfides, a pH range of 3 to 6 has been shown to be effective.[2][3]

    • Slow Addition of Reagents: Add the precipitating agent (e.g., sodium sulfite solution) slowly to the nickel salt solution while stirring vigorously. This helps to maintain a uniform pH throughout the reaction vessel and promotes the growth of well-defined crystals.

    • Temperature Control: The synthesis of specific this compound hydrates is temperature-dependent. For instance, this compound hexahydrate (NiSO₃·6H₂O) is typically formed at room temperature, while other hydrates form at elevated temperatures.[4] Ensure your reaction temperature is appropriate for the desired hydrate.

2. Issue: The final product is contaminated with nickel sulfate.

  • Question: My final product shows the presence of nickel sulfate as an impurity. How can I prevent this contamination?

  • Answer: Nickel sulfate contamination can occur if the sulfite is oxidized to sulfate during the synthesis or washing steps.[4] This is a common issue as sulfites are susceptible to oxidation by atmospheric oxygen.

    Troubleshooting Steps:

    • Use Deoxygenated Water: To prevent the oxidation of the sulfite, it is essential to use deoxygenated water for preparing solutions and for washing the precipitate.[4] Deoxygenated water can be prepared by boiling distilled water and then cooling it under an inert atmosphere (e.g., nitrogen or argon).

    • Inert Atmosphere: Conducting the synthesis and filtration under an inert atmosphere can further minimize the risk of oxidation.

    • Washing Procedure: Wash the precipitate thoroughly with deoxygenated water immediately after filtration to remove any unreacted reagents and soluble byproducts.

3. Issue: The yield of the this compound precipitate is low.

  • Question: I am getting a very low yield of my this compound product. What factors could be contributing to this, and how can I improve the yield?

  • Answer: Low yield can result from several factors, including incomplete precipitation due to improper stoichiometry or pH, or loss of product during washing.

    Troubleshooting Steps:

    • Stoichiometry of Reactants: Ensure the correct stoichiometric ratio of reactants. A slight excess of the precipitating agent, such as sodium sulfite (e.g., 105% of the stoichiometric quantity), can help drive the precipitation to completion.[4]

    • pH Control: The solubility of this compound is pH-dependent. If the pH is too low (highly acidic), the sulfite ion concentration will be reduced due to the formation of bisulfite, leading to incomplete precipitation. Adjust the pH to a range that minimizes the solubility of the desired this compound hydrate.

    • Temperature: Temperature affects the solubility of this compound. Ensure the reaction and filtration are carried out at a temperature that favors precipitation. The solubility of this compound generally increases with temperature.[4]

    • Washing Solvent: While washing is crucial for purity, excessive washing or using a solvent in which the product is slightly soluble can lead to product loss. Use cold, deoxygenated water for washing to minimize solubility losses.

4. Issue: The precipitate is difficult to filter (colloidal suspension).

  • Question: The this compound precipitate is forming a very fine, colloidal suspension that is difficult to separate by filtration. How can I improve the filterability of my product?

  • Answer: The formation of colloidal particles can occur during precipitation reactions.[5] To address this, you can try to promote the growth of larger particles or use a coagulant.

    Troubleshooting Steps:

    • Slower Precipitation Rate: A slower rate of addition of the precipitating agent can encourage the growth of larger, more easily filterable particles rather than the rapid nucleation of many small particles.

    • Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor for a period (e.g., several hours or overnight) with gentle stirring can lead to an increase in particle size through a process known as Ostwald ripening.

    • Addition of a Coagulant: In some cases, the addition of a coagulant can help to agglomerate the fine particles, making them easier to filter.[5] However, this may introduce impurities, so the choice of coagulant should be carefully considered based on the desired purity of the final product.

Frequently Asked Questions (FAQs)

1. What are the common starting materials for this compound synthesis?

  • Commonly used starting materials are a soluble nickel(II) salt, such as nickel(II) sulfate (NiSO₄) or nickel(II) chloride (NiCl₂), and a sulfite salt, typically sodium sulfite (Na₂SO₃).[1]

2. How can I confirm the identity and purity of my synthesized this compound?

  • Several analytical techniques can be used to characterize the product:[1]

    • X-ray Diffraction (XRD): To determine the crystalline phase and assess the crystallinity of the product.

    • Thermogravimetric Analysis (TGA): To determine the hydration state of the this compound by observing the loss of water upon heating.

    • Titration: Iodometric titration can be used to quantify the sulfite content in the product.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To detect and quantify any heavy metal impurities.

3. What are the different hydrates of this compound and how are they formed?

  • This compound can form several different hydrates, and the specific hydrate obtained is primarily dependent on the crystallization temperature.[4]

    • NiSO₃·6H₂O (hexahydrate): Forms at room temperature.

    • NiSO₃·3H₂O (trihydrate): Forms above 40°C.

    • NiSO₃·2.5H₂O (5/2-hydrate): Forms above 55°C.

    • NiSO₃·2H₂O (dihydrate): Forms above 85°C.

4. What is the expected solubility of this compound?

  • This compound is generally considered to be sparingly soluble in water. The solubility, however, increases with temperature. For example, the solubility of NiSO₃·2.5H₂O in water is reported to be 0.190 mass % at 293 K (20°C) and increases to 0.286 mass % at 363 K (90°C).[4]

5. How should I store synthesized this compound?

  • This compound should be stored in a tightly sealed container to protect it from atmospheric oxygen, which can cause oxidation of the sulfite to sulfate. Storing it in a desiccator will also help to maintain its hydration state.

Data Presentation

Table 1: Influence of pH on Nickel Sulfide Product Characteristics

pH RangeObserved ProductReference(s)
≤ 2Crystalline sulfur and amorphous NiySx[2][3]
3 - 6Crystalline NiySx (e.g., Ni₃S₂, Ni₃S₄)[2][3]
≥ 7Amorphous or poorly crystalline NiySx[2][3]

Table 2: Temperature-Dependent Formation of this compound Hydrates

Temperature RangeFormed this compound HydrateReference(s)
Room TemperatureNiSO₃·6H₂O[4]
> 40°CNiSO₃·3H₂O[4]
> 55°CNiSO₃·2.5H₂O[4]
> 85°CNiSO₃·2H₂O[4]

Table 3: Solubility of this compound (NiSO₃·2.5H₂O) in Water

Temperature (K)Temperature (°C)Solubility (mass %)Reference(s)
293200.190[4]
363900.286[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hexahydrate (NiSO₃·6H₂O) by Precipitation

This protocol describes a standard method for synthesizing this compound hexahydrate at room temperature.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Deoxygenated distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a concentrated solution of nickel(II) sulfate by dissolving a calculated amount of NiSO₄·6H₂O in a minimal amount of deoxygenated distilled water in a beaker.

    • Prepare a solution of sodium sulfite by dissolving a 105% stoichiometric equivalent of Na₂SO₃ in deoxygenated distilled water.

  • Precipitation:

    • Place the beaker containing the nickel sulfate solution on a magnetic stirrer and begin stirring.

    • Slowly add the sodium sulfite solution dropwise to the nickel sulfate solution. A pale green precipitate of this compound hexahydrate will form.

    • Continue stirring for at least 3 hours at room temperature to ensure the reaction goes to completion and to allow for particle growth.[4]

  • Filtration and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Filter the this compound precipitate under vacuum.

    • Wash the precipitate several times with small portions of cold, deoxygenated distilled water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or petri dish.

    • Dry the product in a desiccator over a suitable desiccant at room temperature. Avoid heating, as this can lead to the loss of water of hydration and potentially decomposition.[1]

Expected Yield: The yield can be affected by various factors, but with careful execution, a yield of over 90% can be expected.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start Synthesis precipitate_check Precipitate Formed? start->precipitate_check low_yield Low Yield precipitate_check->low_yield No/Low product_quality Assess Product Quality precipitate_check->product_quality Yes check_stoichiometry Check Reactant Stoichiometry (105% Sulfite) low_yield->check_stoichiometry check_ph_yield Check pH (avoid highly acidic) low_yield->check_ph_yield check_temp_yield Check Temperature (lower temp for lower solubility) low_yield->check_temp_yield amorphous Amorphous Precipitate product_quality->amorphous Poor Crystallinity impurity Product Impure (e.g., Sulfate) product_quality->impurity Contains Impurities filtration_issue Difficult to Filter (Colloidal) product_quality->filtration_issue Filtration Issues end_product Crystalline, Pure This compound product_quality->end_product Good check_ph_crystallinity Control pH (3-6 for crystalline sulfides) amorphous->check_ph_crystallinity slow_addition Slow Reagent Addition amorphous->slow_addition use_deoxygenated_water Use Deoxygenated Water for solutions and washing impurity->use_deoxygenated_water inert_atmosphere Use Inert Atmosphere impurity->inert_atmosphere age_precipitate Age Precipitate in Mother Liquor filtration_issue->age_precipitate add_coagulant Consider Coagulant (caution for purity) filtration_issue->add_coagulant

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Diagram 2: Logical Relationship of Key Synthesis Parameters

SynthesisParameters cluster_inputs Input Parameters cluster_outputs Product Characteristics pH pH Crystallinity Crystallinity pH->Crystallinity Strongly Influences Yield Yield pH->Yield Affects Solubility Temperature Temperature Hydration_State Hydration State Temperature->Hydration_State Determines Temperature->Yield Affects Solubility Reactant_Concentration Reactant Concentration Reactant_Concentration->Yield Impacts Completeness Particle_Size Particle Size Reactant_Concentration->Particle_Size Affects Nucleation vs. Growth Atmosphere Atmosphere Purity Purity Atmosphere->Purity Prevents Oxidation

Caption: Key parameters influencing the characteristics of synthesized this compound.

References

Technical Support Center: Purification of Nickel Sulfite Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of nickel sulfite (NiSO₃) crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound crystals?

A1: The most prevalent laboratory method for synthesizing this compound is through precipitation. This typically involves reacting an aqueous solution of a soluble nickel(II) salt (e.g., nickel chloride or nickel sulfate) with a sulfite salt solution, such as sodium sulfite.[1] The resulting this compound precipitate can then be isolated by filtration.

Q2: Why is it important to use deoxygenated water when washing this compound crystals?

A2: It is crucial to use deoxygenated water for washing the this compound precipitate to prevent the oxidation of the sulfite ion (SO₃²⁻) to the sulfate ion (SO₄²⁻).[1] Oxidation will result in the formation of nickel sulfate as an impurity in your final product. Deoxygenation can be achieved by boiling the distilled water prior to use and allowing it to cool under an inert atmosphere.

Q3: What are the expected solubility properties of this compound?

A3: this compound is sparingly soluble in water.[1] However, it is readily soluble in sulfurous acid (an aqueous solution of sulfur dioxide).[1] This property is key for purification by recrystallization. It is also soluble in other acids, but this typically leads to decomposition of the sulfite.

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can be categorized as follows:

  • Co-precipitated metal hydroxides or sulfites: If the pH of the reaction mixture is not carefully controlled, other metal ions present in the starting materials may co-precipitate.

  • Adsorbed salts: Soluble salts from the starting materials (e.g., sodium chloride if using nickel chloride and sodium sulfite) can be adsorbed onto the surface of the this compound crystals.

  • Nickel sulfate: This can form due to the oxidation of this compound, especially if the washing and drying steps are not performed under oxygen-free conditions.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Amorphous (non-crystalline) precipitate forms 1. Rapid addition of the precipitating agent. 2. Precipitation at a low temperature. 3. Insufficient aging time.1. Add the sulfite solution slowly and with constant stirring to control the rate of supersaturation. 2. Carry out the precipitation at a slightly elevated temperature (e.g., 40-60 °C) to promote crystal growth. 3. Allow the precipitate to age in the mother liquor for a period (e.g., several hours or overnight) to facilitate the transformation from an amorphous to a crystalline state.
Crystals are discolored (e.g., brownish or yellowish tint) 1. Oxidation of sulfite to sulfate. 2. Presence of iron impurities, which may have precipitated as iron(III) hydroxide.1. Ensure all water used for synthesis and washing is deoxygenated. Dry the crystals under a vacuum or an inert atmosphere. 2. Purify the starting nickel salt solution to remove iron before precipitation. This can be done by adjusting the pH to precipitate iron(III) hydroxide, followed by filtration.
Low yield of purified crystals after recrystallization 1. Using an excessive amount of solvent (sulfurous acid) for dissolution. 2. Incomplete recrystallization.1. Use the minimum amount of warm sulfurous acid required to dissolve the crude this compound. 2. Ensure the solution is cooled slowly to promote maximum crystal formation. Seeding with a small crystal of pure this compound can induce crystallization.
Final product contains significant sulfate impurities Oxidation during the purification process.Handle the this compound crystals under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during drying. Use deoxygenated solvents for all steps.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is suitable for removing soluble, adsorbed impurities from freshly precipitated this compound.

Methodology:

  • Preparation: Prepare deoxygenated distilled water by boiling it for at least 30 minutes and then allowing it to cool to room temperature under a gentle stream of nitrogen or argon.

  • Filtration: After precipitation, collect the crude this compound crystals on a Buchner funnel using vacuum filtration.

  • Washing:

    • With the vacuum off, add a small volume of the cold, deoxygenated water to the filter cake to form a slurry.

    • Gently stir the slurry with a glass rod, being careful not to tear the filter paper.

    • Reapply the vacuum to draw the wash liquid through.

    • Repeat the washing step 2-3 times.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent thermal decomposition and oxidation.

Protocol 2: Purification by Recrystallization

This method is more effective for removing co-precipitated impurities and achieving higher purity.

Methodology:

  • Dissolution:

    • Prepare a saturated solution of sulfur dioxide in deoxygenated water (sulfurous acid) by bubbling SO₂ gas through the water.

    • In a fume hood, gently warm the sulfurous acid and add the crude, dried this compound crystals in small portions with stirring until they are fully dissolved. Use the minimum amount of warm sulfurous acid necessary.

  • Filtration (Hot): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel to remove them.

  • Crystallization:

    • Cover the beaker containing the filtrate and allow it to cool slowly to room temperature.

    • For enhanced crystallization, the solution can be further cooled in an ice bath.

    • To induce crystallization, you can scratch the inside of the beaker with a glass rod or add a seed crystal of pure this compound.

  • Isolation and Washing:

    • Collect the recrystallized this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold, deoxygenated water, followed by a wash with a solvent in which this compound is insoluble (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the final crystals in a vacuum desiccator or vacuum oven.

Data Presentation

The following table summarizes the expected qualitative outcomes of the purification methods on different types of impurities.

Purification Method Soluble Adsorbed Salts Co-precipitated Metal Hydroxides Nickel Sulfate (from oxidation) Expected Yield
Washing High removal efficiencyLow to moderate removal efficiencyNo removalHigh
Recrystallization High removal efficiencyHigh removal efficiencyHigh removal efficiencyModerate to High

Visualizations

PurificationWorkflow General Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Nickel(II) Salt Solution precipitation Precipitation start->precipitation precipitant Sulfite Solution precipitant->precipitation crude_nisO3 Crude NiSO3 Slurry precipitation->crude_nisO3 filtration1 Filtration crude_nisO3->filtration1 washing Washing with Deoxygenated H2O filtration1->washing recrystallization Recrystallization (Optional, for high purity) washing->recrystallization If necessary filtration2 Filtration washing->filtration2 recrystallization->filtration2 drying Drying (Vacuum or Inert Atm.) filtration2->drying pure_nisO3 Pure NiSO3 Crystals drying->pure_nisO3

Caption: Workflow for the synthesis and purification of this compound crystals.

TroubleshootingLogic Troubleshooting Logic for Impure this compound cluster_analysis Problem Identification cluster_solutions Corrective Actions start Impure NiSO3 Crystals (Post-synthesis) q1 Amorphous or Poorly Crystalline? start->q1 q2 Discolored Crystals? q1->q2 No sol1 Modify Precipitation: - Slower reagent addition - Higher temperature - Aging of precipitate q1->sol1 Yes q3 Sulfate Impurity Detected? q2->q3 No sol2 Prevent Oxidation: - Use deoxygenated H2O - Handle under inert gas q2->sol2 Yes sol3 Purify Starting Materials (e.g., remove Fe) q2->sol3 Yes q3->sol2 sol4 Perform Recrystallization from Sulfurous Acid q3->sol4 Yes end end q3->end No sol1->end sol2->q3 sol3->q3 sol4->end Final Pure Product

Caption: Decision-making diagram for troubleshooting this compound purification.

References

Technical Support Center: Synthesis of Nickel Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel sulfide. Our goal is to help you overcome common challenges and achieve precise control over the desired crystal phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nickel sulfide, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I obtaining a mixture of nickel sulfide phases instead of a single, pure phase?

A1: The formation of mixed crystal phases is a common issue in nickel sulfide synthesis due to the complex Ni-S phase diagram.[1] Several factors can contribute to this problem:

  • Incorrect Precursor Ratio: The stoichiometry of your nickel and sulfur precursors is a critical factor. An inappropriate Ni:S molar ratio can lead to the co-precipitation of multiple phases.[1]

  • Reaction Temperature: Different nickel sulfide phases are thermodynamically stable at different temperatures. The selected reaction temperature might be in a range where multiple phases can coexist.[2][3] For instance, at lower temperatures, α-NiS might be favored, while higher temperatures can lead to the formation of β-NiS.[2]

  • Precursor Reactivity: The reactivity of the sulfur source plays a significant role. Highly reactive sulfur sources like N,N'-diphenyl thiourea tend to produce sulfur-rich phases (Ni3S4, NiS), while less reactive ones like N,N'-dibutyl thiourea yield sulfur-poor phases (Ni9S8, Ni3S2).[1][4] Using a precursor with intermediate reactivity or a mixture of precursors without careful control can result in mixed phases.

  • Heating Rate and Reaction Time: A rapid heating rate might not allow for the complete conversion to the thermodynamically stable phase at that temperature. Similarly, an insufficient reaction time may lead to incomplete phase transformation.

Troubleshooting Steps:

  • Optimize Precursor Ratio: Systematically vary the molar ratio of your nickel and sulfur precursors to find the optimal stoichiometry for your desired phase.

  • Fine-tune Reaction Temperature: Adjust the synthesis temperature in small increments. A detailed understanding of the Ni-S phase diagram can help guide your temperature selection.[5][6]

  • Select Appropriate Precursors: Choose a sulfur source with reactivity that favors your target phase. Consider using a single-source precursor to ensure a consistent stoichiometry during the reaction.[2]

  • Control Heating Profile: Employ a slower heating rate to allow for gradual and complete phase formation. Optimize the reaction time to ensure the reaction goes to completion.

Q2: My synthesized nickel sulfide has poor crystallinity. How can I improve it?

A2: Poor crystallinity, characterized by broad peaks in the X-ray diffraction (XRD) pattern, can be attributed to several factors:

  • Low Synthesis Temperature: Insufficient thermal energy can lead to the formation of amorphous or poorly crystalline material.

  • Short Reaction Time: The crystalline structure may not have had enough time to fully develop.

  • Rapid Precipitation: A very fast reaction rate can lead to the formation of small, disordered particles.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Increase Synthesis Temperature: Higher temperatures generally promote better crystallinity. However, be mindful of potential phase transitions at elevated temperatures.[2]

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the growth of larger, more ordered crystals.

  • Control Reaction Rate: Use a less reactive precursor, lower the reaction temperature, or introduce a capping agent to slow down the reaction kinetics and allow for more controlled crystal growth.

  • Ensure Precursor Purity: Use high-purity precursors and solvents to avoid the incorporation of impurities into the crystal lattice.

Q3: I am trying to synthesize a specific phase (e.g., hexagonal NiS), but I keep getting another phase (e.g., rhombohedral NiS). What should I do?

A3: Selectively synthesizing a specific polymorph of nickel sulfide requires precise control over the reaction conditions. The formation of an undesired phase is often due to the reaction parameters favoring that particular polymorph.

  • Thermodynamic vs. Kinetic Control: Some phases are thermodynamically more stable, while others are kinetically favored. Your reaction conditions might be favoring the formation of the kinetic product.

  • Solvent Effects: The coordinating nature of the solvent can influence which crystal phase is formed.[1]

  • Additives and Capping Agents: The presence of certain molecules can direct the synthesis towards a specific phase. For example, 1-dodecanethiol can be used as a reactivity-directing agent to favor the formation of sulfur-deficient phases.[1][4]

Troubleshooting Steps:

  • Adjust Reaction Temperature: As different polymorphs are stable at different temperatures, carefully adjusting the synthesis temperature is a primary strategy. For example, to obtain pure β-NiS from the decomposition of [Ni(S2CNiBu2)2], a temperature of 280 °C is required, whereas at 150 °C, pure α-NiS is formed.[2]

  • Change the Solvent: Experiment with different solvents to see how they influence the resulting crystal phase. For instance, using dodecylamine instead of oleylamine can favor the formation of phase-pure α-NiS nanocrystals under specific precursor ratios.[1]

  • Introduce a Directing Agent: The addition of a capping agent or a reactivity-directing agent can help stabilize the desired phase. For example, the presence of 1-dodecanethiol tends to produce more sulfur-deficient phases.[1]

  • Seed-Induced Synthesis: In some cases, introducing a small number of seed crystals of the desired phase can promote its growth.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common crystal phases of nickel sulfide, and what are their structures?

A1: The nickel sulfide system is complex, with numerous stable and metastable phases.[6] Some of the most commonly encountered phases in laboratory synthesis include:

  • NiS: Exists in two main polymorphs: the high-temperature hexagonal (α-NiS) phase and the low-temperature rhombohedral (β-NiS, millerite) phase.[8][9][10]

  • Ni3S2 (Heazlewoodite): A nickel-rich phase with a rhombohedral structure.[1]

  • Ni3S4 (Polydymite): A sulfur-rich phase with a cubic spinel structure.[1]

  • Ni9S8 (Pentlandite): A nickel-rich phase.[1]

  • NiS2 (Vaesite): A sulfur-rich phase with a cubic pyrite structure.[11]

Q2: What are the key parameters to control for selective synthesis of a specific nickel sulfide phase?

A2: The selective synthesis of a particular nickel sulfide phase hinges on the careful control of several experimental parameters:

  • Choice of Precursors: The reactivity of the nickel and sulfur precursors is crucial.[1][12]

  • Reaction Temperature: Temperature directly influences the thermodynamic stability of the different phases.[2][3][8]

  • Ni:S Molar Ratio: The stoichiometric ratio of the reactants determines the availability of nickel and sulfur for crystal formation.[1]

  • Solvent and Additives: The solvent can act as a coordinating agent, and other additives can direct the crystal growth.[1]

  • Synthesis Method: Different methods like hydrothermal, solvothermal, or microwave-assisted synthesis offer varying degrees of control over the reaction environment.[13][14][15][16]

Q3: Can you provide a general overview of a common synthesis method for nickel sulfide?

A3: A widely used method for synthesizing nickel sulfide nanocrystals is the solvothermal or hot-injection method .[1][14] A typical procedure involves:

  • A sulfur precursor (e.g., elemental sulfur, a thiourea derivative) dissolved in a solvent is then rapidly injected into the hot nickel solution.[1]

  • The reaction mixture is maintained at the set temperature for a specific duration to allow for crystal growth and phase formation.

  • The resulting nanocrystals are then isolated by centrifugation, washed with solvents like ethanol to remove unreacted precursors and byproducts, and dried.

The final crystal phase is determined by the specific precursors, temperature, and other reaction conditions used.

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of different nickel sulfide phases.

Table 1: Influence of Synthesis Parameters on Nickel Sulfide Crystal Phase

Target PhaseNickel PrecursorSulfur PrecursorSolventTemperature (°C)Ni:S RatioKey Findings & Reference
α-NiS[Ni(S2CNiBu2)2](Single Source)Oleylamine150-Pure α-NiS is formed at lower temperatures.[2]
β-NiS[Ni(S2CNiBu2)2](Single Source)Oleylamine280-Pure β-NiS is formed at higher temperatures.[2]
Ni3S4NiI2N,N'-diphenyl thioureaOleylamine1801:1.5Phase-pure Ni3S4 nanocrystals were obtained.[1]
α-NiSNiI2N,N'-diphenyl thioureaDodecylamine1801:5Phase-pure α-NiS nanocrystals were obtained with a change in solvent and precursor ratio.[1]
Ni9S8NiI2N,N'-diphenyl thioureaOleylamine2201:1.5Formed in the presence of 1-dodecanethiol.[1]
Ni3S2NiI2N,N'-dibutyl thioureaOleylamine2201:1.5Less reactive thiourea leads to sulfur-poor phases.[1]
NiS2Nickel ChlorideElemental SulfurOleylamine--Different phases were obtained by adjusting the Ni/S ratio.[14]
h-NiSNickel(II) acetylacetonateThioureaN-methyl-2-pyrrolidone100 W (Microwave)-The choice of sulfur precursor was key in controlling the crystal structure.[12]
o-Ni9S8Nickel(II) acetylacetonate1-dodecanethiolN-methyl-2-pyrrolidone100 W (Microwave)-The choice of sulfur precursor was key in controlling the crystal structure.[12]

Experimental Protocols

Protocol 1: Synthesis of Hexagonal α-NiS Nanoparticles

This protocol is adapted from a study on the temperature-dependent phase control of nickel sulfide.[2]

Materials:

  • Nickel(II) bis(di-iso-butyldithiocarbamate) ([Ni(S2CNiBu2)2])

  • Oleylamine

Procedure:

  • In a three-neck flask, dissolve a specific concentration (e.g., 5-50 mM) of [Ni(S2CNiBu2)2] in oleylamine.

  • Heat the solution to 150 °C under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.

  • Maintain the temperature at 150 °C for a set period (e.g., 1 hour) to allow for the formation of α-NiS nanoparticles.

  • After the reaction, cool the solution to room temperature.

  • Add ethanol to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles several times with ethanol to remove any unreacted precursors and oleylamine.

  • Dry the resulting α-NiS nanoparticles under vacuum.

Protocol 2: Hydrothermal Synthesis of Rhombohedral β-NiS (Millerite) Nanoparticles

This protocol is based on a method for synthesizing pure rhombohedral millerite-NiS.[18][19]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Thiourea (CH4N2S)

  • Trisodium citrate (Na3C6H5O7·2H2O)

  • Ammonia solution (NH3)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of nickel nitrate hexahydrate (e.g., 0.15 M), trisodium citrate, and thiourea.

  • In a beaker, mix the nickel nitrate and trisodium citrate solutions.

  • Add the thiourea solution to the mixture while stirring.

  • Use ammonia solution to adjust the pH and control the growth of the nanoparticles.

  • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 140-180 °C) for a designated time (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation or filtration.

  • Wash the product with deionized water and ethanol multiple times.

  • Dry the final β-NiS nanoparticles in an oven at a low temperature (e.g., 60 °C).

Mandatory Visualization

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis Reaction cluster_processing Product Processing cluster_characterization Characterization Ni_precursor Nickel Precursor (e.g., NiCl2, Ni(acac)2) Reaction_Vessel Reaction Vessel (e.g., Autoclave, Flask) Ni_precursor->Reaction_Vessel S_precursor Sulfur Precursor (e.g., Thiourea, Sulfur powder) S_precursor->Reaction_Vessel Solvent Solvent (e.g., Oleylamine, Water) Solvent->Reaction_Vessel Isolation Isolation (Centrifugation/Filtration) Reaction_Vessel->Isolation Washing Washing (e.g., Ethanol, Water) Isolation->Washing Drying Drying (e.g., Vacuum Oven) Washing->Drying Characterization Phase & Morphology Analysis (XRD, SEM, TEM) Drying->Characterization phase_control_factors cluster_params Controlling Parameters Crystal Phase Crystal Phase Temperature Temperature Temperature->Crystal Phase Precursors Precursors (Ni & S source) Precursors->Crystal Phase Ratio Ni:S Ratio Ratio->Crystal Phase Solvent Solvent & Additives Solvent->Crystal Phase Method Synthesis Method Method->Crystal Phase

References

Technical Support Center: Optimizing Sulfidation Temperature for Specific Nickel Sulfide Phases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of specific nickel sulfide phases. The following information is curated to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does sulfidation temperature influence the resulting nickel sulfide phase?

Sulfidation temperature is a critical parameter that directly influences the crystalline phase of the resulting nickel sulfide product. By carefully controlling the reaction temperature, it is possible to selectively synthesize different nickel sulfide phases. For instance, lower temperatures often favor the formation of certain phases, while higher temperatures lead to others. A study by Roffey et al. demonstrated that when using a single-source precursor, α-NiS is formed at a lower temperature of 150 °C, while pure β-NiS is produced at a higher temperature of 280 °C.[1] Increasing the temperature can lead to a phase progression from Ni3S4 to α-NiS and then to β-NiS.[2]

Q2: What are the common nickel sulfide phases that can be synthesized by controlling temperature?

Several nickel sulfide phases can be selectively synthesized by tuning the reaction temperature, among other parameters. These include, but are not limited to:

  • α-NiS (hexagonal): Often formed at lower temperatures.[1] It is a high-temperature polymorph but can be kinetically trapped at lower temperatures on the nanoscale.[2]

  • β-NiS (rhombohedral): Tends to form at higher temperatures.[1] This phase is thermodynamically preferred at lower temperatures according to the bulk phase diagram.[2]

  • NiS2 (cubic) [3][4][5]

  • Ni3S2 (trigonal) [3][4][5]

  • Ni3S4 [1][2]

  • Ni7S6 (orthorhombic) [3][4][5]

  • Ni9S8 (orthorhombic) [6]

  • Ni17S18 (hexagonal) [7]

The specific phase obtained depends not only on temperature but also on factors like the precursors, solvent, and Ni/S molar ratio.[3][4][5]

Q3: Can other experimental parameters affect the final nickel sulfide phase?

Yes, besides temperature, several other factors play a crucial role in determining the final nickel sulfide phase:

  • Sulfur and Nickel Precursors: The choice of sulfur and nickel sources significantly impacts the crystal structure and morphology.[6] For example, using thiourea instead of 1-dodecanethiol (DDT) can lead to the formation of hexagonal NiS (h-NiS) instead of orthorhombic Ni9S8 (o-Ni9S8).[6]

  • Ni/S Molar Ratio: Adjusting the molar ratio of nickel to sulfur precursors can be used to obtain different phases like NiS2, NiS, Ni7S6, and Ni3S2.[3][4][5]

  • Solvent: The choice of solvent, such as oleylamine, is important in solvothermal synthesis methods.[3][5]

  • Additives: The presence of additives like 1-dodecanethiol can direct the reaction towards more sulfur-deficient phases.[2][8]

Troubleshooting Guide

Issue 1: Formation of mixed nickel sulfide phases instead of a pure phase.

  • Possible Cause: The sulfidation temperature may be in a transition range where multiple phases can coexist.

  • Troubleshooting Steps:

    • Optimize Temperature: Narrow the temperature range for your synthesis. Refer to the data table below for phase-specific temperature guidance. A systematic variation of the temperature in small increments (e.g., 10-20 °C) around the reported formation temperature can help isolate the desired phase.[1]

    • Adjust Precursor Ratio: The stoichiometry of your reactants is crucial. An incorrect Ni/S molar ratio can lead to the formation of undesired phases.[3][4][5] Carefully control the amounts of nickel and sulfur precursors.

    • Increase Reaction Time: In some cases, longer reaction times can allow for the transformation of a metastable phase to a more stable one.

Issue 2: Incomplete crystallization or presence of an amorphous phase.

  • Possible Cause: The reaction temperature might be too low, or the reaction time is insufficient for complete crystallization.

  • Troubleshooting Steps:

    • Increase Temperature: A moderate increase in the sulfidation temperature can promote better crystallization.[6]

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete crystal growth.

    • Microwave-Assisted Synthesis: Consider using microwave energy, which can promote rapid crystallization even under mild conditions.[6]

Issue 3: Undesired particle size or morphology.

  • Possible Cause: The reaction temperature and precursor concentration can influence particle size and morphology.

  • Troubleshooting Steps:

    • Temperature Control: Particle size can be temperature-dependent. For instance, in one study, particles prepared at 180 °C were larger than those at other temperatures.[1]

    • Vary Precursor Concentration: Adjusting the concentration of the nickel precursor can significantly impact the resulting particle size.[1]

Data Presentation

Table 1: Influence of Sulfidation Temperature on Nickel Sulfide Phase Formation

Target PhaseSulfidation Temperature (°C)Nickel PrecursorSulfur PrecursorSolvent/MethodReference
α-NiS150[Ni(S2CNiBu2)2](Single Source)Oleylamine[1]
β-NiS280[Ni(S2CNiBu2)2](Single Source)Oleylamine[1]
Ni3S2523 K (250 °C)Nickel ChlorideThioureaSpray Pyrolysis[7]
Ni17S18573 K (300 °C)Nickel ChlorideThioureaSpray Pyrolysis[7]
NiS2/NiS180 (solvothermal)Not specifiedNot specifiedPolyethylenimine/Glutaraldehyde[9]

Experimental Protocols

1. Solvothermal Synthesis of Various Nickel Sulfide Phases [3][5]

This protocol describes a general method to synthesize different nickel sulfide nanoparticles by adjusting the Ni/S molar ratio.

  • Materials: Nickel chloride (NiCl2·6H2O), elemental sulfur (S), oleylamine.

  • Procedure:

    • In a typical synthesis, dissolve a specific amount of NiCl2·6H2O and elemental sulfur in oleylamine in a Teflon-lined stainless steel autoclave.

    • Adjust the molar ratio of NiCl2·6H2O to S to target the desired nickel sulfide phase (e.g., NiS2, NiS, Ni7S6, or Ni3S2).

    • Seal the autoclave and heat it to the desired reaction temperature.

    • Maintain the temperature for a specific residence time.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation, wash it with ethanol and deionized water several times, and dry it in a vacuum oven.

2. Microwave-Assisted Solvothermal Synthesis of h-NiS and o-Ni9S8 [6]

This method utilizes microwave energy to achieve rapid crystallization.

  • Materials: Nickel precursor, sulfur precursor (e.g., 1-dodecanethiol for o-Ni9S8, thiourea for h-NiS).

  • Procedure:

    • Combine the nickel and sulfur precursors in a suitable solvent in a microwave-safe reaction vessel.

    • Place the vessel in a microwave reactor.

    • Heat the mixture to the target temperature using microwave irradiation and hold for the desired reaction time.

    • After the reaction is complete, cool the vessel.

    • Isolate the product by centrifugation, followed by washing with an appropriate solvent (e.g., ethanol) and drying.

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Sulfidation Reaction cluster_product Product Isolation start Select Nickel and Sulfur Precursors ratio Adjust Ni/S Molar Ratio start->ratio solvent Dissolve in Solvent (e.g., Oleylamine) ratio->solvent heating Heat to Sulfidation Temperature solvent->heating hold Maintain Temperature for a Set Time heating->hold cool Cool to Room Temperature hold->cool wash Wash and Centrifuge cool->wash dry Dry the Final Product wash->dry end Characterize Phase (e.g., XRD) dry->end

Caption: General experimental workflow for the synthesis of nickel sulfide phases.

temp_phase_relationship cluster_params Synthesis Parameters cluster_phases Resulting Nickel Sulfide Phases Temp Sulfidation Temperature NiS α-NiS / β-NiS Temp->NiS Low T: α-NiS High T: β-NiS Other Other Phases (Ni3S4, Ni7S6, etc.) Temp->Other Specific T ranges Precursor Precursor Type Precursor->NiS NiS2 NiS2 Precursor->NiS2 Ni3S2 Ni3S2 Precursor->Ni3S2 Ratio Ni/S Ratio Ratio->NiS2 Ratio->Ni3S2 Ratio->Other

Caption: Logical relationship between synthesis parameters and resulting nickel sulfide phases.

References

Technical Support Center: Mitigating Spontaneous Glass Fracture from Nickel Sulfide Inclusions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with spontaneous glass fracture. The following information addresses the mitigation of fractures originating from nickel sulfide (NiS) inclusions.

Troubleshooting Guide

Issue: Unexplained spontaneous shattering of toughened glass.

Q1: How can I determine if a spontaneous glass fracture was caused by a nickel sulfide inclusion?

A1: A key indicator of a fracture caused by a nickel sulfide (NiS) inclusion is a characteristic "butterfly" or "figure-of-eight" pattern originating from a single point within the glass.[1][2][3] This pattern is distinct from fractures caused by impact or thermal stress, which typically originate from an edge.[4] For a definitive confirmation, the glass fragments around the origin point need to be analyzed under an electron microscope to identify the NiS inclusion.[1][5]

Q2: One of our tempered glass apparatuses shattered without any apparent impact or thermal stress. What could be the cause?

A2: Spontaneous breakage in tempered glass is often attributed to the presence of nickel sulfide (NiS) inclusions.[1][6] These microscopic impurities can become trapped in a high-temperature state during the rapid cooling phase of the glass toughening process.[6][7] Over time, these inclusions can undergo a phase change, leading to an increase in volume that creates internal stress, ultimately causing the glass to shatter.[7][8]

Q3: We've experienced a spontaneous glass failure. What are the immediate steps to take?

A3:

  • Safety First: Cordon off the area to prevent injury from any remaining glass fragments.

  • Preserve Evidence: Carefully collect and preserve the glass fragments, especially those around the origin of the break.[1] These are crucial for failure analysis.

  • Documentation: Photograph the fracture pattern before cleaning up, paying close attention to the characteristic "butterfly" pattern if present.[3]

  • Analysis: Contact a materials analysis laboratory to perform an examination of the glass fragments to confirm the presence of a nickel sulfide inclusion.[5]

Frequently Asked Questions (FAQs)

Q4: What are nickel sulfide (NiS) inclusions and how do they form in glass?

A4: Nickel sulfide (NiS) inclusions are microscopic metallic impurities that can form in glass during its manufacturing.[6] The contamination can originate from nickel-containing materials in the processing equipment or raw materials reacting with sulfur compounds.[4][9][10] During the float glass process, these elements can combine to form NiS inclusions.[11]

Q5: Why does spontaneous breakage primarily occur in toughened (tempered) glass and not annealed glass?

A5: Spontaneous breakage from NiS inclusions is predominantly an issue in toughened glass due to the high internal stresses created during the tempering process.[8][11] In annealed glass, the slow cooling process allows the NiS inclusions to transition to their stable, low-temperature phase without inducing significant stress.[4][8] Conversely, the rapid cooling in tempering traps the NiS in a less stable, high-temperature phase.[6][7] The subsequent slow transformation of this inclusion to its larger, low-temperature phase generates immense localized stress within the already stressed tempered glass, leading to fracture.[7]

Q6: What is heat soaking and how does it mitigate the risk of spontaneous fracture?

A6: Heat soaking is a destructive testing process that aims to induce fracture in tempered glass panels containing critical NiS inclusions before they are installed.[2][9] The process involves heating the glass to a specific temperature to accelerate the phase change of any NiS inclusions, causing potentially problematic panes to break in a controlled environment.[6][12] This significantly reduces the probability of spontaneous breakage in the field.[13]

Q7: Is heat soaking 100% effective in preventing spontaneous breakage?

A7: While highly effective, heat soaking is not completely infallible. It is estimated to identify and eliminate about 95% of problematic glass panes.[1][2] The process significantly reduces the risk of failure, with some sources stating a reduction from 1 in 400 tonnes of glass to a much lower probability.[1] Statistics suggest the failure rate can be reduced from approximately 1 in 10,000 square meters to 1 in 1 million square meters of glass.[4]

Q8: Are there standards for the heat soak testing process?

A8: Yes, the most commonly referenced standard is the European standard EN 14179-1.[13][14][15] This standard specifies the parameters for the heat soaking process, including heating rates, dwell temperatures, and holding times.[4][14]

Data Presentation

Table 1: Heat Soak Process Parameters (Based on EN 14179-1)

ParameterValueNotes
Target Temperature290°C ± 10°C (554°F ± 18°F)The glass itself must reach and be held at this temperature.[4][6]
Heating Phase2-6 hoursTime to bring the glass load to the target temperature.[13]
Holding/Dwell PhaseMinimum 2 hoursThe period the glass is maintained at the target temperature.[2][4][16]
Cooling Phase2+ hoursSlow, controlled cooling to ambient temperature.[2][16]

Table 2: Effectiveness of Heat Soaking in Reducing Spontaneous Fracture Risk

MetricBefore Heat SoakingAfter Heat Soaking
Breakage Probability1 in 400 tonnes of glass[1]Significantly reduced
Failure Rate1 in 10,000 m² of glass[4]1 in 1,000,000 m² of glass[4]
Estimated Effectiveness-~95%[1][2][10]

Experimental Protocols

Detailed Methodology for Heat Soak Testing (based on EN 14179-1)

  • Preparation: After toughening, the glass panels are placed on special racks and loaded into a calibrated heat-soaking oven.[2][16]

  • Heating Phase: The oven temperature is gradually increased to bring the glass temperature to a stable 290°C ± 10°C.[6][16] The duration of this phase depends on the oven and the load of glass.

  • Holding (Dwell) Phase: Once the entire glass load has reached the target temperature, it is held at that temperature for a minimum of 2 hours.[4][16] This period allows for the accelerated phase transformation of any nickel sulfide inclusions.

  • Cooling Phase: After the holding period, the glass is slowly and uniformly cooled to ambient temperature.[2]

  • Inspection and Replacement: Any glass panels that fracture during the process are identified and replaced, and the process is repeated with the new panels.[2]

Mandatory Visualization

Spontaneous_Fracture_Mitigation_Workflow cluster_0 Risk Identification cluster_1 Mitigation Strategy cluster_2 Outcome Risk Spontaneous Fracture Occurs Analysis Fracture Pattern Analysis ('Butterfly') Risk->Analysis Visual Inspection Microscopy Electron Microscope Confirmation of NiS Analysis->Microscopy Definitive Cause HeatSoak Heat Soak Testing (EN 14179-1) Microscopy->HeatSoak Informs Need for Preventative Measures Breakage Problematic Glass Breaks in Oven HeatSoak->Breakage Induces Failure Pass Glass Passes Test HeatSoak->Pass Withstands Test ReducedRisk Reduced Risk of In-Field Failure Pass->ReducedRisk NiS_Phase_Transformation cluster_manufacturing Glass Manufacturing cluster_post_manufacturing Post-Manufacturing (In-Service) Tempering Toughening Process (Heating) RapidCooling Rapid Cooling Tempering->RapidCooling AlphaNiS α-NiS (High-Temp State) Trapped in Glass RapidCooling->AlphaNiS Traps unstable phase TimeTemp Time & Ambient Temperature BetaNiS β-NiS (Low-Temp State) Volume Increases 2-4% TimeTemp->BetaNiS Slow phase transition Fracture Spontaneous Fracture AlphaNiS->TimeTemp Stress Internal Stress Exceeds Glass Strength BetaNiS->Stress Stress->Fracture

References

Technical Support Center: Nickel Sulfite Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel sulfite (NiSO₃).

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound encountered in the laboratory?

This compound typically crystallizes from aqueous solutions in various hydrated forms. The specific hydrate depends on the temperature of crystallization. At room temperature, the hexahydrate (NiSO₃·6H₂O) is the common form.[1][2] At higher temperatures, other hydrates such as the trihydrate (NiSO₃·3H₂O), a 2.5-hydrate (NiSO₃·5/2H₂O), and the dihydrate (NiSO₃·2H₂O) can be formed.[1][2] Amorphous this compound hydrate can also be easily formed, particularly through precipitation reactions of nickel salts with sulfites.[2]

Q2: What is the general stability of this compound in aqueous solutions?

This compound is slightly soluble in water.[1] Upon dissolution, it can undergo hydrolysis to form nickel hydroxide (Ni(OH)₂) and sulfurous acid (H₂SO₃).[1] In aqueous systems, nickel primarily exists as the free Ni²⁺ cation or as hydrolysis species like NiOH⁺, especially at near-neutral pH.[1]

Q3: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 7): this compound is readily soluble in sulfurous acid and other acids, but this dissolution is accompanied by decomposition.[1][2] It reacts with acids to produce nickel salts and sulfurous acid.[1]

  • Neutral Conditions (pH ≈ 7): In neutral aqueous solutions, this compound has low solubility. Over time, hydrolysis can lead to the formation of nickel hydroxide.[1] The presence of dissolved oxygen can also lead to slow oxidation.

  • Alkaline Conditions (pH > 7): In alkaline solutions (pH > 8.4), a non-radical autoxidation of nickel(II) and sulfur(IV) by oxygen has been proposed.[1] This suggests that in the presence of oxygen, this compound is unstable in alkaline environments and can be oxidized. The low solubility of nickel hydroxide at higher pH will also be a key factor, driving the hydrolysis of this compound.[1]

Q4: What happens when this compound is heated?

This compound is thermally unstable. Upon heating, it decomposes, releasing sulfur dioxide (SO₂) gas and leaving a residue of nickel oxide (NiO).[1] For the hexahydrate, the decomposition pathway involves initial dehydration followed by the formation of both nickel oxide and nickel sulfate.[1]

Q5: How should I store this compound?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. It is important to minimize its exposure to air and moisture to prevent oxidation and hydrolysis.

Troubleshooting Guides

Issue 1: Incomplete Precipitation of this compound

Symptoms:

  • Low yield of this compound precipitate.

  • The supernatant solution remains green, indicating the presence of dissolved nickel ions.

Possible Causes:

  • Incorrect pH: The pH of the solution may be too low (acidic), leading to increased solubility of this compound.

  • Insufficient Sulfite: The molar ratio of sulfite to nickel ions may be too low for complete precipitation.

  • Formation of Soluble Complexes: In the presence of certain ligands, soluble nickel complexes may form, preventing precipitation.

Solutions:

  • Adjust pH: Slowly add a dilute base (e.g., sodium hydroxide solution) to raise the pH to a neutral or slightly alkaline range. Monitor the pH carefully to avoid excessive precipitation of nickel hydroxide.

  • Add Excess Sulfite: Add a slight excess of the sulfite source (e.g., sodium sulfite solution) to ensure complete precipitation.

  • Avoid Complexing Agents: Ensure the reaction is free from high concentrations of ligands that can form stable, soluble complexes with nickel(II).

Issue 2: Precipitate Turns Brown or Black Over Time

Symptoms:

  • The initially formed green this compound precipitate darkens to a brown or black color upon standing or during washing.

Possible Causes:

  • Oxidation: The sulfite ion (SO₃²⁻) is susceptible to oxidation to sulfate (SO₄²⁻), especially in the presence of dissolved oxygen. This can lead to the formation of nickel oxides or hydroxides which can be dark in color.

  • Disproportionation: In some aqueous conditions, sulfur species can undergo disproportionation reactions.

  • Sulfide Formation: Under certain reducing conditions or in the presence of sulfide impurities, black nickel sulfide (NiS) may form.

Solutions:

  • Work Under Inert Atmosphere: To prevent oxidation, carry out the precipitation and washing steps under an inert atmosphere (e.g., nitrogen or argon).

  • Use Deoxygenated Water: Prepare all solutions using deoxygenated water to minimize the presence of dissolved oxygen.[2]

  • Control Purity of Reagents: Ensure that the starting materials are free from sulfide impurities.

Issue 3: Unexpected Gas Evolution During Reaction or Storage

Symptoms:

  • Bubbles are observed being released from the this compound solid or its solution.

Possible Causes:

  • Acidic Decomposition: If the this compound comes into contact with an acidic environment, it will decompose, releasing sulfur dioxide (SO₂) gas.[1]

  • Thermal Decomposition: If the material is heated, it will decompose, releasing SO₂.[1]

Solutions:

  • Maintain Neutral pH: Ensure the storage and reaction environment for this compound is at a neutral pH to prevent acidic decomposition.

  • Avoid High Temperatures: Store this compound at or below room temperature.

Data Presentation

Table 1: Solubility of this compound Hydrates in Water
Temperature (°C)Temperature (K)Solubility of NiSO₃·5/2H₂O (mass % NiSO₃)
202930.190[1][2]
503230.215[2]
703430.254[2]
903630.286[1][2]
Table 2: Thermal Decomposition Data for this compound Hydrates
Hydrate FormTemperature Range of DehydrationDecomposition Products
NiSO₃·6H₂OStepwise dehydration at elevated temperaturesNiO and NiSO₄[1]
Anhydrous NiSO₃> Room TemperatureNiO and SO₂[1]

Note: Specific decomposition temperatures can vary depending on the heating rate and atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound Hexahydrate (NiSO₃·6H₂O)

Objective: To synthesize crystalline this compound hexahydrate.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water (deoxygenated)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Wash bottle

Procedure:

  • Prepare a solution of nickel(II) sulfate by dissolving a calculated amount in deoxygenated deionized water in a beaker.

  • In a separate beaker, prepare a solution of sodium sulfite with a slight molar excess (e.g., 5% excess) compared to the nickel sulfate.

  • While stirring the nickel sulfate solution at room temperature, slowly add the sodium sulfite solution.[2]

  • A green precipitate of this compound hydrate will form. Continue stirring for a sufficient time to ensure the reaction goes to completion (e.g., 3 hours).[2]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with small portions of deoxygenated deionized water to remove any soluble impurities.[2]

  • Dry the product in a desiccator or at a low temperature to avoid decomposition.

Protocol 2: Assessment of this compound Stability in an Acidic Environment

Objective: To observe the decomposition of this compound in an acidic solution.

Materials:

  • Synthesized this compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Test tubes

  • pH meter or pH paper

Procedure:

  • Place a small amount of this compound into a test tube.

  • Add a few milliliters of deionized water and observe the low solubility.

  • Measure the initial pH of the slurry.

  • Slowly add the dilute hydrochloric acid dropwise while monitoring the pH.

  • Observe the dissolution of the solid and any gas evolution. The gas evolved is sulfur dioxide, which has a characteristic sharp odor.

  • Note the pH at which the this compound completely dissolves and decomposes.

Visualizations

Experimental_Workflow_Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation cluster_isolation Isolation and Purification A Dissolve NiSO4·6H2O in deoxygenated H2O C Slowly add Na2SO3 solution to NiSO4 solution with stirring A->C B Dissolve Na2SO3 in deoxygenated H2O (slight molar excess) B->C D Stir for 3 hours at room temperature C->D E Vacuum filter the green precipitate D->E F Wash with deoxygenated H2O E->F G Dry the product (NiSO3·6H2O) F->G Stability_Relationships cluster_acidic Acidic (H+) cluster_alkaline Alkaline (OH⁻, O₂) cluster_thermal Thermal (Heat) NiSO3 This compound (NiSO3) Decomposition_Acid Decomposition NiSO3->Decomposition_Acid Oxidation_Alkaline Autoxidation NiSO3->Oxidation_Alkaline Decomposition_Thermal Decomposition NiSO3->Decomposition_Thermal Products_Acid Ni²⁺(aq) + H₂SO₃ Decomposition_Acid->Products_Acid Soluble Products_Alkaline NiOOH / Ni(OH)₂ + SO₄²⁻ Oxidation_Alkaline->Products_Alkaline Products_Thermal NiO + SO₂ Decomposition_Thermal->Products_Thermal

References

preventing passivation during nickel dissolution in acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of passivation during the dissolution of nickel in acidic media. It is intended for researchers, scientists, and professionals in drug development who may encounter this issue during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is nickel passivation?

A1: Nickel passivation is the phenomenon where a thin, non-reactive layer forms on the surface of nickel metal when exposed to certain environments, such as acidic solutions.[1][2] This layer, typically composed of nickel oxide (NiO), nickel hydroxide, or salts like nickel hydrosulfate, acts as a barrier that prevents further reaction between the metal and the acid, effectively stopping or significantly slowing down the dissolution process.[1][3] While pure nickel is chemically reactive, this passivation layer can form quickly, hindering desired reactions.[1]

Q2: What are the typical signs of passivation during an experiment?

A2: The most common sign is the cessation or drastic reduction in the rate of nickel dissolution. This can be observed as a stop in the evolution of hydrogen gas, which is typically produced when nickel reacts with non-oxidizing acids.[4] Visually, you might notice the formation of a dull or colored film on the nickel surface. In electrochemical experiments, passivation is indicated by a sharp decrease in anodic current as the potential is increased into the passive region.[3]

Q3: How does the type of acid (e.g., Sulfuric vs. Hydrochloric) affect nickel passivation?

A3: The type of acid plays a crucial role.

  • Sulfuric Acid (H₂SO₄): Nickel is prone to passivation in sulfuric acid. The passive film can be composed of nickel hydrosulfate (Ni₄(OH)₁₀SO₄), which is largely insoluble in the acid.[3] The presence of oxygen can assist the passivation process.[5]

  • Hydrochloric Acid (HCl): Dissolution in HCl is generally more effective due to the role of chloride ions (Cl⁻).[6] Chloride ions actively work to break down the passive oxide layer, a process sometimes referred to as pitting corrosion, which promotes continuous dissolution.[6][7][8] However, passivation can still occur, especially in concentrated HCl, possibly due to the formation of a nickel chloride layer that has low solubility.[9]

Q4: What is the specific role of chloride ions in preventing passivation?

A4: Chloride ions (Cl⁻) are highly effective at preventing and breaking down the passive layer on nickel surfaces. Their mechanism involves:

  • Chemical Attack: Chloride ions chemically attack the passive nickel oxide layer, making it more soluble in the acid.[6]

  • Competitive Adsorption: They compete with passivating species (like hydroxide ions or water) for sites on the nickel surface, inhibiting the formation of the oxide film.[7]

  • Increased Cation Vacancies: In the passive film, an increased concentration of chloride ions can lead to a higher concentration of metal cation vacancies, which is believed to be a key factor in the breakdown of passivity on nickel.[7]

Q5: Are there chemical additives that can prevent passivation?

A5: Yes, various chemical inhibitors and oxidants can be used.

  • Corrosion Inhibitors: Many organic compounds, particularly those containing nitrogen or sulfur, can adsorb onto the nickel surface. This adsorbed layer acts as a physical barrier to mass and charge transfer, thereby inhibiting both corrosion and passivation.[10] Examples include aniline derivatives and Tween surfactants.[5][10]

  • Oxidizing Agents: In situations where the acid itself is not sufficiently oxidizing to dissolve the metal (or its passive layer), adding an oxidant like hydrogen peroxide (H₂O₂) can be very effective.[11][12] The oxidant helps to oxidize the nickel metal, allowing it to dissolve in the acid.[12]

Troubleshooting Guide

Problem: My nickel sample has stopped dissolving in sulfuric acid.

  • Cause: The nickel surface has likely become passivated by a layer of nickel oxide or nickel hydrosulfate.[3]

  • Solution 1: Introduce Chloride Ions. Add a source of chloride ions, such as a small amount of hydrochloric acid or a salt like sodium chloride (NaCl). The chloride ions will help to break down the passive layer.[6][7]

  • Solution 2: Add an Oxidizing Agent. Introduce hydrogen peroxide (H₂O₂) to the sulfuric acid solution. This creates a more potent dissolving mixture that can overcome the passivation.[11][12]

  • Solution 3: Increase Temperature. Elevating the temperature can increase the dissolution rate, although in some cases, it may negatively affect the solubility of certain oxidants like dissolved oxygen.[11][13]

Problem: The dissolution rate is very slow or inconsistent.

  • Cause: This could be due to partial or intermittent passivation. Factors like localized pH changes at the surface, insufficient agitation, or low temperature can contribute.

  • Solution 1: Increase Agitation. Stirring the solution ensures that the concentration of acid at the nickel surface remains high and helps to mechanically dislodge any loosely adhering passive films.[5][14]

  • Solution 2: Check Acid Concentration. In some cases, diluting a highly concentrated acid (like HCl) can paradoxically increase the dissolution rate by improving the solubility of the resulting metal salt layer.[9]

  • Solution 3: Add an Inhibitor (for controlled dissolution). If you need a slow but steady dissolution, certain inhibitors can prevent complete passivation while controlling the overall rate. Surfactants like Tween have been shown to act as effective mixed inhibitors.[10][15]

Problem: I see a film forming on the nickel, and the solution color is changing.

  • Cause: The film is the passive layer. The color change in the solution (typically to green) indicates the formation of dissolved nickel(II) ions, such as the [Ni(H₂O)₆]²⁺ aquo complex.[1] If dissolution stops while the solution is still lightly colored, it confirms that passivation has halted the reaction prematurely.

  • Solution: Follow the steps for a passivated sample. To remove the existing film (depassivation), you can add chloride ions or an oxidant.[6][11] In an electrochemical setup, applying a cathodic potential can also reduce and remove the oxide film.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments on nickel dissolution and inhibition.

Table 1: Apparent Reaction Rate Constants for Nickel Dissolution with Different Oxidants Conditions: 55 °C in a sulfuric acid solution.

OxidantApparent Rate Constant (ms⁻¹)Control Mechanism
Hydrogen Peroxide (H₂O₂)7.13Mass Transfer
Dissolved Oxygen (O₂)0.17Mass Transfer
Ferric Sulphate (Fe₂(SO₄)₃)0.02Surface Chemical

(Data sourced from references[11][13])

Table 2: Inhibition Efficiency of Tween Surfactants on Nickel Corrosion Conditions: 1.0 M H₂SO₄ solution.

InhibitorKey Structural FeatureInhibition Action
Tween 20, 40, 60, 80Non-ionic surfactantsMixed inhibitors; adsorb on the metal surface, creating a barrier to mass and charge transfer.[10][15]

(Note: Specific efficiency percentages vary with concentration and surfactant type, with efficiency generally increasing with hydrocarbon chain length.[10][15])

Experimental Protocols

1. Weight Loss Measurement for Inhibitor Efficiency

This protocol is used to determine the effectiveness of an inhibitor in preventing nickel corrosion (dissolution).

  • Materials: Pure nickel coupons (e.g., 1x2x0.2 cm), analytical balance, acidic solution (e.g., 1.0 M H₂SO₄), inhibitor compounds, acetone, distilled water, beakers.

  • Procedure:

    • Polish nickel coupons with different grades of emery paper to a mirror finish.

    • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

    • Accurately weigh each coupon using an analytical balance (W₁).

    • Prepare the test solutions: one blank acid solution and several acid solutions containing different concentrations of the inhibitor.

    • Fully immerse one coupon in each solution for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

    • After immersion, remove the coupons, rinse with distilled water, scrub gently to remove corrosion products, rinse again, dry, and reweigh (W₂).

    • Calculate the weight loss (ΔW = W₁ - W₂).

    • The corrosion rate and inhibitor efficiency (IE%) can be calculated from the weight loss data.

2. Potentiostatic Polarization for Passivation Studies

This electrochemical technique is used to study the active dissolution and passivation behavior of nickel.

  • Materials: Potentiostat, three-electrode electrochemical cell, nickel sample (working electrode), platinum or graphite counter electrode, saturated calomel electrode (SCE) or Ag/AgCl reference electrode, electrolyte (acid solution).

  • Procedure:

    • Embed the nickel sample in an insulating resin (e.g., araldite) leaving a known surface area exposed (e.g., 0.5 cm²).

    • Polish the exposed nickel surface to a mirror finish, degrease with acetone, and rinse with distilled water.

    • Assemble the three-electrode cell with the nickel as the working electrode, the counter electrode, and the reference electrode. Fill the cell with the deaerated acid electrolyte.

    • Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.

    • Perform a potentiodynamic polarization scan, sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density (log scale) versus the applied potential. The curve will show the active dissolution region, the passivation potential (Eₚ), and the passive current density (iₚ), providing detailed information about the passivation process.

Visualizations

G

G

G

References

Technical Support Center: Optimization of Nickel Sulfide Electrocatalysts through Vacancy Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of nickel sulfide electrocatalysts through vacancy engineering.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
1. Low Electrocatalytic Activity (High Overpotential) Inefficient creation of sulfur vacancies: The synthesis method may not be effectively creating sulfur vacancies.Verify vacancy presence: Use characterization techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) to confirm the presence and concentration of sulfur vacancies. Optimize synthesis parameters: For hydrothermal synthesis, adjust the temperature, time, and precursor concentrations. For plasma treatment, vary the treatment time and power.
Unfavorable catalyst morphology or phase: The synthesized nickel sulfide may not have the optimal crystal phase (e.g., NiS, NiS₂, Ni₃S₂) or morphology for electrocatalysis.Phase analysis: Use X-ray Diffraction (XRD) to identify the crystalline phase of your nickel sulfide. The Ni₃S₂ phase is often reported to have superior performance.[1] Morphology control: During synthesis, use capping agents or vary solvent systems to control the morphology. A hierarchical nanostructure can provide more active sites.
Poor conductivity of the catalyst: The inherent conductivity of the nickel sulfide phase might be low, or there could be poor electrical contact with the substrate.Phase selection: Ni₃S₂ is known for its intrinsic metallic conductivity.[1] Use of conductive supports: Grow the catalyst on a conductive substrate like nickel foam (NF) or incorporate conductive materials like graphene.
2. Poor Catalyst Stability (Performance Degradation over Time) Surface oxidation or restructuring: The catalyst surface can oxidize or restructure during the electrocatalytic reaction, leading to a loss of active sites.Post-catalysis characterization: Analyze the catalyst after the stability test using SEM and XPS to check for changes in morphology and surface composition. Nickel sulfide can transform into OER-active Ni-oxide/hydroxide species. Doping with other elements: Introducing other transition metals (e.g., Fe, Co) can enhance stability.
Detachment of the catalyst from the substrate: Poor adhesion of the catalyst layer to the underlying substrate can lead to a loss of material during operation.Substrate preparation: Ensure the substrate (e.g., nickel foam) is thoroughly cleaned before catalyst growth to improve adhesion. Binding agents: When preparing the electrode, use an appropriate amount of binder (e.g., Nafion, PTFE) to ensure good adhesion of the catalyst powder.
3. Inconsistent or Irreproducible Results Variations in synthesis conditions: Minor variations in temperature, pressure, precursor concentration, or reaction time can lead to different material properties.Strict protocol adherence: Maintain precise control over all synthesis parameters. Document every step and parameter meticulously.
Impure reactants or environment: Contaminants in the precursors, solvents, or reaction atmosphere can affect the catalyst's properties and performance.Use high-purity chemicals: Ensure all chemicals are of high purity. Inert atmosphere: Conduct synthesis and handling of the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: How do sulfur vacancies improve the performance of nickel sulfide electrocatalysts?

A1: Sulfur vacancies play a crucial role in enhancing electrocatalytic activity, primarily for the Hydrogen Evolution Reaction (HER). They do so by:

  • Increasing electron density: The absence of a sulfur atom leaves excess electrons on the neighboring nickel atoms. This increased electron density on the Ni sites is key to improving intrinsic activity.[2]

  • Optimizing hydrogen adsorption: The modified electronic structure of the Ni sites near the vacancy leads to a more favorable Gibbs free energy for hydrogen adsorption, a critical step in the HER process.

  • Accelerating water dissociation: In alkaline media, the vacancy sites can facilitate the dissociation of water molecules, which is often the rate-limiting step.

Q2: What is the most effective method for creating sulfur vacancies in nickel sulfide?

A2: Several methods can create sulfur vacancies, each with its own advantages.

  • Plasma-assisted method: This technique uses plasma (e.g., Argon plasma) to bombard the surface of the nickel sulfide, effectively knocking out sulfur atoms. It has been shown to create a high concentration of vacancies and significantly improve HER activity.[2]

  • Hydrothermal/Solvothermal synthesis: By carefully controlling the reaction conditions such as temperature, time, and the ratio of nickel to sulfur precursors, it is possible to synthesize nickel sulfide with inherent sulfur vacancies.

  • Chemical reduction: Using a reducing agent like NaBH₄ can remove sulfur atoms from the nickel sulfide lattice. The concentration of the reducing agent can be tuned to control the amount of vacancies.

  • Starch-assisted synthesis: Utilizing starch as a templating agent during synthesis can lead to the formation of sulfur vacancy-enriched nickel sulfide.

Q3: How can I confirm the presence and concentration of sulfur vacancies in my material?

A3: A combination of characterization techniques is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): The presence of sulfur vacancies can lead to shifts in the binding energies of Ni 2p and S 2p peaks. A lower binding energy for Ni and a higher binding energy for S can indicate the presence of vacancies.

  • Electron Paramagnetic Resonance (EPR): This is a very sensitive technique for detecting unpaired electrons, which are characteristic of vacancy defects. A strong EPR signal can confirm the presence of vacancies.

  • Scanning Transmission Electron Microscopy (STEM): High-resolution STEM can directly visualize atomic-scale defects, including vacancies, on the surface of the material.

Q4: Which phase of nickel sulfide is best for electrocatalysis?

A4: The electrocatalytic performance of nickel sulfide is highly dependent on its crystalline phase. Generally, Ni₃S₂ is considered to be highly effective for both the HER and the Oxygen Evolution Reaction (OER) due to its intrinsic metallic conductivity and favorable electronic structure.[1] Other phases like NiS and NiS₂ also show activity, but often require more significant engineering to achieve comparable performance.

Q5: My catalyst shows good initial activity but degrades quickly. What are the common causes of instability?

A5: Instability in nickel sulfide electrocatalysts can stem from several factors:

  • Surface Oxidation: In alkaline electrolytes, the surface of nickel sulfide can be oxidized to form nickel oxides or hydroxides. While these species can be active for the OER, this transformation can lead to a change in the active sites for the HER.

  • Photocorrosion: For photoelectrocatalytic applications, nickel sulfide can be susceptible to photocorrosion, leading to the degradation of the material.

  • Mechanical Delamination: The catalyst material may physically detach from the electrode substrate during vigorous gas evolution.

Quantitative Data Presentation

Table 1: Comparison of Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in 1 M KOH

CatalystSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Vs-Ni₃S₂/NF Plasma-assisted888715 hours at ~100 mA/cm²[2]
Pristine Ni₃S₂/NF Hydrothermal158Not SpecifiedNot Specified
NiS₂ Nanosheets Hydrothermal & Sulfurization67Not SpecifiedNot Specified
Ni₃S₂ Polyol solution processNot specified for HERNot specified for HERNot Specified
Fe-c-Ni₃S₂/NF Dipping/drying on Ni₃S₂Not specified for HERNot specified for HER120 hours for overall water splitting[3]

Table 2: Comparison of Electrocatalytic Performance for Oxygen Evolution Reaction (OER) in 1 M KOH

CatalystSynthesis MethodOverpotential @ 10 mA/cm² (mV)
Fe-c-Ni₃S₂/NF Dipping/drying on Ni₃S₂193[3]
Dual-phase Ni-sulfide Vapor phase deposition290

Experimental Protocols

1. Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam (NF)

This protocol is a general guideline and may require optimization.

  • Substrate Preparation:

    • Cut a piece of nickel foam (e.g., 1x2 cm).

    • Clean the NF by sonicating in acetone, 3 M HCl, deionized (DI) water, and ethanol, each for 15 minutes, to remove the surface oxide layer and any organic contaminants.

    • Dry the cleaned NF in a vacuum oven.

  • Precursor Solution Preparation:

    • Prepare a mixed aqueous solution of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and thiourea (CH₄N₂S). The molar ratio of Ni to S precursor can be varied to control the phase and stoichiometry of the final product. A common ratio is 1:2.

  • Hydrothermal Reaction:

    • Place the cleaned NF into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave, ensuring the NF is submerged.

    • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours. These parameters can be tuned to control the morphology and vacancy concentration.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-Synthesis Treatment:

    • Remove the NF, which should now be coated with a layer of nickel sulfide.

    • Rinse the coated NF thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60°C.

2. Plasma-Assisted Synthesis of Sulfur Vacancies

This protocol describes the creation of vacancies on a pre-synthesized nickel sulfide catalyst.

  • Catalyst Preparation:

    • Synthesize nickel sulfide on a substrate (e.g., Ni₃S₂/NF) using the hydrothermal method described above.

  • Plasma Treatment:

    • Place the Ni₃S₂/NF sample in a plasma reactor.

    • Evacuate the chamber to a base pressure.

    • Introduce Argon (Ar) gas into the chamber.

    • Apply a radio frequency (RF) power to generate Ar plasma. The power and treatment time are critical parameters to control the concentration of sulfur vacancies. A typical duration can range from a few minutes to an hour.

  • Characterization:

    • After the plasma treatment, the catalyst (now denoted as Vs-Ni₃S₂/NF) should be characterized using XPS and EPR to confirm the creation of sulfur vacancies.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Electrochemical Testing start Substrate Cleaning (Nickel Foam) hydrothermal Hydrothermal Synthesis of Ni₃S₂/NF start->hydrothermal plasma Plasma Treatment (Vacancy Creation) hydrothermal->plasma xrd XRD (Phase ID) plasma->xrd sem SEM (Morphology) plasma->sem xps XPS (Vacancy Confirmation) plasma->xps epr EPR (Vacancy Confirmation) plasma->epr her HER Performance (LSV, Tafel, Stability) xps->her epr->her oer OER Performance her->oer

Caption: Experimental workflow for synthesis, characterization, and testing.

logical_relationship cluster_cause Vacancy Engineering cluster_effect Electronic & Catalytic Effects cluster_outcome Performance Outcome vacancy Introduction of Sulfur Vacancies (Sv) electron_density Increased Electron Density on Ni Sites vacancy->electron_density water_dissociation Accelerated Water Dissociation vacancy->water_dissociation h_adsorption Optimized Hydrogen Adsorption Energy electron_density->h_adsorption performance Enhanced HER Performance (Lower Overpotential, Lower Tafel Slope) h_adsorption->performance water_dissociation->performance

Caption: Logical relationship between vacancy engineering and HER performance.

References

Technical Support Center: Heat Soak Testing for Nickel Sulfide (NiS) Induced Breakage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing heat soak testing to mitigate the risk of spontaneous breakage in tempered glass due to nickel sulfide (NiS) inclusions.

Frequently Asked Questions (FAQs)

Q1: What is nickel sulfide (NiS) induced spontaneous breakage in tempered glass?

A1: Nickel sulfide (NiS) inclusions are microscopic metallic particles that can be unintentionally introduced into glass during its manufacturing process.[1] In standard annealed glass, these inclusions are generally harmless. However, during the tempering process, the glass is heated to high temperatures and then rapidly cooled. This can trap the NiS inclusions in a high-temperature crystalline state (α-phase). Over time, these unstable inclusions can revert to their low-temperature state (β-phase), which is accompanied by a volume increase of 2-4%.[2] If a sufficiently large NiS inclusion is located within the central tensile stress zone of the tempered glass, this expansion can generate enough internal stress to cause the glass to shatter spontaneously, often without any external impact.[2] This phenomenon can occur weeks, months, or even years after installation.

Q2: What is the purpose of heat soak testing?

A2: Heat soak testing is a destructive quality control process designed to significantly reduce the risk of in-service spontaneous breakage of tempered glass due to NiS inclusions.[3] The test involves heating the tempered glass to a specific temperature for a defined period to accelerate the α-to-β phase transformation of any NiS inclusions present.[3] This encourages glass panes with critical NiS inclusions to fracture in a controlled oven environment before they are installed in a building or used in an experimental setup.[3]

Q3: Is heat soak testing 100% effective in preventing spontaneous breakage?

A3: While highly effective, heat soak testing is not a 100% guarantee against spontaneous breakage.[1] The process is designed to eliminate the vast majority of panes with critical NiS inclusions, but there remains a very small residual risk of failure.[4] Factors such as the size, location, and composition of the NiS inclusion can influence its transformation rate and the likelihood of it causing a fracture during the test.[5]

Q4: How can I identify a breakage caused by a nickel sulfide inclusion?

A4: A key indicator of an NiS-induced fracture is a unique "butterfly" or "figure-of-eight" pattern originating from a single point within the glass, away from the edges.[6] This pattern consists of two roughly hexagonal or pentagonal fragments at the fracture's origin. However, for definitive confirmation, the fracture origin should be examined under a microscope to identify the NiS inclusion.

Q5: Are there any standards that govern heat soak testing?

A5: Yes, the most widely recognized standard is the European Norm EN 14179-1:2016 , "Glass in building - Heat soaked thermally toughened soda lime silicate safety glass - Part 1: Definition and description".[7] This standard specifies the requirements for the heat soak process, including temperature profiles, holding times, and oven calibration.[7]

Data Presentation

The following tables summarize key quantitative data related to NiS inclusions and the effectiveness of heat soak testing.

Table 1: Typical Nickel Sulfide (NiS) Inclusion Characteristics

ParameterValueReference
Typical Size0.003 to 0.015 inches in diameter[8]
Volume Increase (α to β phase)2% - 4%[2]
Critical Size for BreakageDependent on internal stress of the glass[8]

Table 2: Heat Soak Testing Effectiveness on Breakage Rate

ConditionBreakage RateReference
Without Heat Soak Testing1 m² in every 10,000 m² of glass
With Heat Soak Testing (to EN 14179)1 breakage per 400 tonnes of glass[4]
Recent Studies (Kasper, 2018)1 breakage in 10,000 tonnes of heat soaked glass[4]

Experimental Protocols

Detailed Methodology for Heat Soak Testing (Based on EN 14179-1:2016)

This protocol outlines the key steps for performing a heat soak test in accordance with the EN 14179-1:2016 standard.

1. Objective: To induce breakage in tempered glass panes containing critical nickel sulfide inclusions by accelerating their phase transformation.

2. Materials and Equipment:

  • Fully tempered soda-lime silicate safety glass panes.
  • A calibrated heat soak oven capable of maintaining uniform temperature distribution and equipped with a forced convection heating system.[9]
  • Calibrated thermocouples for monitoring glass surface and oven air temperatures.
  • Stillage or racking system to support glass panes vertically and separated.

3. Procedure:

  • Phase 1: Heating

    • Load the tempered glass panes onto the stillage, ensuring a minimum separation between each pane to allow for air circulation.

    • Place calibrated thermocouples on the surface of selected glass panes at locations determined during the oven calibration to represent the hottest and coldest points. A minimum of 8 thermocouples should be used.

    • Commence the heating phase. The oven air temperature is increased to bring the glass surface temperature up.

    • The heating phase concludes when the surface temperature of the last glass pane to be heated reaches 280 °C. The maximum heating rate should not exceed 3°C per minute.

  • Phase 2: Holding (Soaking)

    • The holding phase begins once all glass pane surfaces have reached 280 °C.

    • The glass surface temperature must be maintained at 290 °C ± 10 °C for a minimum duration of 2 hours .[8]

    • Continuously monitor and record the temperatures from all thermocouples throughout the holding phase.

  • Phase 3: Cooling

    • The cooling phase commences after the 2-hour holding period is complete.

    • The glass is allowed to cool down in a controlled manner. The cooling rate should be managed to avoid thermal shock breakage.

    • The cooling phase is considered complete when the oven air temperature reaches 70 °C.

4. Data Analysis and Reporting:

  • Record the number of glass panes that fractured during any phase of the test.
  • Document the temperature profiles from all thermocouples throughout the heating, holding, and cooling phases.
  • The compliance report should include details of the glass manufacturer, project information, total number and area of glass tested, oven identification, calibration reports, thermocouple data, and records of any breakages.

Troubleshooting Guide

Issue 1: Excessive number of glass breakages during the heating or cooling phase.

  • Possible Cause: The heating or cooling rate is too rapid, inducing thermal shock.

  • Solution: Reduce the ramp rate of the oven temperature. Ensure the cooling is gradual and not forced. According to one source, the maximum heating rate should not exceed 3°C per minute.

Issue 2: Inconsistent breakage rates between different test batches.

  • Possible Cause 1: Non-uniform temperature distribution within the heat soak oven. Some areas may not be reaching the required holding temperature, or are exceeding it.

  • Solution 1: Perform a temperature uniformity survey (TUS) of the oven.[10] Adjust oven settings or perform maintenance to ensure uniform heat distribution. The TUS should be conducted periodically as part of the oven's quality control procedures.

  • Possible Cause 2: Variation in the quality of the raw glass, leading to batches with a higher concentration of NiS inclusions.

  • Solution 2: Work with the glass supplier to understand their quality control measures for raw materials. If possible, source glass from suppliers who have stringent controls to minimize nickel contamination.

Issue 3: Glass breaks in service after successfully passing the heat soak test.

  • Possible Cause 1: The breakage is not due to NiS inclusions but from other causes such as impact damage, edge damage, or improper installation.

  • Solution 1: Carefully examine the fracture pattern. An NiS-induced break will typically have a "butterfly" pattern originating from the center of the glass. Other causes will have different fracture characteristics.

  • Possible Cause 2: A sub-critical NiS inclusion that did not transform during the heat soak test grew to a critical size due to in-service thermal or mechanical stresses.

  • Solution 2: While the heat soak test significantly reduces this risk, it cannot eliminate it entirely. Review the application of the tempered glass and consider if laminated glass, which holds together when shattered, might be a safer alternative in critical locations.

Issue 4: The heat soak oven fails to maintain the specified temperature tolerance (290 °C ± 10 °C).

  • Possible Cause: The oven's temperature controller is out of calibration, or there are issues with the heating elements or thermocouples.

  • Solution: Recalibrate the oven's control system and all monitoring thermocouples.[11] Thermocouples should be calibrated at regular intervals (e.g., every six months).[11] Inspect the heating elements for any signs of damage or wear.

Mandatory Visualization

Heat_Soak_Testing_Workflow cluster_prep Preparation cluster_process Heat Soak Process (EN 14179-1) cluster_outcome Outcome cluster_post Post-Test Load Load Tempered Glass onto Stillage Place_TC Place Calibrated Thermocouples Load->Place_TC Heating Heating Phase (Ramp to 280°C) Place_TC->Heating Holding Holding Phase (290°C ± 10°C for 2 hours) Heating->Holding Cooling Cooling Phase (Controlled cooling to 70°C) Holding->Cooling Broken Glass Breaks Holding->Broken Remove Remove Glass from Oven Cooling->Remove Passed Glass Passes Test Inspect Inspect and Document Remove->Inspect Inspect->Passed

Caption: Experimental workflow for heat soak testing of tempered glass.

Troubleshooting_Heat_Soak_Testing cluster_breakage Breakage Issues cluster_equipment Equipment Issues cluster_solutions Solutions Start Problem Encountered Excessive_Breakage Excessive Breakage During Heating/Cooling? Start->Excessive_Breakage Inconsistent_Breakage Inconsistent Breakage Rates? Start->Inconsistent_Breakage Post_Test_Breakage Breakage After Passing Test? Start->Post_Test_Breakage Temp_Control Poor Temperature Control? Start->Temp_Control Adjust_Rate Adjust Heating/Cooling Rate Excessive_Breakage->Adjust_Rate Yes TUS Perform Temperature Uniformity Survey (TUS) Inconsistent_Breakage->TUS Yes Examine_Pattern Examine Fracture Pattern (Butterfly = NiS) Post_Test_Breakage->Examine_Pattern Yes Recalibrate Recalibrate Oven and Thermocouples Temp_Control->Recalibrate Yes Check_Glass_Quality Review Raw Glass Quality TUS->Check_Glass_Quality Consider_Laminated Consider Laminated Glass Examine_Pattern->Consider_Laminated NiS Confirmed

Caption: Troubleshooting decision tree for heat soak testing.

References

Validation & Comparative

A Comparative Analysis of Nickel Sulfite and Nickel Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical and physical properties, applications, and experimental considerations of nickel sulfite and nickel sulfate.

For researchers, scientists, and professionals in drug development, a nuanced understanding of chemical reagents is paramount. This guide provides a comprehensive comparative analysis of this compound (NiSO₃) and nickel sulfate (NiSO₄), two inorganic compounds of nickel with distinct properties and applications. This document summarizes their key characteristics, presents available experimental data, and offers detailed protocols for relevant laboratory procedures.

Chemical and Physical Properties: A Tabular Comparison

The fundamental differences between this compound and nickel sulfate are rooted in their chemical structure and behavior, particularly their solubility and thermal stability. Nickel sulfate is a widely used, highly soluble salt, whereas this compound's lower solubility influences its applications.

PropertyThis compound (NiSO₃)Nickel Sulfate (NiSO₄)
Molar Mass 138.76 g/mol [1]154.75 g/mol (anhydrous)[2]
Appearance Green crystalline solid[3]Yellow-green solid (anhydrous), blue-green to emerald-green crystals (hydrated forms)[4][5][6]
Common Hydrates NiSO₃·6H₂O, NiSO₃·3H₂O, NiSO₃·2.5H₂O, NiSO₃·2H₂O[3][7]NiSO₄·6H₂O (hexahydrate), NiSO₄·7H₂O (heptahydrate)[2][5][8]
Solubility in Water Nearly insoluble to slightly soluble.[3][7] The solubility of NiSO₃·2.5H₂O increases from 0.190 mass % at 20°C to 0.286 mass % at 90°C.[7]Highly soluble. 65 g/100 mL (20 °C, heptahydrate).[2]
Solubility in Other Solvents Readily soluble in sulfurous acid and other acids with decomposition.[3][7]Anhydrous form is insoluble in ethanol, ether, and acetone.[2] The hexahydrate is insoluble in ethanol and ammonia.[2]
Thermal Decomposition Decomposes upon heating to release sulfur dioxide (SO₂) and leave a residue of nickel oxide (NiO).[3] Another pathway involves dehydration followed by the production of nickel oxide and nickel sulfate.[3][9]Anhydrous form decomposes above 640°C to nickel oxide.[2] The hexahydrate loses its water molecules upon heating above 53°C.[6]
Crystal Structure Hexahydrate can form star-shaped crystals and is highly piezoelectric.[3][9]The common hexahydrate is tetragonal.[2]

Applications in Research and Industry

The differing properties of this compound and nickel sulfate dictate their primary areas of application. Nickel sulfate is a cornerstone of the electroplating industry, while this compound's use is more specialized.

Nickel Sulfate: A Workhorse in Electroplating and Catalysis

Nickel sulfate is the most common source of nickel ions for electroplating, a process used to coat materials with a thin layer of nickel for corrosion resistance, wear resistance, and decorative finishes.[2][10] The "Watts bath," a standard nickel electroplating solution, consists of nickel sulfate, nickel chloride, and boric acid.[7] Nickel sulfate is also a precursor for nickel-based catalysts and pigments.[4]

This compound: A Niche Reagent and Precursor

This compound is primarily used as a laboratory reagent.[3] It can serve as a precursor in the synthesis of other nickel compounds. For instance, it reacts with acids to form the corresponding nickel salts and decomposes upon heating to yield nickel oxide.[3] There is also evidence of its formation as a transient species during the oxidation of nickel sulfide.[3]

Experimental Protocols

1. Synthesis of Nickel Sulfate Hexahydrate from Nickel Oxide

This protocol describes a common laboratory method for preparing nickel sulfate.

Materials:

  • Nickel(II) oxide (NiO)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Beaker

  • Heating plate with magnetic stirrer

  • Crystallizing dish

Procedure:

  • Slowly add nickel oxide powder to a beaker containing hot, dilute sulfuric acid while stirring continuously.

  • Continue adding nickel oxide until no more dissolves, indicating the acid has been neutralized.

  • Filter the hot solution to remove any unreacted nickel oxide.

  • Transfer the clear green filtrate to a crystallizing dish.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to induce crystallization.

  • Collect the resulting blue-green crystals of nickel sulfate hexahydrate by filtration.

  • Wash the crystals with a small amount of cold distilled water and allow them to air dry.

2. Thermal Decomposition of Nickel Sulfate Hexahydrate

This experiment demonstrates the dehydration and subsequent decomposition of nickel sulfate.

Materials:

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O)

  • Crucible

  • Bunsen burner or furnace

  • Tongs

  • Analytical balance

Procedure:

  • Weigh a clean, dry crucible.

  • Add a known mass of nickel sulfate hexahydrate crystals to the crucible and reweigh.

  • Gently heat the crucible with a Bunsen burner or in a furnace.

  • Observe the color change of the crystals from blue-green to yellow-green as the water of hydration is driven off.[4]

  • Continue heating to a higher temperature (above 640°C).[2]

  • The yellow anhydrous nickel sulfate will decompose, leaving a greenish-black powder of nickel oxide (NiO).[2]

  • Allow the crucible to cool to room temperature and weigh it to determine the mass of the final product.

Visualizing Chemical Processes

Synthesis of Nickel Sulfate from Nickel Oxide

G NiO Nickel(II) Oxide (NiO) Reaction Reaction in Aqueous Solution NiO->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction NiSO4_sol Aqueous Nickel Sulfate (NiSO₄(aq)) Reaction->NiSO4_sol Crystallization Crystallization NiSO4_sol->Crystallization NiSO4_6H2O Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) Crystallization->NiSO4_6H2O

Caption: Synthesis of Nickel Sulfate Hexahydrate.

Thermal Decomposition Pathway of this compound

G NiSO3_6H2O This compound Hexahydrate (NiSO₃·6H₂O) Dehydration Heating (Dehydration) NiSO3_6H2O->Dehydration NiSO3 Anhydrous this compound (NiSO₃) Dehydration->NiSO3 Decomposition1 Further Heating (Decomposition) NiSO3->Decomposition1 Decomposition2 Alternative Decomposition NiSO3->Decomposition2 NiO Nickel Oxide (NiO) Decomposition1->NiO SO2 Sulfur Dioxide (SO₂) Decomposition1->SO2 Pathway 1 Decomposition2->NiO NiSO4 Nickel Sulfate (NiSO₄) Decomposition2->NiSO4 Pathway 2

Caption: Thermal Decomposition of this compound.

Concluding Remarks

References

A Comparative Guide to the Purity Validation of Nickel Sulfite using ICP-MS and TGA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In applications where nickel sulfite (NiSO₃) is utilized, ensuring its quality is critical for the reproducibility and success of experimental outcomes. This guide provides a comparative overview of two powerful analytical techniques, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Thermogravimetric Analysis (TGA), for the comprehensive purity validation of this compound.

Introduction to Purity Analysis of this compound

This compound is an inorganic compound with applications in various chemical syntheses and as a precursor material. The presence of metallic and volatile impurities can significantly impact its reactivity and the integrity of the final product. ICP-MS is an elemental analysis technique with exceptional sensitivity for detecting trace and ultra-trace metal impurities.[1][2] TGA, on the other hand, provides information on the thermal stability and composition of a material, including its hydration state and the presence of volatile or thermally labile impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis

ICP-MS is the preferred method for quantifying elemental impurities in high-purity materials due to its low detection limits and wide elemental coverage.[3] The technique involves introducing a sample into an argon plasma, which ionizes the atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for the identification and quantification of a wide range of elements.[2]

Key Advantages of ICP-MS for this compound Purity:
  • High Sensitivity: Capable of detecting impurities at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[2]

  • Multi-element Analysis: Can simultaneously measure a broad spectrum of elemental impurities in a single run.[1]

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities when appropriate standards are used.

Challenges in ICP-MS Analysis of this compound:
  • Matrix Effects: The high concentration of nickel can interfere with the measurement of certain analytes.[4]

  • Polyatomic Interferences: The combination of argon from the plasma with elements from the sample matrix or solvent can form interfering ions.[5]

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the water of hydration, assessing thermal stability, and identifying the presence of volatile impurities in this compound. The resulting thermogram plots mass loss against temperature, with distinct steps corresponding to specific decomposition events.

Key Insights from TGA of this compound:
  • Hydration State: TGA can accurately determine the number of water molecules in hydrated this compound by measuring the mass loss at specific temperatures.

  • Decomposition Profile: The thermal decomposition pattern can serve as a fingerprint for the material and can indicate the presence of impurities that alter this profile.

  • Presence of Volatile Impurities: Volatile organic or inorganic impurities will result in mass loss at temperatures different from the expected decomposition of this compound.

Comparative Analysis of Purity Data

The following table provides a representative comparison of this compound purity as determined by ICP-MS and TGA. The data for "Supplier A" represents a high-purity grade, while "Supplier B" represents a standard grade.

Parameter Supplier A (High Purity) Supplier B (Standard Grade) Method of Analysis
Purity (by trace metals) > 99.99%~99.5%ICP-MS
Iron (Fe) < 1 ppm50 ppmICP-MS
Cobalt (Co) < 0.5 ppm25 ppmICP-MS
Copper (Cu) < 0.5 ppm30 ppmICP-MS
Zinc (Zn) < 1 ppm40 ppmICP-MS
Lead (Pb) < 0.1 ppm5 ppmICP-MS
Water of Hydration 25.5% (consistent with NiSO₃·6H₂O)24.8% (indicates some dehydration)TGA
Decomposition Onset ~120°C (dehydration)~115°C (dehydration)TGA
Residue at 800°C Corresponds to NiOSlightly lower than theoretical NiOTGA

Experimental Protocols

ICP-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the this compound sample into a pre-cleaned Teflon™ beaker.[1]
  • Add 5 mL of trace-metal grade nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
  • Digest the sample on a hot plate at a controlled temperature (e.g., 120°C) until complete dissolution.
  • After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with ultrapure water.[1]

2. Instrumental Analysis:

  • Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.
  • Prepare multi-element calibration standards in a matrix matching the diluted this compound sample to the extent possible.
  • Include an internal standard solution (e.g., containing Sc, Y, In, Bi) to correct for instrumental drift and matrix effects.[4]
  • Analyze the samples, blanks, and calibration standards.

3. Data Analysis:

  • Quantify the concentration of each impurity element based on the calibration curves.
  • Calculate the overall purity of the this compound by subtracting the total mass of impurities from the total mass.

TGA Analysis of this compound

1. Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder.
  • Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).

2. Instrumental Analysis:

  • Place the crucible in the TGA instrument.
  • Heat the sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]

3. Data Analysis:

  • Analyze the resulting thermogram to identify the temperatures and magnitudes of mass loss events.
  • Calculate the percentage of water of hydration from the initial mass loss step.
  • Compare the decomposition profile to that of a known high-purity standard to identify any deviations that may indicate impurities.

Visualization of Experimental Workflows

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh this compound digest Acid Digestion (HNO3 + HCl) weigh->digest dilute Dilute to Final Volume digest->dilute instrument Instrument Setup & Calibration dilute->instrument run Analyze Samples, Blanks, Standards instrument->run quantify Quantify Impurities run->quantify purity Calculate Overall Purity quantify->purity

Figure 1. Experimental workflow for ICP-MS analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh this compound into Crucible instrument Instrument Setup weigh->instrument heat Heat Sample under Controlled Atmosphere instrument->heat analyze Analyze Thermogram for Mass Loss heat->analyze determine Determine Hydration & Decomposition Profile analyze->determine

References

A Comparative Guide to the Synthesis of Nickel Sulfide: Solventless vs. Solution-Phase Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is critical in determining the properties and performance of nanomaterials. This guide provides a detailed comparison of solventless and solution-phase synthesis routes for nickel sulfide (NiS), offering insights into the key differences in their experimental outcomes and protocols.

Nickel sulfide nanoparticles are of significant interest due to their diverse applications in catalysis, energy storage, and electronics. The method of synthesis plays a pivotal role in defining the crystalline phase, morphology, and purity of the resulting NiS nanoparticles, which in turn dictates their functional properties. This comparison delves into the quantitative and qualitative differences between solventless and solution-phase approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Quantitative Performance Comparison

The choice between solventless and solution-phase synthesis of nickel sulfide hinges on the desired material characteristics. The following table summarizes the key quantitative differences observed between the two methods based on reported experimental data.

ParameterSolventless SynthesisSolution-Phase Synthesis
Primary Product Phase Rhombohedral NiS (millerite)[1][2]Cubic Ni3S4 (polydymite), Hexagonal α-NiS, Rhombohedral β-NiS, Orthorhombic Ni9S8, Rhombohedral Ni3S2, and other phases depending on conditions[2][3][4]
Primary Byproduct(s) Cubic Ni3S4 (polydymite)[1][5]Can include metallic nickel (Ni) or other NiS phases depending on the precursors and reaction conditions[2]
Typical Morphology Nanorods and triangular nanoprisms[1][5]Quasi-spherical nanoparticles, multipods, rod-like aggregates, and other morphologies depending on precursors and capping agents[3]
Particle Size (Typical) Nanorods: 33.9 ± 8.6 nm (length), 8.11 ± 1.6 nm (width)[1][5]Quasi-spherical α-NiS: 8.9 ± 2.4 nm (diameter)[3]
Reaction Temperature ~150-400 °C[5][6][7]~150-280 °C[8]
Reaction Environment Solid-state, minimal to no solventLiquid-phase, requires a coordinating solvent
Control over Phase Primarily yields rhombohedral NiS with Ni3S4 as a byproduct[1][2]High degree of control over the crystalline phase by tuning precursors, temperature, and precursor ratios[3][4]
Purity Can be challenging to separate the desired NiS phase from the Ni3S4 byproduct[7]Purity depends on the precise control of reaction parameters; byproducts can be present if conditions are not optimized[2]
Yield Often high[5]Yields can be high but may vary depending on the specific protocol and desired phase[9]

Experimental Protocols

Below are detailed experimental protocols for both solventless and solution-phase synthesis of nickel sulfide, providing a practical guide for laboratory implementation.

Solventless Synthesis of Nickel Sulfide Nanorods

This protocol is based on the thermolytic decomposition of a nickel thiolate precursor.

Materials:

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium octanoate

  • Dodecanethiol

  • Chloroform

  • Ethanol

Procedure:

  • Precursor Preparation:

    • Dissolve nickel nitrate hexahydrate in deionized water.

    • Dissolve sodium octanoate in chloroform.

    • Mix the two solutions in a separatory funnel and shake vigorously. The aqueous phase will become colorless as the nickel ions are transferred to the organic phase.

    • Separate and discard the aqueous layer.

    • Add dodecanethiol to the green organic phase. The solution will turn dark brown, indicating the formation of the nickel thiolate precursor.

    • Remove the chloroform under vacuum to obtain a waxy solid of the nickel-thiolate precursor.

  • Thermolysis:

    • Place the nickel-thiolate precursor in a three-neck flask equipped with a condenser, thermocouple, and septum.

    • Heat the precursor to 150 °C under an inert atmosphere (e.g., argon).

    • Maintain the temperature for a specified time (e.g., 1-2 hours) to allow for the growth of NiS nanorods.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol to remove any unreacted precursors and capping ligands.

    • Dry the final product under vacuum.

Solution-Phase Synthesis of Nickel Sulfide Nanoparticles

This protocol describes a solvothermal method for synthesizing various phases of nickel sulfide.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Elemental sulfur (S) or a thiourea-based precursor[3][4]

  • Oleylamine (coordinating solvent and capping agent)[9]

  • 1-Dodecanethiol (reactivity-directing agent, optional)[3][4]

  • Ethanol

  • Toluene

Procedure:

  • Reaction Setup:

    • In a three-neck flask, dissolve nickel(II) chloride hexahydrate in oleylamine under an inert atmosphere.

    • Heat the mixture to a desired temperature (e.g., 180-260 °C) while stirring.[9]

  • Sulfur Precursor Injection:

    • In a separate vial, dissolve the sulfur source (e.g., elemental sulfur or N,N'-disubstituted thiourea) in oleylamine.[3][4][9]

    • Rapidly inject the sulfur solution into the hot nickel solution.

    • For synthesizing sulfur-deficient phases like Ni₃S₂ or Ni₉S₈, a secondary injection of a reactivity-directing agent like 1-dodecanethiol can be performed after a few minutes.[3][4]

  • Nanoparticle Growth:

    • Maintain the reaction at the set temperature for a specific duration (e.g., 1-4 hours) to allow for nanoparticle nucleation and growth. The reaction time and temperature are critical parameters for controlling the final phase and size of the nanoparticles.[3]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the product.

    • Redisperse the nanoparticles in toluene and precipitate again with ethanol. Repeat this washing step several times to remove residual solvent and byproducts.

    • Dry the purified nanoparticles under vacuum.

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for both the solventless and solution-phase synthesis of nickel sulfide.

Solventless_Synthesis cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification Ni_salt Aqueous Ni(II) Salt Solution Mixing Mixing & Phase Transfer Ni_salt->Mixing Phase_transfer Phase Transfer Catalyst (e.g., Sodium Octanoate) in Organic Solvent Phase_transfer->Mixing Organic_Ni Organic Phase with Ni(II) Ions Mixing->Organic_Ni Precursor_formation Precursor Formation Organic_Ni->Precursor_formation Thiol Alkanethiol (e.g., Dodecanethiol) Thiol->Precursor_formation Solvent_removal Solvent Removal Precursor_formation->Solvent_removal Ni_thiolate Solid Nickel Thiolate Precursor Solvent_removal->Ni_thiolate Thermolysis Thermolysis (Heat under Inert Gas) Ni_thiolate->Thermolysis NiS_nanorods NiS Nanorods Thermolysis->NiS_nanorods Precipitation Precipitation (with Ethanol) NiS_nanorods->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing (with Ethanol) Centrifugation->Washing Drying Drying Washing->Drying Final_product Purified NiS Nanorods Drying->Final_product

Fig. 1: Workflow for Solventless Synthesis of NiS Nanorods.

Solution_Phase_Synthesis cluster_reaction_setup Reaction Setup cluster_synthesis Synthesis cluster_purification Purification Ni_precursor Ni(II) Precursor (e.g., NiCl₂·6H₂O) Heating Heating to Reaction Temp. (under Inert Gas) Ni_precursor->Heating Solvent Coordinating Solvent (e.g., Oleylamine) Solvent->Heating Hot_Ni_solution Hot Ni(II) Solution Heating->Hot_Ni_solution Injection Hot Injection Hot_Ni_solution->Injection S_precursor Sulfur Precursor Solution (e.g., S in Oleylamine) S_precursor->Injection Growth Nanoparticle Growth (at constant temp.) Injection->Growth NiS_nanoparticles NiS Nanoparticles in Solution Growth->NiS_nanoparticles Precipitation Precipitation (with Ethanol) NiS_nanoparticles->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing (Redisperse/Precipitate) Centrifugation->Washing Drying Drying Washing->Drying Final_product Purified NiS Nanoparticles Drying->Final_product

Fig. 2: Workflow for Solution-Phase Synthesis of NiS Nanoparticles.

Conclusion

Both solventless and solution-phase synthesis methods offer viable routes to produce nickel sulfide nanoparticles, each with distinct advantages and disadvantages. The solventless approach is a simpler, often higher-yielding method that produces characteristic nanorod and nanoprism morphologies of rhombohedral NiS. However, it offers less control over the crystalline phase and can result in significant byproduct formation.

In contrast, solution-phase synthesis provides a high degree of control over the size, shape, and, most importantly, the crystalline phase of the nickel sulfide nanoparticles. By carefully tuning the reaction parameters, a wide variety of NiS phases can be selectively synthesized. This level of control makes the solution-phase method highly attractive for applications where specific material properties are paramount. The choice between these two methods will ultimately be guided by the specific requirements of the intended application, balancing factors such as desired crystal phase, morphology, purity, and scalability.

References

A Comparative Guide to the Electrochemical Performance of Nickel Sulfide Phases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrochemical performance of different nickel sulfide (NiS, NiS₂, and Ni₃S₂) phases. The information is supported by experimental data from recent scientific literature, offering insights into their potential for applications in energy storage and catalysis.

The various stoichiometric phases of nickel sulfide, including nickel monosulfide (NiS), nickel disulfide (NiS₂), and heazlewoodite (Ni₃S₂), have garnered significant attention in materials science due to their unique electronic and electrochemical properties. These properties make them promising candidates for a range of applications, most notably as electrode materials in supercapacitors and as electrocatalysts for the hydrogen evolution reaction (HER). The performance of these materials is intrinsically linked to their crystal structure and composition.

Data Presentation: A Quantitative Comparison

The electrochemical performance of different nickel sulfide phases varies significantly depending on the specific application. Below is a summary of key performance indicators for supercapacitor applications and the hydrogen evolution reaction.

Supercapacitor Performance
Nickel Sulfide PhaseSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (% retention after cycles)Rate CapabilityReference
NiS 809.21-High power density of 281.7 Wh/kg[1]
NiS 7881 mA/cm²98% after 1000 cycles640 F/g at 50 mA/cm²[2]
NiS 770192.67% after 2200 cycles-[3]
NiS₂ 1072.62--[4]
NiS₂/PEDOT:PSS 462.57 C/g10 mV/s-Delivers a maximum energy density of 52.1 Wh/kg[5]
Ni₃S₂ 1370291.4% after 1000 cycles952.0 F/g at 20 A/g[6]
Ni₃S₂/NiS Composite 1649.81 mA/cm²-1120.1 F/g at 20 mA/cm²[7]
Ni₃S₂/Ni(OH)₂ 2207190.4% after 5000 cycles62.3% retention at 10 A/g[6]
Hydrogen Evolution Reaction (HER) Performance
Nickel Sulfide PhaseOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)ElectrolyteReference
NiS > NiS₂ > Ni₃S₂ (order of decreasing performance)-Alkaline[8]
h-NiS 263 (initial), 163 (after electrolysis)-Alkaline
o-Ni₉S₈ 350 (initial), 266 (after electrolysis)-Alkaline
NiS₂ 260-1.0 M KOH
Ni₃S₂ 197159-
Ni₃S₂ 223-1.0 M KOH
Ni₃S₂ > NiS₂ > NiS (Order of increasing performance)-Strongly alkaline[8]
N-doped Ni₃S₂ 1551131.0 M KOH[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and electrochemical characterization of nickel sulfide phases.

Synthesis of Nickel Sulfide Nanomaterials

A variety of methods are employed to synthesize different phases of nickel sulfide, with hydrothermal and solvothermal techniques being the most common.

  • Hydrothermal/Solvothermal Synthesis of NiS, NiS₂, and Ni₃S₂:

    • Precursors: A nickel source (e.g., nickel chloride hexahydrate (NiCl₂·6H₂O), nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), or nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)) and a sulfur source (e.g., thiourea (CH₄N₂S), sodium sulfide (Na₂S), or elemental sulfur (S)) are chosen. The molar ratio of the nickel to sulfur precursor is a critical parameter in determining the final phase of the nickel sulfide.

    • Solvent: Deionized water is used for hydrothermal synthesis, while organic solvents like ethanol, ethylene glycol, or oleylamine are used for solvothermal methods.

    • Procedure: The nickel and sulfur precursors are dissolved in the chosen solvent. The solution is then transferred to a Teflon-lined stainless-steel autoclave.

    • Reaction Conditions: The autoclave is sealed and heated to a specific temperature (typically between 120°C and 200°C) for a set duration (ranging from a few hours to a full day). The temperature and reaction time significantly influence the crystallinity and morphology of the resulting nickel sulfide nanoparticles.

    • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

  • Electrodeposition of Ni₃S₂/NiS Composite Films:

    • Electrolyte Preparation: An aqueous solution is prepared by dissolving a nickel salt (e.g., Ni(NO₃)₂) and a sulfur source (e.g., thiourea).

    • Electrochemical Cell: A three-electrode system is typically used, with a conductive substrate (like nickel foam) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

    • Deposition: The composite film is deposited on the working electrode using techniques like cyclic voltammetry or potentiostatic deposition. The deposition parameters, such as the potential range, scan rate, and number of cycles, are controlled to achieve the desired film thickness and morphology.[7]

Electrochemical Characterization

The electrochemical performance of the synthesized nickel sulfide materials is evaluated using a standard three-electrode setup.

  • Working Electrode Preparation: The synthesized nickel sulfide powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then coated onto a current collector (such as nickel foam, carbon cloth, or a glassy carbon electrode), which is then dried to remove the solvent.

  • Electrochemical Measurements:

    • Electrolyte: The choice of electrolyte depends on the application. For supercapacitors, aqueous alkaline solutions like potassium hydroxide (KOH) are commonly used.[6] For HER, both alkaline (e.g., 1.0 M KOH) and acidic electrolytes can be employed.[9]

    • Cyclic Voltammetry (CV): CV is performed at various scan rates to investigate the capacitive behavior and redox reactions of the material.

    • Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density of the electrode material.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface. The measurements are typically carried out over a wide frequency range.

    • Linear Sweep Voltammetry (LSV) for HER: For evaluating HER performance, LSV is conducted to obtain the polarization curves, from which the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) can be determined. The Tafel slope is derived from the polarization curve to understand the reaction kinetics.

    • Cycling Stability: Long-term cycling tests, involving repeated charge-discharge cycles or continuous CV scans, are performed to assess the durability of the electrode material.

Mandatory Visualization

G characterization characterization electrode_prep electrode_prep characterization->electrode_prep Material for electrochem_testing electrochem_testing electrode_prep->electrochem_testing Tested in performance_metrics performance_metrics electrochem_testing->performance_metrics Yields supercapacitors supercapacitors performance_metrics->supercapacitors Evaluates for her her performance_metrics->her Evaluates for performance performance

G cluster_synthesis Synthesis Phase start Precursor Solution (Ni & S sources) hydrothermal Hydrothermal/ Solvothermal Reaction washing_drying Washing & Drying nis_powder Nickel Sulfide Powder slurry slurry nis_powder->slurry Input for working_electrode working_electrode three_electrode three_electrode working_electrode->three_electrode Assembled into

References

quantitative mineral analysis of nickel sulfide concentrates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the mineralogical composition of nickel sulfide concentrates is crucial for optimizing beneficiation processes and ensuring the economic viability of nickel extraction. This guide provides a comparative overview of key analytical techniques used for the quantitative mineral analysis of these complex ores. Experimental data from various studies are presented to offer researchers, scientists, and drug development professionals a clear comparison of the capabilities of each method.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for nickel sulfide concentrates depends on the specific information required, such as bulk mineral composition, elemental distribution, or the degree of mineral liberation. The following table summarizes and compares the most common methods.

Technique Principle Information Obtained Sample Preparation Key Findings from Literature
Quantitative X-ray Diffraction (QXRD) Identifies and quantifies crystalline phases based on the diffraction pattern of X-rays by the crystal lattice.Bulk mineralogical composition (wt. %).[1]Grinding to a fine powder.A study on a Western Australian deposit identified pentlandite (~30 wt.%), pyrrhotite, talc, magnetite, violarite, serpentine, magnesite, pyrite, olivine, and quartz.[1] Another study confirmed the presence of pyrite, pyrrhotite, pentlandite, and magnetite in concentrates from Leinster and Mt Keith.[2]
Quantitative Evaluation of Minerals by Scanning Electron Microscopy (QEMSCAN) An automated technique that combines a scanning electron microscope (SEM) with energy-dispersive X-ray spectroscopy (EDS) to create mineralogical maps of a sample.Modal mineralogy, mineral texture, nickel, copper, and cobalt deportment, and the liberation, association, and exposure of sulfide minerals.[3]Polished thin sections or epoxy-mounted sample blocks.In a Western Australian concentrate, nickel minerals were found to be at least 91% liberated, with the remainder locked within iron sulfides and complex minerals.[1][4] QEMSCAN also revealed that pyrrhotite content was highest (averaging 52%) in the finer size fraction (<38 µm).[1]
Electron Probe Microanalysis (EPMA) A non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a small spot on the sample, allowing for precise, quantitative elemental analysis.[5][6]In-situ quantitative elemental composition of individual mineral grains.[6]Polished thin sections or mounts.EPMA is used to determine the concentration of various elements, including platinum group elements (PGE), in base metal sulfides from Ni-Fe-Cu deposits.[7] It is particularly useful for analyzing complex chemical variations within single mineral phases.[6]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) A destructive technique that measures the elemental composition of a sample after it has been digested in acid and introduced into an argon plasma.Bulk elemental composition of the concentrate.Acid digestion of the sample.Analysis of a nickel sulfide sample showed Ni content ranging from 11.1% to 14.1%, Fe content from 37% to 44%, and a sulfur content of about 31.2%.[1]
X-ray Fluorescence (XRF) Spectrometry A non-destructive technique that excites a sample with X-rays and measures the fluorescent (or secondary) X-rays emitted by the elements present.Rapid and accurate determination of multiple elements in samples.[8]Pressed powder pellets.[8]XRF is well-suited for high-volume analyses at mine sites for quality and process control. An improved Compton scattering method with theoretical alpha correction significantly improves the accuracy of the analysis of nickel sulfide ores and concentrates.[8]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline the protocols for the key analytical techniques discussed.

Quantitative X-ray Diffraction (QXRD)

Quantitative X-ray diffraction is employed to determine the bulk mineralogical composition of the nickel sulfide concentrates.

  • Sample Preparation: The concentrate sample is finely ground to ensure a random orientation of the crystallites.

  • Instrumentation: A standard X-ray diffractometer is used.

  • Data Acquisition: The analysis is typically performed in two sweeps. The first sweep covers a wide 2θ range (e.g., 5 to 90°) for full phase identification. A second, more focused sweep (e.g., 43° to 53° 2θ) can be used to investigate specific minerals with distinct crystal structures, such as pyrrhotite.[1]

  • Scanning Parameters: A typical scanning speed is 0.095° per second with a step size of 0.039°.[1]

  • Data Analysis: The resulting diffraction patterns are analyzed using specialized software to identify the mineral phases and quantify their relative abundances.

Quantitative Evaluation of Minerals by Scanning Electron Microscopy (QEMSCAN)

QEMSCAN provides detailed information on mineral quantities, liberation, and association.

  • Sample Preparation: Polished thin sections or epoxy-mounted blocks of the concentrate are prepared to expose the mineral grains.

  • Instrumentation: An automated mineralogy system consisting of a scanning electron microscope with one or more energy-dispersive X-ray spectrometers.

  • Data Acquisition: The system automatically scans the sample surface, collecting X-ray spectra at a predefined grid of points. Each point is identified as a specific mineral based on its elemental composition.

  • Data Analysis: The software generates detailed mineral maps and calculates parameters such as modal mineralogy, mineral grain size, and liberation characteristics.[3] This analysis can reveal, for example, that a high percentage of nickel-iron sulfides are liberated in a specific particle size fraction.[1]

Electron Probe Microanalysis (EPMA)

EPMA is used for the precise chemical analysis of individual mineral grains.

  • Sample Preparation: Similar to QEMSCAN, polished thin sections or mounts are used.

  • Instrumentation: An electron probe micro-analyzer, which is a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS).[6]

  • Data Acquisition: A focused electron beam is directed at a specific point on a mineral grain. The characteristic X-rays generated are analyzed by the WDS to determine the elemental composition at that point.[5]

  • Data Analysis: The X-ray intensities are compared to those from standards of known composition to obtain quantitative elemental concentrations.[5] This allows for the detailed analysis of compositional variations within and between mineral grains.

Experimental Workflow and Logical Relationships

The effective characterization of nickel sulfide concentrates often involves a multi-technique approach to gain a comprehensive understanding of the ore. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Application Sample Bulk Concentrate Sample Crushing Crushing & Grinding Sample->Crushing Sieving Sieving into Size Fractions Crushing->Sieving Polishing Polished Section Preparation Sieving->Polishing QXRD QXRD Analysis Sieving->QXRD ICP_OES ICP-OES/XRF Sieving->ICP_OES QEMSCAN QEMSCAN Analysis Polishing->QEMSCAN Mineralogy Bulk Mineralogy QXRD->Mineralogy EPMA EPMA QEMSCAN->EPMA Liberation Mineral Liberation & Association QEMSCAN->Liberation Composition Elemental Composition EPMA->Composition ICP_OES->Composition Process Process Optimization Mineralogy->Process Liberation->Process Composition->Process

Caption: Workflow for .

References

A Comparative Analysis of the Environmental Footprint: Sulfide vs. Laterite Nickel Mining

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the environmental impacts associated with the two primary methods of nickel extraction. This report synthesizes quantitative data, outlines experimental methodologies for impact assessment, and visualizes the intricate processing pathways.

The global demand for nickel, a critical component in stainless steel production and the burgeoning electric vehicle battery market, continues to surge. However, the environmental repercussions of its extraction and processing are significant and vary substantially depending on the ore type. The two primary sources of nickel are sulfide and laterite deposits, each requiring distinct mining and metallurgical processes that result in markedly different environmental footprints. This guide provides an objective comparison of the environmental impacts of sulfide and laterite nickel mining, supported by available data and standardized assessment protocols.

Quantitative Comparison of Environmental Impacts

The extraction and processing of nickel from laterite ores are generally associated with a greater environmental burden compared to sulfide ores, particularly in terms of energy consumption and greenhouse gas emissions. This is primarily due to the lower nickel content in laterite deposits and the energy-intensive nature of the required hydrometallurgical processing.

Environmental MetricSulfide Nickel MiningLaterite Nickel MiningUnit
Energy Consumption LowerHigher (up to 3x that of sulfide)[1]GJ/tonne of nickel
Greenhouse Gas Emissions 0.9 - 10[2]25 - 45[2]t CO2e/tonne of nickel
Land Transformation 4 - 3987 - 229m²/tonne of nickel
Solid Waste Generation Variable, dependent on ore gradeHigher, up to 1.6 tonnes of waste per tonne of nickel via HPAL[3]t/tonne of nickel
Water Consumption Variable, site-specificGenerally higher due to hydrometallurgical processesm³/tonne of nickel

Experimental Protocols for Environmental Impact Assessment

To ensure accurate and comparable assessments of the environmental impacts of mining operations, standardized methodologies are crucial. The following protocols form the basis for a comprehensive evaluation:

1. Life Cycle Assessment (LCA): The ISO 14040 and ISO 14044 standards provide a comprehensive framework for conducting Life Cycle Assessments.[4][5][6][7][8] An LCA for nickel production encompasses a "cradle-to-gate" approach, evaluating all stages from ore extraction to the final refined nickel product.[9] This methodology allows for the quantification of various environmental impacts, including global warming potential, acidification potential, and water depletion.[9][10]

2. Greenhouse Gas (GHG) Emissions Accounting: The Greenhouse Gas (GHG) Protocol provides the global standard for measuring and managing GHG emissions.[11][12] For the mining industry, this involves quantifying Scope 1 (direct emissions from owned or controlled sources), Scope 2 (indirect emissions from the generation of purchased energy), and Scope 3 (all other indirect emissions that occur in a company's value chain) emissions.[11][13][14] The International Council on Mining and Metals (ICMM) has also published specific guidance for Scope 3 emissions accounting in the mining and metals sector.[13]

3. Water Quality Assessment: The American Society for Testing and Materials (ASTM) provides a suite of standard test methods for analyzing various elements and contaminants in water.[15][16][17][18] These standards are essential for monitoring the quality of water discharged from mining operations and assessing the potential for water pollution.[15][16][17][18] For instance, ASTM D1976 outlines the procedure for determining elements in water by inductively-coupled plasma atomic emission spectroscopy.[15]

Process Workflows and Environmental Hotspots

The distinct processing routes for sulfide and laterite ores are the primary drivers of their differing environmental impacts.

Sulfide Nickel Mining and Processing (Pyrometallurgy)

Sulfide ores are typically processed using pyrometallurgical methods, which involve high-temperature operations.

Sulfide_Processing cluster_mining Mining & Concentration cluster_smelting Smelting & Converting cluster_refining Refining Mining Ore Extraction Crushing Crushing & Grinding Mining->Crushing Flotation Froth Flotation Crushing->Flotation Smelting Smelting Flotation->Smelting Concentrate Converting Converting Smelting->Converting Matte Smelting_Hotspot High energy consumption SO2 emissions Smelting->Smelting_Hotspot Refining Refining Converting->Refining Converting_Hotspot SO2 emissions Converting->Converting_Hotspot Nickel_Product Final Nickel Product Refining->Nickel_Product

Pyrometallurgical processing of sulfide nickel ore.

The major environmental hotspots in this process are the smelting and converting stages, which are energy-intensive and release significant quantities of sulfur dioxide (SO2), a precursor to acid rain.[19]

Laterite Nickel Mining and Processing (Hydrometallurgy - HPAL)

Laterite ores are typically treated using hydrometallurgical methods, with High-Pressure Acid Leaching (HPAL) being a common technique.[20][21][22]

Laterite_Processing cluster_mining Mining & Preparation cluster_leaching Leaching & Purification cluster_recovery Metal Recovery Mining Ore Extraction Slurry_Prep Slurry Preparation Mining->Slurry_Prep HPAL High-Pressure Acid Leaching Slurry_Prep->HPAL Purification Solution Purification HPAL->Purification Pregnant Leach Solution HPAL_Hotspot High energy consumption Large volume of acidic waste HPAL->HPAL_Hotspot Precipitation Precipitation Purification->Precipitation Purification_Hotspot Chemical reagent consumption Purification->Purification_Hotspot Nickel_Product Final Nickel Product Precipitation->Nickel_Product Waste_Hotspot Tailings disposal challenges Precipitation->Waste_Hotspot Tailings

Hydrometallurgical (HPAL) processing of laterite nickel ore.

The HPAL process is characterized by high energy consumption to maintain the required temperature and pressure.[21] A major environmental challenge is the generation of large volumes of acidic tailings, which require careful neutralization and long-term management to prevent environmental contamination.[1][3] The purification stages also involve the consumption of various chemical reagents.

Conclusion

The available data and process analyses clearly indicate that laterite nickel mining currently has a more significant environmental impact than sulfide nickel mining, primarily due to higher energy consumption and greenhouse gas emissions. While sulfide mining is not without its environmental challenges, particularly SO2 emissions, the processing is generally less complex and energy-intensive. As the demand for nickel grows, particularly for clean energy technologies, it is imperative for the mining industry to invest in and adopt more sustainable practices for both ore types. For laterite processing, this includes developing less energy-intensive leaching technologies and more effective tailings management solutions. For sulfide processing, the focus should be on capturing and utilizing SO2 emissions. Continuous research, transparent reporting based on standardized protocols, and a commitment to innovation will be crucial in mitigating the environmental footprint of nickel production.

References

A Comparative Guide to the Catalytic Activity of Nickel Sulfide Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of various nickel sulfide species, supported by experimental data. Nickel sulfides are a promising class of non-precious metal catalysts with applications in various chemical transformations, including electrocatalysis for water splitting (hydrogen evolution reaction, HER, and oxygen evolution reaction, OER) and dehydrogenation reactions. Understanding the structure-activity relationships among different nickel sulfide phases is crucial for designing efficient and robust catalytic systems.

Comparative Performance Data

The catalytic activity of nickel sulfide is highly dependent on its stoichiometry and crystalline phase. The following tables summarize key performance metrics for different nickel sulfide species in various catalytic reactions.

Electrocatalytic Hydrogen Evolution Reaction (HER)

Electrolyte: 1.0 M KOH

Nickel Sulfide SpeciesOverpotential at 10 mA/cm² (η₁₀) [mV]Tafel Slope [mV dec⁻¹]Key Findings
Ni₃S₂ Lower than NiS₂ and NiSLower than NiS₂ and NiSGenerally exhibits the highest HER activity among the common nickel sulfides. This is attributed to its larger electrochemically active surface area and higher electrical conductivity (metallic nature)[1][2].
NiS₂ IntermediateIntermediateShows moderate HER activity[1][2].
NiS Higher than Ni₃S₂ and NiS₂Higher than Ni₃S₂ and NiS₂Typically displays the lowest HER activity in this series[1][2].
β-NiS Onset overpotential of 186 mV51.2Exhibits good electrocatalytic activity and stability for HER[3].
Dual-phase NiS/Ni₇S₆ --Studied for OER, but HER performance is also relevant in overall water splitting.
Electrocatalytic Oxygen Evolution Reaction (OER)
Nickel Sulfide SpeciesOverpotential at 10 mA/cm² (η₁₀) [V]StabilityKey Findings
Dual-phase NiS/Ni₇S₆ 0.29Stable for 50 hoursDemonstrates excellent OER activity and electrochemical stability in alkaline conditions. During the OER process, it can form active Ni-oxide/hydroxide species on the surface[4].
Propane Dehydrogenation
Nickel Sulfide SpeciesPropylene SelectivityKey Findings
Ni₃S₂ HighThe Ni₃S₂ phase is identified as an active phase for dehydrogenation. Catalysts with stronger nickel-sulfur bonds and good olefin desorption properties show high selectivity to propylene[5].
NiS ModerateThe catalytic performance is influenced by the synthesis method and the resulting particle dispersion[5].

Experimental Protocols

The following sections detail the typical methodologies used to synthesize nickel sulfide catalysts and evaluate their catalytic performance.

Catalyst Synthesis: Thermal Decomposition Method

This method is commonly used to synthesize various phases of nanostructured nickel sulfide.

  • Precursor Preparation: Nickel acetylacetonate is used as the nickel source and 1-dodecanethiol as the sulfur source. Oleylamine is employed as a high-boiling point solvent.

  • Reaction: The precursors are mixed in the solvent and heated to a specific temperature under an inert atmosphere. The molar ratio of the nickel and sulfur precursors, as well as the reaction temperature and time, are critical parameters that determine the resulting nickel sulfide phase (e.g., NiS, NiS₂, Ni₃S₂).

  • Purification: After the reaction, the mixture is cooled down, and the nanocrystals are precipitated by adding a non-solvent like ethanol. The product is then collected by centrifugation, washed multiple times, and dried.

Catalyst Characterization

To understand the physicochemical properties of the synthesized nickel sulfides, a range of characterization techniques are employed:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size of the nickel sulfide nanoparticles[3][5].

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and dispersion of the catalyst particles[3][5].

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states of nickel and sulfur.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst.

Electrochemical Activity Measurement (for HER/OER)

The electrocatalytic activity of nickel sulfide catalysts is typically evaluated in a three-electrode electrochemical cell.

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the nickel sulfide catalyst and a conductive additive (e.g., carbon black) in a solution containing a solvent (e.g., ethanol and water) and a binder (e.g., Nafion®). This ink is then drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: A standard three-electrode system consists of the prepared working electrode, a counter electrode (e.g., a graphite rod), and a reference electrode (e.g., a saturated calomel electrode, SCE). The measurements are performed in a suitable electrolyte, such as 1.0 M KOH for alkaline HER and OER.

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): To measure the polarization curves and determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²), which is a key metric for catalytic activity.

    • Tafel Plots: Derived from the LSV data, the Tafel slope provides insights into the reaction mechanism.

    • Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst at a constant potential or current.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics at the electrode-electrolyte interface.

Visualizations

Experimental Workflow for Assessing Catalytic Activity

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrochemical Electrochemical Evaluation synthesis Synthesis of NiₓSᵧ Nanoparticles purification Purification & Drying synthesis->purification xrd XRD (Phase ID) tem_sem TEM/SEM (Morphology) xps XPS (Surface Chemistry) bet BET (Surface Area) electrode_prep Working Electrode Preparation purification->electrode_prep three_electrode_setup Three-Electrode Cell Setup electrode_prep->three_electrode_setup lsv Linear Sweep Voltammetry (LSV) three_electrode_setup->lsv stability Stability Test three_electrode_setup->stability eis EIS three_electrode_setup->eis tafel Tafel Analysis lsv->tafel

Caption: Experimental workflow for synthesis, characterization, and electrochemical evaluation of nickel sulfide catalysts.

Relationship Between Nickel Sulfide Species and HER Activity

catalytic_activity_her cluster_catalysts Nickel Sulfide Species cluster_properties Key Properties cluster_activity HER Activity Ni3S2 Ni₃S₂ conductivity High Electrical Conductivity Ni3S2->conductivity active_surface Large Electrochemically Active Surface Area Ni3S2->active_surface NiS2 NiS₂ medium_activity Medium Activity NiS2->medium_activity NiS NiS low_activity Low Activity NiS->low_activity high_activity High Activity conductivity->high_activity active_surface->high_activity

Caption: Correlation of Ni sulfide species with properties and HER activity.

References

A Comparative Structural Analysis of Nickel Sulfate Heptahydrate and Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural properties of nickel sulfate heptahydrate (NiSO₄·7H₂O) and nickel sulfate hexahydrate (NiSO₄·6H₂O). The information presented is supported by experimental data from crystallographic and thermal analysis studies, intended to aid researchers in understanding the distinct characteristics of these two common hydrates of nickel sulfate.

Introduction

Nickel sulfate is a crucial inorganic compound with wide-ranging applications, including in electroplating, catalysis, and as a precursor in the synthesis of cathode materials for lithium-ion batteries. In many of these applications, the degree of hydration plays a critical role in the material's properties and performance. The two most prevalent hydrated forms are the heptahydrate and the hexahydrate. Understanding their structural differences is paramount for controlling product quality and optimizing experimental and industrial processes. Nickel sulfate heptahydrate is the thermodynamically stable form below 30.7 °C, while the hexahydrate is stable at temperatures between 30.7 and 53.8 °C.[1] The hexahydrate itself exists as two polymorphs: a tetragonal (α) and a monoclinic (β) form.[2]

Structural and Physical Properties

The primary structural difference between nickel sulfate heptahydrate and hexahydrate lies in the number of water molecules within the crystal lattice and their arrangement. This variation in hydration leads to distinct crystal systems, unit cell dimensions, and densities.

In both hydrates, the nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺.[1] These octahedral complexes are then linked to the sulfate anions (SO₄²⁻) through a network of hydrogen bonds.[1] In the case of the heptahydrate, the seventh water molecule is not directly coordinated to the nickel ion but is instead held within the crystal lattice, contributing to the overall hydrogen-bonding network.

The loss of this interstitial water molecule upon gentle heating or exposure to a dry atmosphere leads to the transformation of the heptahydrate into the hexahydrate.[3] This transition involves a rearrangement of the crystal structure.

Quantitative Data Comparison

The following table summarizes the key structural and physical parameters for nickel sulfate heptahydrate and the two polymorphs of nickel sulfate hexahydrate.

PropertyNickel Sulfate Heptahydrate (NiSO₄·7H₂O)α-Nickel Sulfate Hexahydrate (Tetragonal)β-Nickel Sulfate Hexahydrate (Monoclinic)
Molar Mass ( g/mol ) 280.86262.85262.85
Crystal System OrthorhombicTetragonalMonoclinic
Space Group P2₁2₁2₁P4₁2₁2C2/c
Unit Cell Parameters a = 11.86 Å, b = 12.08 Å, c = 6.81 Åa = 6.7837 Å, c = 18.2772 Åa = 9.880 Å, b = 7.228 Å, c = 24.130 Å
α = β = γ = 90°α = β = γ = 90°α = γ = 90°, β = 98.38°
Density (g/cm³) 1.9482.072.05
Refractive Index 1.4671.511Not readily available
Stability Temperature < 30.7 °C30.7 - 53.8 °CStable at higher temperatures than α-form

Experimental Methodologies

The structural and thermal properties of nickel sulfate hydrates are primarily investigated using X-ray diffraction and thermal analysis techniques.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and unit cell parameters of the nickel sulfate hydrates.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline sample is finely ground into a homogeneous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase of the material. For detailed structural analysis, Rietveld refinement can be performed on the diffraction data to refine the lattice parameters, atomic positions, and other structural details.

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and dehydration behavior of the nickel sulfate hydrates.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hydrate is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is used.

  • Data Collection: The sample is heated from ambient temperature to a final temperature of at least 400°C at a constant heating rate, commonly 10 °C/min. The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of nitrogen or air (e.g., 50 mL/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, revealing the temperatures at which dehydration occurs and the number of water molecules lost in each step. The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks in the DSC curve correspond to events such as dehydration and melting, while exothermic peaks indicate processes like crystallization or decomposition.

Structural Transformation Pathway

The relationship between nickel sulfate heptahydrate and hexahydrate is primarily a dehydration process, which can be induced by a change in temperature or humidity. The heptahydrate is less stable and readily loses one molecule of water to form the more stable hexahydrate.[3]

G heptahydrate Nickel Sulfate Heptahydrate (NiSO₄·7H₂O) Orthorhombic hexahydrate Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) Tetragonal (α) or Monoclinic (β) heptahydrate->hexahydrate Dehydration (-H₂O) T > 30.7 °C

Transformation of Nickel Sulfate Heptahydrate to Hexahydrate.

Conclusion

The choice between using nickel sulfate heptahydrate and hexahydrate in a research or industrial setting depends critically on the specific application and the environmental conditions. The heptahydrate, with its orthorhombic crystal structure, is the stable form at lower temperatures but is prone to efflorescence. The hexahydrate exists in two more stable polymorphic forms, tetragonal and monoclinic, at ambient and slightly elevated temperatures. The detailed structural data and experimental protocols provided in this guide offer a foundation for researchers to make informed decisions and to accurately characterize these materials in their work. The distinct thermal decomposition profiles and crystallographic parameters are key identifiers for quality control and for understanding the behavior of these hydrates in various processes.

References

Safety Operating Guide

Proper Disposal of Nickel Sulfite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of nickel sulfite is paramount for protecting personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. This compound, like other nickel compounds, is classified as a hazardous substance with carcinogenic properties and poses a significant environmental threat if not handled and disposed of correctly.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its health hazards. Nickel compounds are known carcinogens, can cause skin and respiratory sensitization, and may have reproductive and developmental toxicity.[1][4][5][6][7]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Respiratory Protection: A NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[8][9]

  • Eye Protection: Chemical safety goggles or a face shield are required.[6][9]

  • Hand Protection: Wear suitable chemical-resistant gloves.[4][9]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][10]

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and exposure.[4][8][10]

Spill Management Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate the Area: Restrict access to the spill area to essential personnel equipped with appropriate PPE.[1]

  • Contain the Spill: Prevent the spread of the powder. Avoid raising dust. If appropriate, moisten the spilled material with water to prevent it from becoming airborne.[5][6]

  • Clean-Up: Carefully sweep or vacuum the spilled material into a designated, labeled waste container.[5][8][11] Use a vacuum cleaner equipped with a HEPA filter.[8]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[10]

  • Dispose of Clean-Up Materials: All materials used for clean-up, including contaminated clothing, should be treated as hazardous waste and disposed of accordingly.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations. It is considered a hazardous waste.[1]

  • Waste Identification and Collection:

    • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and non-reactive container.[10][11]

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed professional waste disposal company.[10][12] These companies are equipped to manage hazardous chemical waste in an environmentally sound and compliant manner.

    • Contact your institution's EHS department to arrange for pickup and disposal.

  • Treatment and Final Disposal Methods:

    • Professional disposal services may employ methods such as chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[10][12]

    • Never attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[4][5][6][7][13]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for soluble nickel compounds. These values are crucial for assessing and managing workplace exposure risks.

AgencyExposure Limit (as Ni)Duration
OSHA1 mg/m³8-hour PEL
NIOSH0.015 mg/m³10-hour REL
ACGIH0.1 mg/m³8-hour TLV

Data sourced from the New Jersey Department of Health and Senior Services Hazardous Substance Fact Sheet.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

NickelSulfiteDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Labeled, Sealed Container B->C Generate Waste G Contact Licensed Waste Disposal Service C->G D Evacuate and Contain Spill E Clean up using approved methods D->E F Decontaminate Area E->F F->C Collect contaminated materials H Store Waste Securely for Pickup G->H I Professional Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling Nickel sulfite

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Nickel Sulfite

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols for handling this compound is paramount. This inorganic compound, while valuable in various applications, presents significant health hazards that necessitate stringent safety measures and detailed operational plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Immediate Safety Information

This compound is classified as a carcinogen and can cause skin and respiratory sensitization.[1][2][3][4][5][6] Inhalation may lead to irritation of the nose, throat, and lungs, while skin contact can result in irritation and allergic reactions.[1][2][3][4] In case of exposure, immediate first aid is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][3][7]

  • Inhalation: Move the individual to an area with fresh air. If breathing has stopped, administer artificial respiration.[3][8]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting and seek immediate medical attention.[3][7]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment is mandatory. Engineering controls, such as fume hoods and proper ventilation, should be the primary line of defense, with PPE serving as a critical secondary barrier.

  • Respiratory Protection: When engineering controls are insufficient or during procedures that may generate dust, a NIOSH-approved respirator is essential. A full-face particle respirator (N100 or P3) or a supplied-air respirator is recommended.[4][7][9][10][11]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust particles and potential splashes.[4][7][10][11][12]

  • Hand Protection: Wear impervious, waterproof gloves to prevent skin contact.[1][4][7][11]

  • Body Protection: A lab coat, apron, or other protective clothing should be worn to cover any exposed skin.[1][4][7][10]

Occupational Exposure Limits

Various regulatory bodies have established exposure limits for nickel and its soluble compounds to protect workers. These quantitative values are crucial for risk assessment and ensuring a safe working environment.

Regulatory BodyExposure Limit (as Ni)Time-Weighted Average (TWA)
OSHA 1 mg/m³8-hour
NIOSH 0.015 mg/m³10-hour
ACGIH 0.1 mg/m³ (inhalable fraction)8-hour
IDLH 10 mg/m³Not Applicable

Data sourced from[1][2]

Operational Plans

Handling and Storage Procedures

Proper handling and storage of this compound are critical to prevent accidental exposure and maintain a safe laboratory setting.

Handling:

  • Always handle this compound within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize dust inhalation.[1][7][9][10]

  • Avoid any actions that could generate dust, such as dry sweeping.[1][7][9][10][12]

  • Prohibit eating, drinking, and smoking in areas where this compound is handled or stored.[1][6][7][10]

  • Ensure that hands are washed thoroughly with soap and water after handling the compound.[1][6][7][10]

  • Contaminated work attire should not be taken home. It requires special laundering by personnel who are aware of the hazards.[1][4][6][7]

Storage:

  • Store this compound in a cool, dry, and well-ventilated location.[4][7][10][13]

  • Keep the container tightly sealed when not in use.[4][7][10][13]

  • The storage area should be secure and accessible only to authorized personnel.[3][6][7][13][14]

Spill Response Plan

In the event of a this compound spill, a systematic and calm response is essential to contain the situation and prevent exposure.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Immediately notify others in the vicinity of the spill and evacuate non-essential personnel from the area.[1][15]

  • Don PPE: Before attempting any cleanup, put on the appropriate personal protective equipment, including a respirator, gloves, and eye protection.[15][16][17]

  • Containment: Prevent the spill from spreading by creating a dike around the perimeter with an inert absorbent material.[16][17][18]

  • Cleanup: Use a wet cleaning method or a vacuum cleaner equipped with a HEPA filter to collect the spilled material. Avoid dry sweeping to prevent airborne dust.[1][12]

  • Disposal: Place all collected waste and contaminated materials into a clearly labeled, sealed container for disposal as hazardous waste.[1][9][12][13][16]

  • Decontamination: Thoroughly clean the spill area with soap and water.[16]

  • Hygiene: Wash hands and any potentially exposed skin after the cleanup is complete.[1][7]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Process Cleanup Process cluster_Final_Steps Final Steps Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Clean Clean Spill (Wet Method / HEPA Vacuum) Contain->Clean Collect Collect Waste in Labeled Container Clean->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Hygiene Wash Hands and Exposed Skin Dispose->Hygiene End End of Procedure Hygiene->End

Caption: Workflow for this compound Spill Response.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and comply with regulations.

  • All waste containing this compound must be treated as hazardous waste.[1][19]

  • Collect waste in robust, sealed, and clearly labeled containers.[1][9][13]

  • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][7][12][13]

  • It is recommended to use a licensed professional waste disposal service for the final disposal of this compound waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.